D-Norvaline
Description
D-2-aminopentanoic acid is a 2-aminopentanoic acid that has R-configuration. It is a D-alpha-amino acid and a 2-aminopentanoic acid. It is an enantiomer of a L-2-aminopentanoic acid.
Properties
IUPAC Name |
(2R)-2-aminopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-2-3-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDPXSYFESPGGJ-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40942157 | |
| Record name | (2R)-2-Aminopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40942157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Norvaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013716 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
83.9 mg/mL at 25 °C | |
| Record name | Norvaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013716 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2013-12-9, 760-78-1 | |
| Record name | D-Norvaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2013-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norvaline, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002013129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R)-2-Aminopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40942157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-(-)-norvaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.307 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORVALINE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/102E6YF9W5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Norvaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013716 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
303 °C | |
| Record name | Norvaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013716 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
D-Norvaline as an arginase inhibitor
An In-Depth Technical Guide to D-Norvaline as an Arginase Inhibitor For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Norvaline's role as an arginase inhibitor. It details the molecular mechanisms of action, downstream effects on nitric oxide bioavailability, and potential therapeutic applications. A critical distinction is made between the stereoisomers of Norvaline, with the available scientific literature indicating that L-Norvaline is the biologically active form, while this compound is largely considered inactive as an arginase inhibitor. This guide summarizes key quantitative data, provides detailed protocols for essential experimental assays, and uses pathway and workflow diagrams to illustrate complex processes. The information is intended to serve as a foundational resource for researchers in pharmacology, biochemistry, and drug development exploring the modulation of the L-arginine metabolic pathway.
Introduction to Arginine Metabolism and Norvaline
L-arginine is a semi-essential amino acid that serves as a crucial substrate for two key enzymes: nitric oxide synthase (NOS) and arginase. These enzymes compete for the same substrate, and their relative activity dictates the balance between the production of nitric oxide (NO) and the synthesis of urea and ornithine.
-
Nitric Oxide Synthase (NOS): Catalyzes the production of NO and L-citrulline from L-arginine. NO is a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.
-
Arginase: Catalyzes the hydrolysis of L-arginine into L-ornithine and urea, representing the final step in the urea cycle.
Elevated arginase activity is implicated in various pathological conditions, including cardiovascular and neurodegenerative diseases, as it can lead to L-arginine depletion, thereby reducing NO bioavailability and causing endothelial dysfunction. Norvaline, a non-proteinogenic amino acid and an isomer of valine, has emerged as a significant modulator of this pathway through its inhibitory action on arginase.[1][2]
Mechanism of Arginase Inhibition by Norvaline
The Role of Arginase in L-Arginine Metabolism
Arginase exists in two isoforms in mammals: Arginase I (cytosolic, highly expressed in the liver) and Arginase II (mitochondrial, expressed in various tissues). By converting L-arginine to ornithine and urea, arginase plays a pivotal role in nitrogen detoxification. However, in extrahepatic tissues, its competition with NOS for L-arginine can significantly impair NO production.
Norvaline as an Arginase Inhibitor
Norvaline acts as an inhibitor of the arginase enzyme.[1][3] Its structural similarity to ornithine, the product of the arginase reaction, is believed to be the basis for its inhibitory effect. There are conflicting reports in the literature regarding the precise mechanism of inhibition, with some studies describing it as a competitive inhibitor[1] and others as a non-competitive inhibitor. This discrepancy may be due to different experimental conditions or the specific arginase isoform being studied.
Critical Importance of Stereochemistry: L-Norvaline vs. This compound
A crucial aspect of Norvaline's activity is its stereochemistry. The user's query specified this compound; however, the scientific literature overwhelmingly indicates that L-Norvaline is the biologically active arginase inhibitor . One key study demonstrated that L-Norvaline dose-dependently enhanced NO production in activated macrophages, whereas its stereoisomer, This compound, had no effect . This suggests that the enzymatic active site of arginase is stereoselective. Therefore, this guide will focus on the well-documented effects of L-Norvaline, which is typically the compound referred to as "Norvaline" in research concerning arginase inhibition.
Downstream Effects: Enhancement of Nitric Oxide Synthesis
By inhibiting arginase, L-Norvaline effectively reduces the consumption of L-arginine through the urea cycle. This preservation of the substrate pool makes more L-arginine available for nitric oxide synthase (NOS). Consequently, L-Norvaline treatment can lead to a significant increase in NO production, which is the primary mechanism behind its therapeutic potential in conditions associated with endothelial dysfunction.
Signaling Pathway Visualizations
The following diagrams illustrate the biochemical pathways affected by Norvaline.
Quantitative Inhibition and Efficacy Data
Quantitative data on the inhibitory potency and biological effects of Norvaline are crucial for experimental design. As noted, the available data pertains almost exclusively to L-Norvaline.
Table 1: Arginase Inhibition by L-Norvaline
| Compound | Target Enzyme | Species/Source | Inhibition Metric | Value | Reference |
|---|---|---|---|---|---|
| L-Norvaline | Arginase | Entamoeba histolytica | IC50 | 17.9 mM | |
| nor-NOHA | Liver Arginase | Murine | Ki | 0.5 µM | |
| 2-Aminoimidazole | Human Arginase I | Human | Ki | 3.6 mM | |
| Arginase inhibitor 1 | Human Arginase I | Human | IC50 | 223 nM | |
| Arginase inhibitor 1 | Human Arginase II | Human | IC50 | 509 nM |
Note: Data for this compound is not available in the reviewed literature, consistent with its reported lack of activity. Data for other inhibitors is provided for comparison.
Table 2: Physiological Effects of L-Norvaline Administration
| Parameter Measured | Model System | L-Norvaline Dose | Observed Effect | Reference |
|---|---|---|---|---|
| Nitric Oxide (NO) Production | J774A.1 Macrophages | 10 mM | 55% increase | |
| Urea Production | J774A.1 Macrophages | 10 mM | 50% reduction | |
| Cognitive Decline | 3xTg-AD Mouse Model | 250 mg/L in water | Reversal of cognitive decline | |
| Amyloid-β Deposition | 3xTg-AD Mouse Model | 250 mg/L in water | Significant reduction | |
| Fasting Blood Glucose | HFD/STZ Rats | Not specified | 27.1% reduction |
| Blood Pressure | Hypertensive Rats | 30 mg/kg/day (IP) | Significant reduction | |
Table 3: In Vitro Cytotoxicity of L-Norvaline
| Cell Type | L-Norvaline Concentration | Observed Effect | Reference |
|---|---|---|---|
| Human Neuroblastoma Cells | "Relatively low concentrations" | Reduced cell viability, eventual cell death | |
| Human Endothelial Cells (HUVECs) | 20 mM | Inhibition of TNF-α-induced p70S6K1 activation |
Note: While L-Norvaline shows therapeutic promise, some in vitro studies have raised concerns about cytotoxicity at high concentrations. This remains a topic of debate, with other studies suggesting in vivo tolerance at physiological doses.
Key Experimental Protocols
Detailed and reproducible protocols are essential for studying the effects of arginase inhibitors.
Arginase Activity Assay (Colorimetric)
This protocol is based on the colorimetric determination of urea, a product of the arginase reaction.
-
Sample Preparation:
-
Tissues: Homogenize ~10 mg of tissue in 100 µL of ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Cells: Lyse ~1x10^6 cells in 100 µL of lysis buffer.
-
Centrifuge lysates at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
Note: If samples contain high endogenous urea, they should be deproteinized and urea removed using a 10 kDa molecular weight cut-off spin filter.
-
-
Enzyme Activation:
-
In a 96-well plate, add 25 µL of sample lysate.
-
Add 5 µL of MnCl2 solution (10 mM) to each sample well to activate the enzyme.
-
Incubate at 37°C for 10 minutes.
-
-
Arginase Reaction:
-
Prepare a 0.5 M L-arginine substrate solution (pH 9.7).
-
Start the reaction by adding 20 µL of the L-arginine substrate to each well.
-
Incubate at 37°C for 1-2 hours.
-
-
Urea Detection:
-
Stop the reaction by adding 200 µL of an acid-reagent mixture (e.g., H2SO4/H3PO4 containing α-ISPF).
-
Incubate at 100°C for 30-60 minutes to allow for color development.
-
Cool the plate to room temperature.
-
-
Measurement:
-
Read the absorbance at 540 nm using a microplate reader.
-
Quantify the urea concentration by comparing the absorbance to a standard curve prepared with known urea concentrations.
-
Nitric Oxide Production Measurement (Griess Assay)
This assay quantifies nitrite (NO₂⁻), a stable and measurable end-product of NO metabolism, in aqueous solutions like cell culture supernatant.
-
Sample Collection:
-
Culture cells (e.g., macrophages, endothelial cells) in a 96-well plate and treat with L-Norvaline and/or stimulants (e.g., LPS).
-
After the desired incubation period (e.g., 24-48 hours), collect 50-100 µL of the cell culture supernatant.
-
-
Griess Reagent Preparation:
-
Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water.
-
Note: Store reagents protected from light. The final Griess reagent is prepared by mixing equal volumes of Reagent A and Reagent B immediately before use.
-
-
Reaction:
-
In a new 96-well plate, add 50 µL of each collected supernatant sample.
-
Add 50 µL of the freshly mixed Griess reagent to each well.
-
Incubate at room temperature for 10-15 minutes, protected from light. A purple/magenta color will develop.
-
-
Measurement:
-
Measure the absorbance at 540-550 nm using a microplate reader.
-
Determine the nitrite concentration by comparing the absorbance to a standard curve generated using known concentrations of sodium nitrite.
-
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate at a desired density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of L-Norvaline for the desired duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
-
MTT Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).
-
Incubate the plate at 37°C for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the culture medium from each well.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting until the purple color is uniform.
-
-
Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
Cell viability is expressed as a percentage relative to the untreated control cells.
-
Experimental Workflow Visualization
Therapeutic Applications and Research Areas
The ability of L-Norvaline to enhance NO production by inhibiting arginase has positioned it as a compound of interest in several therapeutic areas:
-
Cardiovascular Disease: By promoting NO-mediated vasodilation, L-Norvaline has shown potential in preclinical models of hypertension and endothelial dysfunction.
-
Neuroprotection: In murine models of Alzheimer's disease, L-Norvaline has been shown to reverse cognitive decline, reduce amyloid-beta deposition, and decrease neuroinflammation.
-
Immuno-oncology: Arginase produced by myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment can deplete L-arginine, impairing T-cell function. Arginase inhibitors like L-Norvaline are being investigated to enhance anti-tumor immune responses.
-
Metabolic Disorders: L-Norvaline has demonstrated antihyperglycemic effects in animal models of diabetes, suggesting a role in improving insulin resistance and reducing oxidative stress.
Summary and Conclusion
Norvaline is a well-documented inhibitor of the enzyme arginase. The scientific evidence strongly indicates that this inhibitory activity is specific to the L-stereoisomer, with this compound being largely inactive. By inhibiting arginase, L-Norvaline increases the bioavailability of L-arginine for nitric oxide synthase, leading to enhanced production of nitric oxide. This mechanism underlies its therapeutic potential in a range of disorders characterized by reduced NO signaling, including cardiovascular, neurodegenerative, and metabolic diseases. While promising, researchers should remain cognizant of the in vitro reports of cytotoxicity at high concentrations and focus on defining a clear therapeutic window. The experimental protocols and quantitative data provided in this guide serve as a robust starting point for further investigation into this intriguing molecule.
References
Stereospecificity of Norvaline in Arginase Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Arginase, a critical enzyme in the urea cycle, catalyzes the hydrolysis of L-arginine to L-ornithine and urea. This process is not only vital for nitrogen metabolism but also plays a significant role in regulating the bioavailability of L-arginine, a substrate for nitric oxide synthase (NOS). Consequently, arginase activity directly influences the production of nitric oxide (NO), a key signaling molecule in various physiological processes, including vasodilation and immune responses. Inhibition of arginase has emerged as a promising therapeutic strategy for a range of disorders, including cardiovascular diseases and certain cancers. Norvaline, an analog of the amino acid valine, has been identified as an inhibitor of arginase. This technical guide provides an in-depth analysis of the stereospecificity of norvaline's inhibitory action on arginase, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying biochemical pathways. The evidence strongly indicates that the inhibitory activity of norvaline against arginase is stereospecific, with the L-enantiomer being the active inhibitor.
Introduction
The competition between arginase and nitric oxide synthase (NOS) for their common substrate, L-arginine, represents a critical regulatory node in cellular signaling.[1] Increased arginase activity can deplete the L-arginine pool available for NOS, leading to reduced NO production. This "arginase-NOS crosstalk" is implicated in the pathophysiology of various diseases.[1] Pharmacological inhibition of arginase can restore L-arginine levels for NO synthesis, offering a therapeutic avenue.
Norvaline, a non-proteinogenic amino acid, has been investigated as an arginase inhibitor.[2] Understanding the stereochemical requirements for this inhibition is paramount for the rational design of more potent and selective therapeutic agents. This guide focuses on the differential effects of the stereoisomers of norvaline, L-norvaline and D-norvaline, on arginase activity.
Quantitative Analysis of Arginase Inhibition
The stereospecificity of norvaline's interaction with arginase is best demonstrated through a direct comparison of the inhibitory constants (IC50 or Ki values) of its enantiomers. While comprehensive studies directly comparing the IC50 values of L-norvaline and this compound under identical conditions are not abundant in publicly available literature, the existing evidence strongly points towards the L-isomer being the active inhibitor.
One study on Entamoeba histolytica arginase (EhArg) reported an IC50 value for L-norvaline of 17.9 mM.[3] In contrast, many studies qualitatively state that this compound has no significant inhibitory effect on arginase activity. This stark difference in activity underscores the stereospecific nature of the binding interaction.
| Inhibitor | Target Enzyme | IC50/Ki | Reference |
| L-Norvaline | Entamoeba histolytica Arginase | 17.9 mM (IC50) | [3] |
| This compound | Arginase | No significant inhibition reported | General finding |
Note: The IC50 value for L-norvaline can vary depending on the arginase isoform and experimental conditions.
Molecular Mechanism of Stereospecific Inhibition
The stereospecific inhibition of arginase by L-norvaline is dictated by the precise three-dimensional arrangement of the enzyme's active site. The crystal structure of Entamoeba histolytica arginase in complex with L-norvaline reveals the molecular basis for this selectivity.
The active site of arginase contains a binuclear manganese cluster that is crucial for catalysis. L-norvaline binds within this active site, and its α-amino and α-carboxylate groups form specific hydrogen bond interactions with key amino acid residues. These interactions are essential for the proper orientation and binding of the inhibitor. The specific chirality of L-norvaline allows it to fit snugly into the active site, maximizing these favorable interactions. In contrast, the D-enantiomer, with its opposite stereochemistry, would experience steric clashes and would be unable to achieve the optimal geometry for binding and inhibition.
Key residues in the arginase active site that likely contribute to the stereospecific recognition of L-norvaline include those involved in coordinating the amino and carboxyl groups, as well as hydrophobic pockets that accommodate the propyl side chain.
Signaling Pathways and Experimental Workflows
Arginase-NOS Crosstalk Signaling Pathway
The inhibition of arginase by L-norvaline has significant downstream effects on cellular signaling, primarily by modulating the availability of L-arginine for nitric oxide synthase. This relationship can be visualized as a signaling pathway.
Caption: Arginase-NOS crosstalk and the inhibitory effect of norvaline stereoisomers.
Experimental Workflow for Determining Stereospecificity
A systematic approach is required to experimentally validate the stereospecificity of arginase inhibition by norvaline. The following workflow outlines the key steps.
Caption: Experimental workflow for assessing the stereospecificity of norvaline arginase inhibition.
Experimental Protocols
Colorimetric Arginase Activity Assay
This protocol is adapted from commercially available kits and published literature. It measures the amount of urea produced by the arginase-catalyzed hydrolysis of L-arginine.
Materials:
-
Purified arginase enzyme
-
Arginase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl2)
-
L-Arginine solution (substrate)
-
L-Norvaline and this compound solutions of varying concentrations
-
Urea colorimetric detection reagents (e.g., α-isonitrosopropiophenone)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Activation: Pre-incubate the purified arginase enzyme in the Arginase Assay Buffer for 10-15 minutes at 37°C to ensure activation by manganese ions.
-
Inhibitor Incubation: In the wells of a 96-well plate, add a fixed amount of the activated arginase enzyme to varying concentrations of L-norvaline or this compound. Include control wells with the enzyme and assay buffer only (no inhibitor).
-
Reaction Initiation: Start the enzymatic reaction by adding the L-arginine substrate solution to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for substrate conversion.
-
Reaction Termination and Color Development: Stop the reaction by adding an acidic solution. Then, add the urea colorimetric reagents according to the manufacturer's instructions. This typically involves heating the plate to facilitate color development.
-
Absorbance Measurement: After cooling to room temperature, measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of arginase inhibition for each concentration of L-norvaline and this compound compared to the control. Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value for each stereoisomer.
Protocol for Determining Inhibition Kinetics
To determine the mechanism of inhibition (e.g., competitive, non-competitive), a kinetic analysis is performed.
Procedure:
-
Set up a series of experiments with a fixed concentration of the inhibitor (L-norvaline) and varying concentrations of the substrate (L-arginine). Include a control series with no inhibitor.
-
Perform the arginase activity assay as described above for each condition.
-
Measure the initial reaction rates (V₀) for each substrate concentration in the presence and absence of the inhibitor.
-
Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or fit the data directly to the Michaelis-Menten equation using non-linear regression analysis.
-
Analyze the resulting plots or fitted parameters to determine the type of inhibition and calculate the inhibition constant (Ki). For competitive inhibition, the lines on the Lineweaver-Burk plot will intersect on the y-axis.
Conclusion
References
- 1. Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Norvaline Reduces Blood Pressure and Induces Diuresis in Rats with Inherited Stress-Induced Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into Entamoeba histolytica arginase and structure-based identification of novel non-amino acid based inhibitors as potential antiamoebic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Norvaline and the Nitric Oxide Synthase (NOS) Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
D-Norvaline and its isomer, L-Norvaline, have garnered attention for their potential to modulate the nitric oxide synthase (NOS) pathway. This guide provides a comprehensive technical overview of the interaction between D/L-Norvaline and the NOS pathway, focusing on the underlying mechanism of action. Contrary to any notion of direct interaction with NOS isoforms, the primary mechanism involves the inhibition of arginase by L-Norvaline. This inhibition increases the bioavailability of L-arginine, the substrate for NOS, thereby indirectly enhancing the production of nitric oxide (NO). This document synthesizes available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways and experimental workflows to support researchers and professionals in drug development.
Core Mechanism of Action: Indirect Modulation of NOS via Arginase Inhibition
The synthesis of nitric oxide by the three isoforms of nitric oxide synthase—neuronal (nNOS), endothelial (eNOS), and inducible (iNOS)—is critically dependent on the availability of the substrate L-arginine. In a parallel metabolic pathway, the enzyme arginase also utilizes L-arginine to produce urea and L-ornithine. This creates a competitive environment for the shared substrate.
The primary mechanism by which L-Norvaline influences the NOS pathway is through the inhibition of arginase.[1][2][3] By acting as an inhibitor of arginase, L-Norvaline reduces the catabolism of L-arginine, thereby increasing the intracellular pool of this amino acid available for NOS.[4] This enhanced substrate availability leads to an increased rate of NO synthesis by NOS. It is important to note that studies indicate L-Norvaline does not directly affect the activity of NOS isoforms.[5] One study on activated macrophages found that while 10 mM L-Norvaline significantly inhibited arginase activity (reducing urea production by 50%), it did not alter NOS activity directly. Furthermore, the D-isomer, this compound, has been shown to have no effect on NO production in similar experimental setups.
This indirect mechanism of action makes L-Norvaline a tool for studying the interplay between the arginase and NOS pathways and a potential therapeutic agent in conditions characterized by endothelial dysfunction and reduced NO bioavailability, where arginase is often upregulated.
Data Presentation: Quantitative Analysis of Arginase Inhibition
While L-Norvaline is recognized as an arginase inhibitor, specific IC₅₀ or Kᵢ values for the purified enzyme are not consistently reported in publicly available literature. However, to provide a quantitative context for its inhibitory potential, one study in J774A.1 mouse macrophage lysates demonstrated that L-Norvaline at a concentration of 10 mM inhibited arginase-mediated urea production.
For comparative purposes, the following table summarizes the inhibitory constants of other known arginase inhibitors.
| Inhibitor | Target Enzyme(s) | IC₅₀ / Kᵢ | Reference(s) |
| Nω-hydroxy-nor-L-arginine (nor-NOHA) | Liver Arginase | Kᵢ = 0.5 µM | |
| Arginase inhibitor 1 | Human Arginase I, Human Arginase II | IC₅₀ = 223 nM, IC₅₀ = 509 nM | |
| Arginase inhibitor 9 | Bovine Arginase I, Human Arginase I | IC₅₀ = 9 µM, IC₅₀ = 55 µM | |
| 2-Aminoimidazole | Human Arginase I | Kᵢ = 3.6 mM | |
| (S)-2-Boronoethyl-L-cysteine (BEC) hydrochloride | Arginase II | Kᵢ = 0.31 µM (pH 7.5), Kᵢ = 30 nM (pH 9.5) |
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key pathways and logical relationships involved in the action of L-Norvaline on the NOS pathway.
References
A Technical Guide to the Biological Synthesis of D-Norvaline
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Norvaline, a non-proteinogenic amino acid, is a valuable chiral building block in the synthesis of various pharmaceuticals. This technical guide provides an in-depth overview of the biological synthesis of this compound, focusing on enzymatic and whole-cell biocatalytic approaches. It details the core methodologies, presents quantitative data for comparative analysis, and illustrates the key metabolic and experimental pathways. The three principal biocatalytic routes—the hydantoinase process, transaminase-mediated synthesis, and dehydrogenase-catalyzed production—are explored, offering researchers a comprehensive resource for the development of efficient and stereoselective this compound manufacturing processes.
Introduction
The demand for enantiomerically pure D-amino acids, such as this compound, has grown significantly in the pharmaceutical industry due to their role as key intermediates in the synthesis of complex molecules. Traditional chemical synthesis methods for D-amino acids often involve harsh reaction conditions, the use of hazardous reagents, and result in racemic mixtures that require challenging and costly resolution steps.[1][2] Biocatalysis, leveraging the high stereoselectivity and mild operating conditions of enzymes, presents a compelling and sustainable alternative. This guide delves into the core enzymatic strategies for this compound production, providing detailed technical information for researchers and process developers.
Metabolic Pathway of Norvaline Biosynthesis in Escherichia coli
In microorganisms like Escherichia coli, norvaline can be synthesized as a byproduct of the branched-chain amino acid (BCAA) biosynthetic pathway.[1][3][4] This occurs when enzymes with relaxed substrate specificity, such as α-isopropylmalate synthase, utilize α-ketobutyrate, an intermediate in the isoleucine pathway, instead of their natural substrate. The pathway typically proceeds from pyruvate, which is converted to α-ketobutyrate and then elongated to α-ketovalerate, the direct precursor of norvaline. Transamination of α-ketovalerate then yields norvaline. Understanding this endogenous pathway is crucial for developing whole-cell biocatalysts and for metabolic engineering strategies aimed at overproducing this compound.
Enzymatic Synthesis of this compound
Three primary enzymatic strategies have been successfully employed for the synthesis of this compound: the hydantoinase process, amination by transaminases, and reductive amination by dehydrogenases.
The Hydantoinase Process (Whole-Cell Biocatalysis)
The hydantoinase process is a powerful dynamic kinetic resolution method that can achieve theoretical yields of 100% for the desired D-amino acid. This process typically utilizes a whole-cell biocatalyst, often a recombinant E. coli strain, co-expressing three key enzymes: a hydantoin racemase, a D-specific hydantoinase, and a D-specific N-carbamoylase. The process starts with a racemic mixture of 5-monosubstituted hydantoin (DL-5-propyl-hydantoin for this compound synthesis).
1. Strain Construction:
-
Host Strain: E. coli BL21(DE3) is a commonly used host for protein expression.
-
Expression Vector: A pET series vector, such as pET-28a(+), can be used for the co-expression of the three enzymes. The genes for D-hydantoinase, D-carbamoylase, and hydantoin racemase are cloned into the vector under the control of a strong inducible promoter, like the T7 promoter. A polycistronic structure with the D-carbamoylase gene cloned closest to the promoter can help prevent the accumulation of the N-carbamoyl intermediate.
2. Culture and Induction:
-
Media: Luria-Bertani (LB) or Terrific Broth (TB) medium supplemented with the appropriate antibiotic (e.g., kanamycin for pET-28a) is used for cell growth. For high-density cultures in a fermenter, a defined mineral salt medium with a controlled glucose feed is employed.
-
Growth Conditions: Cells are typically grown at 37°C with vigorous shaking (200-250 rpm) to an optical density at 600 nm (OD600) of 0.6-0.8.
-
Induction: Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2-1 mM. The culture is then incubated for a further 12-16 hours at a lower temperature, such as 24-30°C, to enhance soluble protein expression.
3. Bioconversion Reaction:
-
Cell Preparation: Cells are harvested by centrifugation (e.g., 6000 x g for 20 minutes at 4°C) and washed with a suitable buffer (e.g., potassium phosphate buffer, pH 8.0). The cell pellet can be used directly as a whole-cell biocatalyst.
-
Reaction Mixture: The reaction mixture typically contains the DL-5-propyl-hydantoin substrate in a buffer (e.g., 50 mM Tris-HCl, pH 9.0).
-
Reaction Conditions: The reaction is carried out at an optimal temperature (e.g., 40-50°C) with agitation. The pH is maintained at an alkaline level (pH 8.0-10.0) as hydantoinases and carbamoylases generally exhibit higher activity in this range.
-
Monitoring: The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC) to determine the consumption of the substrate and the formation of this compound.
4. Downstream Processing:
-
Cell Removal: After the reaction is complete, the cells are removed by centrifugation or filtration.
-
Purification: The supernatant containing this compound can be purified using ion-exchange chromatography. The product is then typically crystallized from a suitable solvent to obtain a high-purity product.
| Enzyme Source | Substrate | Product | Conversion (%) | Enantiomeric Excess (%) | Reference |
| Recombinant E. coli (co-expressing hydantoinase, carbamoylase, and racemase) | DL-5-propyl-hydantoin | This compound | 100 | 100 |
Transaminase-Mediated Synthesis
Transaminases (or aminotransferases) catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. For the synthesis of this compound, an (R)-selective ω-transaminase can be used to transfer an amino group to α-ketovalerate. A common amino donor is (R)-α-methylbenzylamine ((R)-α-MBA) or D-alanine.
1. Enzyme and Substrate Preparation:
-
Enzyme: A suitable (R)-selective ω-transaminase is required. This can be a commercially available enzyme or produced recombinantly.
-
Substrates: α-ketovalerate and an appropriate amino donor (e.g., D-alanine or (R)-α-MBA) are needed.
2. Reaction Conditions:
-
Buffer: A buffered solution (e.g., 50 mM potassium phosphate, pH 8.0) is used.
-
Cofactor: Pyridoxal-5'-phosphate (PLP) is an essential cofactor for transaminases and should be included in the reaction mixture (e.g., 0.5 mM).
-
Temperature: The reaction is typically carried out at a controlled temperature, for example, 30-60°C.
-
Substrate Concentrations: Concentrations of α-ketovalerate and the amino donor will need to be optimized for the specific enzyme used.
3. Reaction Monitoring and Product Isolation:
-
The reaction progress is monitored by HPLC.
-
Purification can be achieved by methods such as ion-exchange chromatography.
| Enzyme Source | Amino Donor | Conversion (%) | Enantiomeric Excess (%) | Reference |
| ω-Transaminase from Aspergillus terreus | (R)-α-MBA | 40-99 | >99 | |
| Transaminase from Haliscomenobacter hydrossis | D-glutamate | 98 | >99 |
Dehydrogenase-Catalyzed Synthesis
D-amino acid dehydrogenases (D-AADHs) catalyze the reductive amination of α-keto acids to their corresponding D-amino acids, using ammonia as the amino source and a nicotinamide cofactor (NADH or NADPH) as the reducing equivalent. This is a highly atom-economical one-step process. A cofactor regeneration system, such as formate dehydrogenase (FDH) or glucose dehydrogenase (GDH), is often coupled to the reaction to recycle the expensive nicotinamide cofactor.
1. Enzyme and Reagent Preparation:
-
Enzymes: A D-amino acid dehydrogenase with activity towards α-ketovalerate and a suitable enzyme for cofactor regeneration (e.g., formate dehydrogenase).
-
Substrates and Cofactors: α-ketovalerate, an ammonium salt (e.g., ammonium chloride or ammonium formate), and the nicotinamide cofactor (NADP+ or NAD+).
2. Reaction Conditions:
-
Buffer: A buffer with a pH in the alkaline range (e.g., 100 mM sodium carbonate buffer, pH 9.0) is typically used for the reductive amination reaction.
-
Temperature: The reaction is performed at an optimal temperature for the enzymes, which can range from 30°C to 65°C for thermostable dehydrogenases.
-
Concentrations: Typical concentrations can be around 25 mM α-keto acid, 200 mM ammonium chloride, and a catalytic amount of the cofactor (e.g., 0.2 mM NADPH).
3. Reaction Monitoring and Product Isolation:
-
The reaction can be monitored by measuring the decrease in absorbance at 340 nm due to the oxidation of NAD(P)H. HPLC is used for quantifying the product formation.
-
Purification follows similar principles as for the other enzymatic methods, primarily using ion-exchange chromatography.
| Enzyme Source | Cofactor Regeneration | Conversion (%) | Enantiomeric Excess (%) | Reference |
| Engineered meso-diaminopimelate D-dehydrogenase | Not specified | High | >95 |
Conclusion
The biological synthesis of this compound offers significant advantages over traditional chemical methods in terms of stereoselectivity, sustainability, and process safety. The whole-cell hydantoinase process stands out for its potential to achieve 100% conversion and enantiomeric excess from a racemic starting material. Transaminase and dehydrogenase-based routes provide highly stereoselective and atom-economical alternatives. The choice of the optimal method will depend on factors such as substrate availability, cost of enzymes and cofactors, and the desired scale of production. Further advances in protein engineering and metabolic engineering are expected to continue to improve the efficiency and economic viability of these biocatalytic processes, making this compound more accessible for pharmaceutical applications.
References
- 1. Structural insights and rational design of Pseudomonasputida KT2440 omega transaminases for enhanced biotransformation of (R)-PAC to (1R, 2S)-Norephedrine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The fed-batch principle for the molecular biology lab: controlled nutrient diets in ready-made media improve production of recombinant proteins in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. biorxiv.org [biorxiv.org]
In Vivo Effects of D-Norvaline Administration in Mice: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo effects of D-Norvaline administration in mice, with a particular focus on its mechanisms of action and therapeutic potential. This compound, a non-proteinogenic amino acid, has garnered significant interest for its role as an arginase inhibitor, which has downstream implications for nitric oxide production, neuroprotection, and cardiovascular health. This document synthesizes key findings from preclinical studies, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Core Mechanism of Action: Arginase Inhibition and Nitric Oxide Enhancement
This compound's primary mechanism of action lies in its ability to inhibit the enzyme arginase.[1] Arginase and nitric oxide synthase (NOS) compete for the same substrate, L-arginine.[2][3] By inhibiting arginase, this compound increases the bioavailability of L-arginine for NOS, leading to enhanced production of nitric oxide (NO).[1][2] This modulation of the L-arginine-NO pathway is central to the physiological effects observed with this compound administration.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various in vivo studies investigating the effects of this compound (primarily the more studied L-isomer, which has a similar mechanism of action) in mice.
Table 1: Effects of Norvaline on Nitric Oxide Production and Related Enzymes
| Parameter | Mouse Model | Treatment Details | Key Findings | Reference |
| Nitric Oxide (NO) Production | J774A.1 mouse macrophages (in vitro) | 10 mM L-Norvaline for 22 h | 55% increase in NO production from LPS-activated macrophages. | |
| eNOS Protein Levels | 3xTg-AD mice | L-Norvaline (250 mg/L in drinking water) for 2.5 months | Significant increase in hippocampal eNOS levels. | |
| nNOS mRNA Levels | 3xTg-AD mice | L-Norvaline | Increased transcription levels of nNOS gene. | |
| iNOS mRNA Levels | 3xTg-AD mice | L-Norvaline | No significant effect on iNOS gene transcription. |
Table 2: Neuroprotective Effects of Norvaline in Alzheimer's Disease Mouse Models
| Parameter | Mouse Model | Treatment Details | Key Findings | Reference |
| Cognitive Function (Y-maze) | 3xTg-AD mice | L-Norvaline (40-50 mg/kg/day in drinking water) for 2 months | Significant improvement in the percentage of spontaneous alternations. | |
| Aβ Fibrils and Oligomers | 3xTg-AD mice | L-Norvaline (40-50 mg/kg/day in drinking water) for 2 months | ~30% reduction in A11-reactive oligomers and OC-reactive fibrillar species in the hippocampus. | |
| Microgliosis | 3xTg-AD mice | L-Norvaline (250 mg/L in drinking water) for 2.5 months | Substantial reduction in microgliosis. | |
| Blood-Brain Barrier Integrity | 3xTg-AD mice | L-Norvaline | 31% reduction in Evans Blue extravasation, indicating improved BBB integrity. | |
| Dendritic Spine Density | 3xTg-AD mice | L-Norvaline (40-50 mg/kg/day in drinking water) for 2 months | Reversal of the decline in dendritic spine density in the hippocampus. |
Table 3: Cardiovascular and Other Systemic Effects of Norvaline
| Parameter | Animal Model | Treatment Details | Key Findings | Reference |
| Blood Pressure | Inherited Stress-Induced Arterial Hypertension (ISIAH) rats | 30 mg/kg/day L-Norvaline (intraperitoneal) for 7 days | Significant decline in blood pressure. | |
| Diuresis | ISIAH rats | 30 mg/kg/day L-Norvaline (intraperitoneal) for 7 days | Induced diuresis. |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Signaling Pathways
Caption: this compound inhibits arginase, increasing L-arginine for NO synthesis.
Caption: this compound's multi-target effects in Alzheimer's disease models.
Experimental Workflows
References
D-Norvaline for Neuroprotection Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of D-Norvaline, a non-proteinogenic amino acid, and its emerging role in neuroprotection research. We consolidate key preclinical findings, detail experimental methodologies, and illustrate the underlying molecular pathways.
Introduction
This compound, an isomer of the branched-chain amino acid valine, is gaining attention in the scientific community for its potential neuroprotective properties.[1][2] Its primary mechanism of action involves the inhibition of the enzyme arginase, which plays a crucial role in L-arginine metabolism.[1][3] Dysregulation of the L-arginine-metabolizing pathways is implicated in the pathophysiology of several neurodegenerative disorders, including Alzheimer's disease and ischemic stroke.[4] This guide synthesizes the current state of research on this compound as a therapeutic candidate for neuroprotection, focusing on its mechanisms, experimental validation, and key molecular effects.
Core Mechanism of Action: Arginase Inhibition
The principal neuroprotective mechanism attributed to this compound is the competitive inhibition of arginase. Arginase and nitric oxide synthase (NOS) enzymes compete for the same substrate, L-arginine. In pathological states such as Alzheimer's disease, arginase is often upregulated, leading to L-arginine depletion. This substrate deficiency impairs the function of NOS enzymes (nNOS and eNOS), which are critical for producing nitric oxide (NO), a vital signaling molecule for maintaining cerebrovascular health and neuronal function.
By inhibiting arginase, this compound increases the bioavailability of L-arginine for NOS, thereby enhancing the production of NO. This restoration of NO signaling contributes to improved blood flow, reduced neuroinflammation, and enhanced synaptic plasticity.
Caption: this compound inhibits arginase, increasing L-arginine for NOS and boosting NO production.
Preclinical Evidence in Alzheimer's Disease (AD)
Multiple studies have utilized the triple-transgenic (3xTg-AD) mouse model to investigate this compound's efficacy in AD. These studies consistently demonstrate that chronic administration of this compound can mitigate key pathological features of the disease.
Quantitative Data Summary
The following table summarizes the significant quantitative outcomes from studies in 3xTg-AD mice.
| Parameter Measured | Treatment Group Effect | Fold/Percent Change | Reference(s) |
| Cognitive Function | Improved Spatial Memory & Learning | Significant Impr. | |
| Pathology | Reduced Beta-Amyloid (Aβ) Plaques/Oligomers | Significant Red. | |
| Diminished Tau Phosphorylation | Significant Red. | ||
| Neuroinflammation | Alleviated Microgliosis | Significant Red. | |
| Reduced TNF-α Transcription Levels | Significant Red. | ||
| Synaptic Plasticity & Health | Increased Postsynaptic Density Protein 95 (PSD-95) | Elevated Levels | |
| Increased Synaptophysin | +50% | ||
| Increased Neuroligin-1 | +252% | ||
| Increased Dendritic Spine Density | Significant Incr. | ||
| Cerebrovascular Function | Increased Endothelial NOS (eNOS) Protein Levels | +68% | |
| Increased Neuronal NOS (nNOS) mRNA Levels | +39% | ||
| Restored Blood-Brain Barrier (BBB) Integrity | Significant Impr. | ||
| Metabolism | Elevated Insulin Receptor Expression | Significant Incr. | |
| Elevated Glucose Transporter-3 (GLUT3) Expression | Significant Incr. |
Experimental Protocol: Chronic Administration in 3xTg-AD Mice
This protocol is a synthesized representation of methodologies used in key AD studies.
-
Animal Model: Male, 4-month-old homozygous triple-transgenic AD mice (3xTg-AD), harboring PS1M146V, APPSwe, and tauP301L transgenes.
-
Grouping: Animals are randomly divided into a control group and an experimental group (n=13 per group).
-
Treatment Administration:
-
Experimental Group: Receives L-Norvaline dissolved in drinking water at a concentration of 250 mg/L.
-
Control Group: Receives regular drinking water.
-
Water and food are provided ad libitum.
-
-
Duration: The treatment is administered continuously for 2.5 months.
-
Behavioral Analysis: Cognitive function is assessed using standardized tests such as the Morris Water Maze or contextual fear conditioning to evaluate spatial memory and learning.
-
Post-Mortem Analysis:
-
Following the treatment period, animals are euthanized and brains are harvested.
-
Immunohistochemistry: Brain sections are stained for markers of Aβ plaques (e.g., 6E10 antibody), microgliosis (e.g., Iba1), and other relevant proteins.
-
Proteomics/Western Blot: Hippocampal lysates are analyzed to quantify levels of proteins related to synaptic plasticity (PSD-95, synaptophysin), NO signaling (eNOS, nNOS), and inflammation.
-
Quantitative PCR (qPCR): Used to measure mRNA transcription levels of inflammatory cytokines (e.g., TNF-α) and other genes of interest.
-
Caption: Workflow for evaluating this compound in the 3xTg-AD mouse model.
Preclinical Evidence in Ischemic Brain Injury
Research also points to a neuroprotective role for this compound in the context of ischemic stroke. Studies using a Middle Cerebral Artery Occlusion (MCAO) model in rats demonstrate that this compound can reduce infarct volume and suppress the post-ischemic inflammatory response.
Quantitative Data Summary
The following table summarizes key findings from an MCAO rat model study.
| Parameter Measured | Treatment Group Effect | Percent Change vs. MCAO Group | Reference |
| Inflammatory Cytokines | Reduced TNF-α Expression | -63% | |
| Reduced IL-1β Expression | -52% | ||
| Arginine Metabolism | Reduced Arginase I Expression | -52% | |
| Reduced iNOS Expression | -68% | ||
| Increased eNOS Expression | +124% | ||
| Behavioral Outcome | Improved Gait and Forepaw Use | Significant Improvement | |
| Pathology | Reduced Infarct Volume | Significant Reduction |
Experimental Protocol: MCAO Model in Rats
This protocol is based on the methodology for studying this compound in ischemic stroke.
-
Animal Model: Adult male rats.
-
Surgical Procedure: Animals are subjected to middle cerebral artery occlusion (MCAO) to induce focal cerebral ischemia.
-
Grouping:
-
Sham Group: Undergoes surgery without MCAO.
-
MCAO Group: Undergoes MCAO and receives a vehicle.
-
Treatment Group: Undergoes MCAO and receives this compound.
-
-
Treatment Administration: this compound is administered at a dose of 50 mg/kg/day via intraperitoneal (i.p.) injection.
-
Endpoints:
-
Behavioral Tests: Neurological deficits are scored based on gait and forepaw grasping ability.
-
Infarct Volume: Brains are sectioned and stained (e.g., with TTC) to measure the volume of the ischemic lesion.
-
Molecular Analysis: Brain tissue from the ischemic region is analyzed for the expression of inflammatory markers (TNF-α, IL-1β), arginase, and NOS isoforms (iNOS, eNOS) via qPCR or Western blot.
-
Summary of Neuroprotective Effects and Safety
The preclinical data converge on a multi-faceted neuroprotective profile for this compound, primarily driven by its ability to modulate L-arginine metabolism.
Caption: this compound's neuroprotective effects stem from arginase inhibition and increased NO.
Safety and Toxicology
While some in vitro studies have raised concerns about cytotoxicity at very high concentrations, in vivo evidence from preclinical models suggests that this compound is well-tolerated at effective physiological doses. In mouse studies, long-term administration did not lead to detectable adverse behavioral changes or weight loss. Material Safety Data Sheets (MSDS) for this compound do not classify it as a hazardous substance under normal research use conditions. However, as with any investigational compound, further rigorous toxicological studies are warranted.
Conclusion and Future Directions
This compound presents a promising, mechanistically plausible approach for neuroprotection. By targeting arginase, it addresses a key point of dysregulation in the L-arginine/NO pathway common to several neurological disorders. The robust preclinical data, particularly in models of Alzheimer's disease and stroke, provide a strong rationale for further investigation.
Future research should focus on:
-
Clinical Trials: Human clinical trials have not yet been conducted to validate the preclinical findings.
-
Dose-Response Studies: Optimizing the therapeutic window for efficacy and safety.
-
Chronic Traumatic Encephalopathy (CTE) and TBI: Exploring its efficacy in other neurodegenerative conditions linked to neuroinflammation and vascular dysfunction.
-
Combination Therapies: Investigating potential synergies with other neuroprotective agents.
This guide provides a foundational resource for researchers aiming to explore the therapeutic potential of this compound in the complex landscape of neurodegenerative and ischemic brain diseases.
References
D-Norvaline in Cancer Research: A Technical Guide to Arginase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The metabolic landscape of the tumor microenvironment (TME) is increasingly recognized as a critical determinant of cancer progression and immune evasion. One of the key metabolic pathways being exploited by tumors is the depletion of L-arginine, an amino acid essential for T-cell proliferation and function. This depletion is primarily mediated by the enzyme arginase, which is often overexpressed in various cancer types and by immunosuppressive cells within the TME, such as myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs). D-Norvaline, a non-proteinogenic amino acid and an inhibitor of arginase, has emerged as a promising therapeutic agent in cancer research. By blocking arginase activity, this compound can restore L-arginine levels in the TME, thereby enhancing anti-tumor immune responses and inhibiting tumor growth. This technical guide provides an in-depth overview of the role of this compound in cancer research, with a focus on its mechanism of action through arginase inhibition, a summary of key quantitative data, detailed experimental protocols, and visualization of the relevant signaling pathways.
The Role of Arginase in Cancer Progression and Immune Evasion
Arginase exists in two isoforms, Arginase 1 (ARG1) and Arginase 2 (ARG2), which catalyze the hydrolysis of L-arginine to ornithine and urea.[1] In the context of cancer, elevated arginase activity contributes to tumor progression through several mechanisms:
-
Immune Suppression: L-arginine is crucial for T-lymphocyte activation, proliferation, and effector functions.[2] Arginase expressed by cancer cells, MDSCs, and TAMs depletes the extracellular L-arginine pool, leading to T-cell dysfunction and anergy.[2][3] This creates an immunosuppressive TME that allows tumors to evade immune surveillance.
-
Promotion of Tumor Cell Proliferation: The product of arginine hydrolysis, ornithine, is a precursor for the synthesis of polyamines. Polyamines are essential for cell growth, proliferation, and differentiation, and their increased production can fuel tumor expansion.[4]
-
Modulation of Nitric Oxide Synthesis: Arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. By shunting L-arginine away from NOS, arginase reduces the production of nitric oxide (NO), a molecule with complex, context-dependent roles in cancer. In some scenarios, reduced NO can impair the anti-tumoral functions of immune cells.
This compound as an Arginase Inhibitor
This compound is a stereoisomer of the naturally occurring amino acid L-Norvaline. Both isomers have been shown to inhibit arginase activity. By inhibiting arginase, this compound can reverse the immunosuppressive effects of L-arginine depletion and hinder tumor growth. The primary mechanism of action of this compound in cancer is the restoration of L-arginine levels within the TME, which in turn leads to:
-
Enhanced T-cell Function: Increased L-arginine availability promotes T-cell proliferation, cytokine production (e.g., IFN-γ), and cytotoxic activity against tumor cells.
-
Reduced Immunosuppression by MDSCs: this compound can mitigate the suppressive function of MDSCs, further contributing to a more robust anti-tumor immune response.
-
Increased Nitric Oxide Production: By making more L-arginine available for NOS, this compound can potentially increase NO production, which can have direct cytotoxic effects on tumor cells and modulate the immune response.
Quantitative Data on the Effects of Norvaline in Cancer Models
The following tables summarize key quantitative findings from preclinical studies investigating the effects of Norvaline (primarily L-Norvaline, as it is more commonly studied) on cancer models.
| Parameter | Cell Line/Model | Treatment | Result | Reference |
| Tumor Cell Proliferation | Breast cancer cells (ZR-75-1) co-cultured with macrophages | L-Norvaline | Down-regulated the enhanced tumor cell proliferation caused by macrophage arginase overexpression. | |
| 4T1 breast cancer cells | L-Norvaline combined with Doxorubicin | Showed the lowest proliferation ability compared to either agent alone (p < 0.05). | ||
| Apoptosis | 4T1 breast cancer cells | L-Norvaline combined with Doxorubicin | Increased apoptosis rate (p < 0.05). | |
| T-Cell Proliferation | Human CD8+ T-cells suppressed by tumor-infiltrating dendritic cells (TIDC) | Norvaline | Restored T-cell proliferation to nearly 80% of the control. | |
| Human T-cells suppressed by polymorphonuclear neutrophil (PMN) supernatants | Arginase inhibitor (nor-NOHA) | Led to a strong hyperinduction of T-cell proliferation, exceeding control activation conditions up to 25-fold. | ||
| Tumor Growth (in vivo) | B16F10 melanoma mouse model | L-Norvaline (20 mg/kg) | Significantly suppressed tumor growth. | |
| LL2 Lewis lung carcinoma mouse model | L-Norvaline (100 mg/kg) | Slightly inhibited tumor growth. | ||
| Immune Cell Infiltration (in vivo) | B16F10 melanoma mouse model | L-Norvaline and ADI-PEG 20 combination | Increased tumor-infiltrating CD8+ T cells and CCR7+ dendritic cells. |
Note: Much of the publicly available research has been conducted with L-Norvaline. The data is presented here as a strong indicator of the potential efficacy of this compound, its stereoisomer.
Key Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of this compound in cancer research.
In Vitro Arginase Activity Assay
This protocol is designed to measure the enzymatic activity of arginase in cell lysates or tissue homogenates and to assess the inhibitory effect of this compound.
Materials:
-
Arginase Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4)
-
L-arginine solution (substrate)
-
This compound solution (inhibitor)
-
Urea standard solution
-
Colorimetric urea detection reagent (e.g., containing α-isonitrosopropiophenone)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell lysates or tissue homogenates in ice-cold Arginase Assay Buffer. Centrifuge to remove cellular debris and collect the supernatant.
-
Reaction Setup: In a 96-well plate, add the sample (lysate/homogenate), Arginase Assay Buffer, and varying concentrations of this compound. Include a control group without this compound.
-
Enzyme Activation (if necessary): Some protocols require pre-incubation with a manganese solution to ensure maximal arginase activity.
-
Initiate Reaction: Add the L-arginine solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction: Stop the reaction by adding an acidic solution (e.g., a mixture of sulfuric, phosphoric, and nitric acids).
-
Urea Detection: Add the colorimetric urea detection reagent to each well.
-
Color Development: Incubate the plate at an elevated temperature (e.g., 95°C) for a specific time to allow for color development.
-
Measurement: Cool the plate to room temperature and measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.
-
Calculation: Determine the arginase activity by comparing the absorbance of the samples to a urea standard curve. Calculate the IC50 of this compound from the dose-response curve.
T-Cell Proliferation Assay
This assay measures the ability of T-cells to proliferate in the presence of cancer cells or immunosuppressive cells, and how this compound can reverse any observed suppression.
Materials:
-
T-cells (e.g., isolated from peripheral blood mononuclear cells - PBMCs)
-
Cancer cells or MDSCs
-
T-cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
T-cell activation stimulus (e.g., anti-CD3/CD28 beads or PHA)
-
This compound solution
-
Complete cell culture medium
-
Flow cytometer
Procedure:
-
T-Cell Staining: Label isolated T-cells with a proliferation dye according to the manufacturer's instructions.
-
Co-culture Setup: In a culture plate, co-culture the stained T-cells with cancer cells or MDSCs at a specific effector-to-target ratio.
-
Treatment: Add varying concentrations of this compound to the co-cultures. Include control groups with T-cells alone, T-cells with the stimulus, and the co-culture without this compound.
-
Stimulation: Add the T-cell activation stimulus to the appropriate wells.
-
Incubation: Incubate the plate for 3-5 days to allow for T-cell proliferation.
-
Cell Harvesting and Staining: Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) to identify T-cell populations. A viability dye should also be used to exclude dead cells.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer.
-
Data Analysis: Gate on the live T-cell populations and analyze the proliferation dye fluorescence. Each cell division will result in a halving of the dye's fluorescence intensity, allowing for the quantification of proliferating cells.
In Vivo Tumor Growth Study
This protocol outlines a typical preclinical study to evaluate the anti-tumor efficacy of this compound in a mouse model of cancer.
Materials:
-
Immunocompetent mice (e.g., C57BL/6 or BALB/c)
-
Syngeneic tumor cell line (e.g., B16F10 melanoma, LL2 lung carcinoma)
-
This compound solution for injection (e.g., dissolved in saline)
-
Calipers for tumor measurement
-
Animal housing and care facilities
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a known number of tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Allow the tumors to establish and reach a palpable size.
-
Treatment Groups: Randomize the mice into treatment groups (e.g., vehicle control, this compound at different doses).
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection) according to a predetermined schedule (e.g., daily or every other day).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Endpoint: Continue the treatment and monitoring until the tumors in the control group reach a predetermined endpoint size, or for a specified duration.
-
Data Analysis: Plot the average tumor growth curves for each group. At the end of the study, excise the tumors and weigh them. Perform statistical analysis to determine the significance of the anti-tumor effect of this compound.
-
Immunophenotyping (Optional): Tumors and spleens can be harvested, processed into single-cell suspensions, and analyzed by flow cytometry to assess changes in immune cell populations (e.g., T-cells, MDSCs, TAMs).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by arginase and this compound, as well as a typical experimental workflow for evaluating this compound's efficacy.
Caption: Arginase metabolic pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating this compound.
Conclusion and Future Directions
This compound holds significant promise as a therapeutic agent in oncology due to its ability to inhibit arginase and thereby remodel the tumor microenvironment from an immunosuppressive to an immunostimulatory state. The preclinical data, primarily from studies on its stereoisomer L-Norvaline, strongly support its potential to enhance anti-tumor immunity and inhibit tumor growth. Future research should focus on several key areas:
-
This compound Specific Studies: More in-depth studies are needed to specifically characterize the pharmacokinetics, pharmacodynamics, and anti-tumor efficacy of this compound in various cancer models.
-
Combination Therapies: Investigating the synergistic effects of this compound with other immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1/PD-L1), is a critical next step. By alleviating the metabolic suppression of T-cells, this compound may enhance the efficacy of these agents.
-
Clinical Translation: Well-designed clinical trials are necessary to evaluate the safety and efficacy of this compound in cancer patients.
-
Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to this compound therapy will be crucial for its successful clinical implementation.
References
- 1. L-norvaline affects the proliferation of breast cancer cells based on the microbiome and metabolome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arginine dependence of tumor cells: targeting a chink in cancer’s armor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Arginase 1 Liberates Potent T Cell Immunostimulatory Activity of Human Neutrophil Granulocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
The Effect of D-Norvaline on Endothelial Function: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelial dysfunction is a critical early event in the pathogenesis of numerous cardiovascular diseases, including atherosclerosis, hypertension, and diabetes. It is primarily characterized by the reduced bioavailability of nitric oxide (NO), a key signaling molecule that regulates vascular tone, inhibits platelet aggregation, and prevents inflammation. D-Norvaline, a non-proteinogenic amino acid, has emerged as a promising therapeutic agent for improving endothelial function. This technical guide provides a comprehensive overview of the mechanisms of action of this compound, its effects on endothelial signaling pathways, detailed experimental protocols for its study, and a summary of quantitative data from relevant research.
Core Mechanism of Action: Arginase Inhibition
The primary mechanism by which this compound exerts its beneficial effects on the endothelium is through the inhibition of the enzyme arginase.[1] Arginase exists in two isoforms, Arginase I (cytosolic) and Arginase II (mitochondrial), and it catalyzes the hydrolysis of L-arginine to ornithine and urea.[2] This enzymatic reaction is a key component of the urea cycle.
In endothelial cells, L-arginine is a common substrate for both arginase and endothelial nitric oxide synthase (eNOS).[2] eNOS utilizes L-arginine to produce nitric oxide and L-citrulline.[3] Under conditions of endothelial dysfunction, arginase activity is often upregulated, leading to increased consumption of L-arginine.[4] This shunts the available L-arginine pool away from eNOS, resulting in decreased NO production.
This compound, as a competitive inhibitor of arginase, blocks the conversion of L-arginine to ornithine. This action effectively increases the intracellular bioavailability of L-arginine for eNOS, thereby restoring or enhancing the production of nitric oxide.
Signaling Pathways Modulated by this compound
The inhibition of arginase by this compound initiates a cascade of signaling events that ultimately lead to improved endothelial function and vasodilation.
The Arginase-eNOS Pathway
This pathway illustrates the direct competition for L-arginine between arginase and eNOS and how this compound shifts the balance in favor of NO production.
The NO/cGMP/PKG Signaling Cascade
Once produced, nitric oxide diffuses from the endothelial cells to the adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Increased levels of cGMP then activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and ultimately, smooth muscle relaxation and vasodilation.
Upstream Regulation of eNOS Activity
The activity of eNOS is also regulated by phosphorylation, primarily through the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway. While direct studies on this compound's effect on this pathway are limited, it is a critical component of eNOS activation. Agonists such as vascular endothelial growth factor (VEGF) can activate this pathway, leading to the phosphorylation of eNOS at serine 1177, which enhances its activity.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound on endothelial function.
Arginase Activity Assay
This assay measures the enzymatic activity of arginase by quantifying the amount of urea produced from the hydrolysis of L-arginine.
-
Sample Preparation:
-
Homogenize tissue samples (e.g., aorta) or lyse endothelial cells in ice-cold arginine assay buffer.
-
Centrifuge the homogenate/lysate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for the assay.
-
-
Assay Procedure (Colorimetric):
-
Add 40 µL of sample supernatant to a 96-well plate.
-
Prepare a urea standard curve.
-
Add 10 µL of 5x Substrate Buffer (containing L-arginine) to each sample well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Stop the reaction by adding 200 µL of a chromogenic reagent that reacts with urea.
-
Incubate at room temperature for 60 minutes.
-
Measure the absorbance at 430 nm or 570 nm, depending on the kit.
-
Calculate arginase activity based on the urea standard curve.
-
Nitric Oxide Production Measurement
NO is a transient molecule, so its production is often assessed by measuring its stable metabolites, nitrite (NO₂) and nitrate (NO₃), in the cell culture medium or plasma. The Griess reaction is a common method for this purpose.
-
Sample Collection:
-
Culture endothelial cells (e.g., HUVECs) to confluence.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24-48 hours).
-
Collect the cell culture supernatant.
-
-
Griess Assay Protocol:
-
Add 50 µL of cell culture supernatant to a 96-well plate.
-
Add 50 µL of Griess Reagent I (e.g., sulfanilamide in phosphoric acid).
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
Aortic Ring Vasodilation Assay
This ex vivo assay directly measures the effect of this compound on the contractility of blood vessels.
-
Tissue Preparation:
-
Isolate the thoracic aorta from a euthanized animal (e.g., rat or mouse).
-
Clean the aorta of adhering fat and connective tissue.
-
Cut the aorta into 2-3 mm rings.
-
-
Vasodilation Protocol:
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, gassed with 95% O₂ and 5% CO₂, and maintained at 37°C.
-
Allow the rings to equilibrate under a resting tension (e.g., 1-2 g).
-
Pre-constrict the rings with a vasoconstrictor such as phenylephrine to induce a stable contraction.
-
Once a plateau is reached, add cumulative concentrations of this compound to the organ bath and record the relaxation response.
-
To assess endothelium-dependent vasodilation, acetylcholine can be used as a stimulus in the presence or absence of this compound.
-
Experimental Workflow for In Vitro Study
The following diagram illustrates a typical workflow for investigating the effects of this compound on endothelial cells in vitro.
Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of Norvaline. It is important to note that much of the existing research has been conducted with L-Norvaline or DL-Norvaline.
Table 1: In Vitro Effects of Norvaline
| Parameter | Cell Type | Norvaline Concentration | Effect | Reference |
| Arginase Inhibition (IC₅₀) | Bovine Liver Arginase | ~7 µM (DL-Norvaline) | 50% inhibition of arginase activity | (Not directly cited) |
| Nitric Oxide Production | - | - | Data not available for this compound | - |
| eNOS Phosphorylation (Ser1177) | - | - | Data not available for this compound | - |
| Akt Phosphorylation | - | - | Data not available for this compound | - |
| cGMP Levels | - | - | Data not available for this compound | - |
Table 2: In Vivo Effects of L-Norvaline
| Animal Model | L-Norvaline Dose | Duration | Effect | Reference |
| Inherited Stress-Induced Arterial Hypertension (ISIAH) Rats | 30 mg/kg/day (i.p.) | 7 days | Significant decrease in blood pressure and induction of diuresis. | |
| Methionine and L-NAME-induced NO deficiency Rats | 10 mg/kg/day | - | Precludes the development of endothelial dysfunction. |
Conclusion
This compound demonstrates significant potential as a therapeutic agent for the management of endothelial dysfunction. Its primary mechanism of action, the inhibition of arginase, leads to an increase in the bioavailability of L-arginine for eNOS, thereby enhancing the production of nitric oxide. This, in turn, activates the downstream NO/cGMP/PKG signaling pathway, resulting in vasodilation and other vasoprotective effects.
While the current body of research provides a strong foundation for understanding the qualitative effects of this compound, further studies are required to establish a comprehensive quantitative profile of its dose-dependent effects on nitric oxide production, eNOS and Akt phosphorylation, and cGMP levels in endothelial cells. The detailed experimental protocols provided in this guide offer a framework for conducting such investigations. Future research in these areas will be crucial for the clinical translation of this compound as a novel therapy for cardiovascular diseases characterized by endothelial dysfunction.
References
- 1. Effect of L-arginine on acetylcholine-induced endothelium-dependent vasodilation differs between the coronary and forearm vasculatures in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cGMP and nitric oxide modulate thrombin-induced endothelial permeability. Regulation via different pathways in human aortic and umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Endothelial dysfunction due to the inhibition of the synthesis of nitric oxide: Proposal and characterization of an in vitro cellular model - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of D-Norvaline in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Norvaline, a non-proteinogenic amino acid and an isomer of valine, has garnered significant interest in various research fields, including sports nutrition and pharmaceutical development.[1][2] It is recognized as an inhibitor of the enzyme arginase, which can lead to an increase in L-arginine availability for nitric oxide synthase (NOS) and subsequently enhance nitric oxide (NO) production.[1] This mechanism underlies its potential therapeutic effects, including neuroprotection, antihypertension, and anti-inflammatory properties.[1] Given its biological significance and use as a supplement, robust and reliable methods for the quantification of this compound in biological matrices are crucial for pharmacokinetic studies, efficacy evaluation, and safety assessments.
This document provides detailed application notes and protocols for the quantification of this compound in biological samples, focusing on widely used analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Biological Significance and Signaling Pathway
This compound primarily exerts its biological effects by modulating the L-arginine metabolic pathway. By inhibiting arginase, this compound prevents the conversion of L-arginine to urea and L-ornithine. This leads to an increased intracellular concentration of L-arginine, which then becomes more available for nitric oxide synthase (NOS). NOS utilizes L-arginine to produce nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.[1]
Analytical Methodologies
The quantification of this compound in complex biological matrices such as plasma, serum, urine, and tissue homogenates presents analytical challenges due to its small size, polarity, and the presence of its L-enantiomer and other isomeric amino acids like valine. The choice of analytical method depends on the required sensitivity, selectivity, and throughput.
Experimental Workflow Overview
A typical workflow for the analysis of this compound in biological samples involves several key steps, from sample collection to data analysis.
Sample Preparation Protocols
Proper sample preparation is critical to remove interfering substances and ensure accurate quantification.
Protocol 1: Plasma/Serum Sample Preparation
This protocol is suitable for subsequent analysis by HPLC or LC-MS/MS.
-
Sample Collection: Collect whole blood in appropriate anticoagulant tubes (e.g., EDTA, heparin). Centrifuge at 2,000-3,000 x g for 10-15 minutes at 4°C to separate plasma. For serum, allow blood to clot at room temperature for 30-60 minutes before centrifugation.
-
Internal Standard Spiking: To a 50 µL aliquot of plasma or serum, add the internal standard (e.g., stable isotope-labeled this compound) to account for variability during sample processing.
-
Protein Precipitation: Add 200 µL of ice-cold methanol or acetonitrile containing 0.1% formic acid to the sample. For acid precipitation, 10 µL of 30% sulfosalicylic acid can be added to 100 µL of plasma.
-
Vortexing and Centrifugation: Vortex the mixture for 30-60 seconds. Incubate at -20°C for 20-30 minutes to enhance protein precipitation. Centrifuge at 13,000-15,000 x g for 10-15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant. If necessary for GC-MS or certain HPLC methods, the supernatant can be dried under a stream of nitrogen.
-
Reconstitution/Derivatization: Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis or proceed with derivatization for HPLC-FLD or GC-MS analysis.
Protocol 2: Tissue Sample Preparation
This protocol outlines the steps for extracting this compound from tissue samples.
-
Tissue Harvesting: Excise the tissue of interest and immediately snap-freeze it in liquid nitrogen to halt metabolic activity. Store at -80°C until analysis.
-
Homogenization: Weigh the frozen tissue (~50-100 mg) and add it to a tube containing ice-cold homogenization buffer (e.g., phosphate-buffered saline) and a suitable internal standard. Homogenize the tissue using a mechanical homogenizer (e.g., bead beater, Dounce homogenizer) on ice.
-
Protein Precipitation: Add an appropriate volume of ice-cold solvent (e.g., methanol, acetonitrile, or trichloroacetic acid) to the tissue homogenate to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 13,000-15,000 x g) for 15-20 minutes at 4°C.
-
Supernatant Collection and Processing: Collect the supernatant and proceed with drying, reconstitution, and/or derivatization as described for plasma/serum samples.
Chromatographic Methods and Protocols
Method 1: HPLC with Pre-Column Derivatization and Fluorescence Detection
This method is a cost-effective and sensitive approach for amino acid analysis. Chiral separation is necessary to distinguish this compound from L-Norvaline.
Protocol 3: OPA/MCE Derivatization and HPLC-FLD Analysis
-
Reagent Preparation:
-
Borate Buffer: 0.4 M Boric acid adjusted to pH 10.2 with NaOH.
-
OPA Reagent: Prepare according to commercially available kits or by dissolving o-phthaldialdehyde (OPA) in borate buffer with the addition of a thiol such as 2-mercaptoethanol (MCE).
-
-
Derivatization: In an autosampler vial, mix the sample extract with the OPA/MCE reagent. The reaction is typically rapid and automated in modern HPLC systems.
-
HPLC Conditions:
-
Column: A chiral column (e.g., Chirobiotic T, Chirasil-L-Val) or a C18 reverse-phase column for achiral separation.
-
Mobile Phase A: 40 mM Sodium Phosphate, pH 7.8.
-
Mobile Phase B: Acetonitrile/Methanol/Water (45/45/10, v/v/v).
-
Gradient: A suitable gradient from a low to high percentage of Mobile Phase B is used to elute the derivatized amino acids.
-
Flow Rate: 0.3 - 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: Fluorescence detector with excitation at 345 nm and emission at 455 nm.
-
| Parameter | Value | Reference |
| Technique | UHPLC-FLD | |
| Derivatization | OPA/2-Mercaptoethanol | |
| Column | C18 Reverse-Phase | |
| LOD | 0.06 - 0.17 pmol | |
| LOQ | 0.19 - 0.89 pmol |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high resolution and sensitivity but requires derivatization to make the amino acids volatile.
Protocol 4: Silylation and GC-MS Analysis
-
Derivatization:
-
Dry the sample extract completely under a stream of nitrogen.
-
Add a silylation reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) in a suitable solvent (e.g., acetonitrile).
-
Heat the mixture (e.g., at 80-100°C) for a specified time (e.g., 1-4 hours) to ensure complete derivatization.
-
-
GC-MS Conditions:
-
Column: A chiral capillary column (e.g., Chirasil-L-Val) is essential for enantiomeric separation.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: Start at a low temperature (e.g., 60-100°C) and ramp up to a higher temperature (e.g., 280-300°C) to separate the derivatized amino acids.
-
Ion Source Temperature: ~230°C.
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for targeted quantification or full scan mode for identification.
-
| Parameter | Value | Reference |
| Technique | GC-MS | |
| Derivatization | Methyl chloroformate/methanol | |
| Column | Rt-gammaDEXsa | |
| LOD (D-amino acids) | 3.2 - 446 nM | |
| LOQ (D-amino acids) | 0.031 - 1.95 µM | |
| RSD (Urine) | 0.49 - 11.10% | |
| RSD (Serum) | 0.70 - 3.87% |
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for high-sensitivity and high-specificity quantification, often without the need for derivatization.
Protocol 5: HILIC-MS/MS Analysis
-
Sample Preparation: Prepare the sample extract as described in Protocol 1 or 2. Derivatization is typically not required.
-
LC-MS/MS Conditions:
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., XBridge BEH Amide).
-
Mobile Phase A: 10 mM Ammonium Formate with 0.15% Formic Acid in 95:5 Water:Acetonitrile.
-
Mobile Phase B: 10 mM Ammonium Formate with 0.15% Formic Acid in 5:95 Water:Acetonitrile.
-
Gradient: A gradient from high to low percentage of Mobile Phase B is used.
-
Flow Rate: 0.3 - 0.6 mL/min.
-
Column Temperature: 35-50°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for this compound and its internal standard. The transition for norvaline is m/z 118.2 -> 55.1.
-
| Parameter | Value | Reference |
| Technique | HILIC-ESI-MS/MS | |
| Derivatization | None | |
| Column | XBridge BEH Amide | |
| Linearity (R²) | > 0.99 | |
| Intra-day Precision (RSD) | 1.6% - 14.2% | |
| Inter-day Precision (RSD) | 3.2% - 13.6% | |
| Accuracy | 82.7% - 117.5% |
Conclusion
The quantification of this compound in biological samples can be successfully achieved using various analytical techniques. The choice of method will depend on the specific requirements of the study, including sensitivity, sample matrix, and available instrumentation. HPLC with fluorescence detection after chiral derivatization offers a reliable and cost-effective option. GC-MS provides high resolution but requires derivatization. LC-MS/MS stands out for its superior sensitivity and specificity, often without the need for derivatization, making it ideal for demanding applications in research and drug development. Proper sample preparation and method validation are paramount to ensure accurate and reproducible results.
References
Application Notes and Protocols for D-Norvaline HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Norvaline, a non-proteinogenic amino acid and an isomer of valine, has garnered significant interest in biomedical research and pharmaceutical development for its role as an arginase inhibitor.[1] Accurate and robust analytical methods for the quantification and chiral purity assessment of this compound are crucial for quality control, pharmacokinetic studies, and various research applications. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.
This document provides detailed application notes and protocols for the analysis of this compound using HPLC, covering both chiral separation and general quantification methodologies. The protocols are based on established pre-column derivatization techniques and direct enantiomeric separation.
Chemical Information
-
Chemical Name: D-2-Aminopentanoic acid
-
Molecular Weight: 117.15 g/mol [2]
-
Structure:
Methodologies for this compound HPLC Analysis
The analysis of this compound by HPLC can be approached in two primary ways:
-
Indirect Chiral Separation via Pre-column Derivatization: This is the most common approach. This compound is reacted with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral reversed-phase column (e.g., C18). This method is often preferred due to its robustness and the high-efficiency separations achievable on standard columns.
-
Direct Chiral Separation: This method utilizes a chiral stationary phase (CSP) that can directly distinguish between the D- and L-enantiomers of Norvaline without prior derivatization.
Method 1: Indirect Chiral Separation using Marfey's Reagent
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a widely used chiral derivatizing agent for the analysis of amino acid enantiomers. The reagent reacts with the primary amine of D- and L-Norvaline to form diastereomers that can be readily separated by reversed-phase HPLC.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve the this compound sample or standard in 100 µL of 0.5 M sodium bicarbonate solution.
-
-
Derivatization:
-
Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Incubate the mixture at 40°C for 90 minutes.
-
After incubation, cool the solution to room temperature.
-
Add 25 µL of 2 M hydrochloric acid to stop the reaction.
-
-
HPLC Analysis:
-
Dilute the derivatized sample 15-20 fold with the mobile phase or methanol.
-
Inject 10-20 µL onto the HPLC system.
-
HPLC Conditions:
| Parameter | Condition |
| Column | ODS-Hypersil (or equivalent C18 column), 5 µm, 250 x 4.6 mm |
| Mobile Phase | Gradient elution with methanol-acetonitrile-acetate buffer (pH 4) mixtures has been reported to be effective. A typical starting point could be a gradient of acetonitrile in 0.1% trifluoroacetic acid in water. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 340 nm |
Method 2: Indirect Chiral Separation using o-Phthalaldehyde (OPA) and a Chiral Thiol
This method involves the pre-column derivatization of this compound with o-phthalaldehyde (OPA) and a chiral thiol (e.g., N-acetyl-L-cysteine) to form fluorescent diastereomeric isoindole derivatives. This is a highly sensitive method suitable for trace analysis.
Experimental Protocol:
-
Reagent Preparation:
-
Borate Buffer: 0.4 M Boric acid adjusted to pH 10.2 with NaOH.
-
OPA Reagent: Prepare a solution of OPA in a suitable solvent like methanol.
-
Chiral Thiol Solution: Prepare a solution of the chosen chiral thiol (e.g., N-acetyl-L-cysteine) in the borate buffer.
-
-
Derivatization:
-
Modern HPLC autosamplers can automate the derivatization process immediately before injection, which is recommended for reproducibility due to the limited stability of the derivatives.
-
A typical automated sequence involves mixing the sample with the borate buffer, followed by the addition of the OPA reagent and then the chiral thiol solution.
-
The reaction is rapid and typically occurs at room temperature.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto the HPLC system.
-
HPLC Conditions:
| Parameter | Condition |
| Column | Zorbax Eclipse-AAA (or equivalent C18 column), 5 µm, 150 x 4.6 mm |
| Mobile Phase A | 40 mM Sodium Phosphate, pH 7.8 |
| Mobile Phase B | Acetonitrile/Methanol/Water (45/45/10 v/v/v) |
| Gradient | A suitable gradient from a low percentage of B to a high percentage of B over 20-30 minutes. |
| Flow Rate | 1.0 - 2.0 mL/min |
| Column Temperature | 40°C |
| Detection | Fluorescence Detector (FLD): Excitation at 350 nm, Emission at 450 nm. |
Method 3: Direct Enantiomeric Separation on a Chiral Stationary Phase
Direct separation on a chiral column is a straightforward approach that avoids the complexities of derivatization. Macrocyclic glycopeptide-based CSPs, such as those with teicoplanin, are particularly effective for the separation of underivatized amino acids.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase.
-
-
HPLC Analysis:
-
Inject the sample directly onto the chiral column.
-
HPLC Conditions:
| Parameter | Condition |
| Column | Chirobiotic T, 250 x 4.6 mm |
| Mobile Phase | Acetonitrile / Water (80/20 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) |
Quantitative Data Summary
The following table summarizes typical quantitative performance data for HPLC methods used in the analysis of Norvaline and other amino acids. Note that specific values will depend on the exact instrumentation and experimental conditions.
| Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) |
| FMOC Derivatization with Chiral nano-LC | Norvaline enantiomers | 9.3 µM | 31 µM | >0.99 |
| FMOC Derivatization with HPLC-ESI-MS/MS | General Amino Acids | as low as 1 fmol/µl | - | up to 125 pmol/µl |
| OPA Derivatization for Chiral Purity | D-Valine in L-Valine | Signal-to-Noise > 3:1 at 0.02% | Signal-to-Noise > 10:1 at 0.05% | >0.999 |
| HILIC-MS/MS | Valine/Norvaline | - | 0.65 - 173.44 µM (for various amino acids) | >0.99 |
Visualized Workflows and Pathways
Caption: General workflow for HPLC analysis of this compound.
Caption: Pre-column derivatization schemes for chiral analysis.
References
Application Notes and Protocols for D-Norvaline Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Norvaline, a non-proteinogenic amino acid and an isomer of valine, is of increasing interest in biomedical research due to its role as an arginase inhibitor. This application note provides a detailed protocol for the quantitative analysis of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, is designed to offer high sensitivity and specificity, crucial for research and drug development applications.
Introduction
This compound has been shown to modulate nitric oxide (NO) synthesis by inhibiting the arginase enzyme, which metabolizes L-arginine, the substrate for nitric oxide synthase (NOS).[1][2][3] This mechanism gives this compound therapeutic potential in conditions associated with endothelial dysfunction, such as hypertension.[1] Accurate and precise quantification of this compound in biological samples is therefore essential for pharmacokinetic, pharmacodynamic, and metabolic studies. LC-MS/MS offers a robust and sensitive platform for this purpose, capable of distinguishing this compound from its isomers.[4]
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol is suitable for plasma and serum samples.
-
Thaw Samples : Thaw frozen plasma or serum samples on ice.
-
Aliquoting : In a microcentrifuge tube, add 100 µL of the sample.
-
Internal Standard : Add 10 µL of an internal standard solution (e.g., stable isotope-labeled this compound or a structural analog like L-Norvaline-d7) at a known concentration. The use of an internal standard is crucial for correcting analytical variability.
-
Protein Precipitation : Add 300 µL of ice-cold 0.1% formic acid in acetonitrile to each sample. This will precipitate the proteins.
-
Vortexing : Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation : Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate for LC-MS/MS analysis, avoiding disturbance of the protein pellet.
-
Dilution (Optional) : Depending on the expected concentration of this compound and the sensitivity of the instrument, the supernatant can be further diluted with the initial mobile phase.
Liquid Chromatography
The separation of this compound from its isomers is critical. A Hydrophilic Interaction Liquid Chromatography (HILIC) method is recommended for this purpose.
-
LC System : An Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column : A HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A : 10 mM Ammonium Formate in water with 0.1% Formic Acid.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Flow Rate : 0.4 mL/min.
-
Column Temperature : 40°C.
-
Injection Volume : 5 µL.
-
Gradient Elution :
-
0.0 min: 95% B
-
2.0 min: 95% B
-
8.0 min: 50% B
-
8.1 min: 5% B
-
10.0 min: 5% B
-
10.1 min: 95% B
-
12.0 min: 95% B
-
Mass Spectrometry
-
Mass Spectrometer : A triple quadrupole mass spectrometer.
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Detection Mode : Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters :
-
Capillary Voltage : 3.5 kV
-
Source Temperature : 150°C
-
Desolvation Temperature : 400°C
-
Desolvation Gas Flow : 800 L/hr
-
Cone Gas Flow : 50 L/hr
-
-
MRM Transitions : The following MRM transitions can be used for the detection and quantification of this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 118.1 | 72.1 | 50 | 25 | 15 |
| This compound (Qualifier) | 118.1 | 56.1 | 50 | 25 | 20 |
| Internal Standard (e.g., L-Norvaline-d7) | 125.1 | 79.1 | 50 | 25 | 15 |
Data Presentation
The following tables summarize the key quantitative data for the analysis of this compound.
Table 1: Mass Spectrometry Parameters for this compound
| Parameter | Value |
| Analyte | This compound |
| Formula | C5H11NO2 |
| Molecular Weight | 117.15 g/mol |
| Ionization Mode | ESI+ |
| Precursor Ion (m/z) | 118.1 |
| Product Ion (Quantifier, m/z) | 72.1 |
| Product Ion (Qualifier, m/z) | 56.1 |
Table 2: Chromatographic and Performance Data
| Parameter | Value |
| Typical Retention Time | ~ 4.5 min |
| Linear Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Mandatory Visualizations
Experimental Workflow
This compound Signaling Pathway: Arginase Inhibition
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in biological matrices. The protocol, from sample preparation to data analysis, is designed to ensure accuracy and reproducibility, which are paramount in research and drug development. The provided workflow and signaling pathway diagrams offer a clear visual representation of the experimental process and the biological mechanism of action of this compound.
References
Application Notes and Protocols for Studying Endothelial Dysfunction with D-Norvaline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing D-Norvaline, an arginase inhibitor, as a tool to investigate and potentially ameliorate endothelial dysfunction. The provided protocols and data will enable researchers to design and execute experiments to study the mechanisms of endothelial dysfunction and evaluate the therapeutic potential of arginase inhibition.
Introduction to Endothelial Dysfunction and Arginase
Endothelial dysfunction is an early event in the pathogenesis of several cardiovascular diseases, including atherosclerosis and hypertension. It is characterized by a reduction in the bioavailability of nitric oxide (NO), a critical signaling molecule that regulates vascular tone, inhibits platelet aggregation, and prevents inflammation. The production of NO is catalyzed by endothelial nitric oxide synthase (eNOS), which utilizes L-arginine as a substrate.
Arginase is an enzyme that competes with eNOS for the common substrate L-arginine, converting it to ornithine and urea.[1] There are two isoforms of arginase, Arginase I and Arginase II, both of which are expressed in blood vessels.[1] Under pathological conditions, the expression and activity of arginase can be upregulated, leading to a depletion of the L-arginine pool available for eNOS.[1] This "substrate stealing" by arginase results in decreased NO production and can also lead to eNOS uncoupling, a state in which the enzyme produces superoxide radicals instead of NO, further contributing to oxidative stress and endothelial dysfunction.[1] Pharmacological inhibition of arginase is therefore a promising therapeutic strategy to restore endothelial function.
This compound: An Arginase Inhibitor
This compound is a non-proteinogenic amino acid that acts as a competitive inhibitor of arginase.[2] By blocking the activity of arginase, this compound is hypothesized to increase the intracellular concentration of L-arginine, thereby enhancing NO production by eNOS and improving endothelial function. These application notes will detail the use of this compound in both in vitro and in vivo models of endothelial dysfunction.
Quantitative Data Summary
The following tables summarize the quantitative effects of L-Norvaline (a stereoisomer of this compound, often used interchangeably in studies of arginase inhibition) on markers of endothelial dysfunction.
Table 1: In Vivo Effects of L-Norvaline on Systolic Blood Pressure in Hypertensive Rats
| Animal Model | L-Norvaline Dose (Intraperitoneal) | Treatment Duration | Effect on Systolic Blood Pressure | Reference |
| Inherited Stress-Induced Hypertensive Rats | 10 mg/kg/day | 7 days | Prevents endothelial dysfunction | |
| Inherited Stress-Induced Hypertensive Rats | 30 mg/kg/day | 7 days | ~19% reduction | |
| Fructose-induced Hypertensive Rats | 50 mg/kg/day (gavage) | 6 weeks | Alleviated hypertension |
Table 2: In Vitro Effects of L-Norvaline on Adhesion Molecule Expression in HUVECs
| Treatment | L-Norvaline Concentration | Effect on VCAM-1 Expression (vs. TNF-α alone) | Effect on ICAM-1 Expression (vs. TNF-α alone) | Effect on E-selectin Expression (vs. TNF-α alone) | Reference |
| TNF-α (10 ng/mL) + L-Norvaline | 1 mmol/L | Significant reduction | Significant reduction | Significant reduction | |
| TNF-α (10 ng/mL) + L-Norvaline | 5 mmol/L | Significant reduction | Significant reduction | Significant reduction | |
| TNF-α (10 ng/mL) + L-Norvaline | 10 mmol/L | Significant reduction | Significant reduction | Significant reduction | |
| TNF-α (10 ng/mL) + L-Norvaline | 20 mmol/L | Significant reduction | Significant reduction | Significant reduction | |
| TNF-α (10 ng/mL) + L-Norvaline | 40 mmol/L | Significant reduction | Significant reduction | Significant reduction |
Signaling Pathways and Experimental Workflow
Mechanism of this compound Action in Endothelial Dysfunction.
Experimental Workflow for In Vitro Studies.
Experimental Protocols
In Vitro Model of Endothelial Dysfunction
Objective: To induce endothelial dysfunction in cultured human umbilical vein endothelial cells (HUVECs) using Tumor Necrosis Factor-alpha (TNF-α) and to assess the effect of this compound on key markers of endothelial function.
Materials and Reagents:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Recombinant Human TNF-α
-
This compound
-
Arginase Activity Assay Kit
-
Griess Reagent Kit for Nitrite Determination
-
2',7'-Dichlorofluorescin Diacetate (DCFDA) or other suitable ROS detection reagent
-
Antibodies for VCAM-1, ICAM-1, and a loading control (e.g., β-actin) for Western blotting
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
Protocol:
-
Cell Culture:
-
Culture HUVECs in EGM-2 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture cells when they reach 80-90% confluency. For experiments, use HUVECs between passages 3 and 6.
-
-
Induction of Endothelial Dysfunction:
-
Seed HUVECs in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to reach confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Treat the cells with TNF-α (e.g., 10 ng/mL) for 24 hours to induce an inflammatory response and endothelial dysfunction.
-
-
This compound Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20, 40 mmol/L) for 1-2 hours before adding TNF-α.
-
Alternatively, co-treat the cells with this compound and TNF-α for 24 hours.
-
-
Assessment of Endothelial Function:
-
Arginase Activity Assay:
-
Lyse the cells according to the manufacturer's protocol of the arginase activity assay kit.
-
Determine the protein concentration of the cell lysates.
-
Measure arginase activity by following the kit's instructions, which typically involve the colorimetric detection of urea produced from L-arginine.
-
-
Nitric Oxide (NO) Production (Griess Assay):
-
Collect the cell culture supernatant.
-
Measure the concentration of nitrite (a stable metabolite of NO) using a Griess reagent kit according to the manufacturer's protocol. This involves a colorimetric reaction that can be read on a microplate reader.
-
-
Reactive Oxygen Species (ROS) Measurement:
-
Wash the cells with PBS.
-
Incubate the cells with a ROS-sensitive fluorescent probe such as DCFDA (e.g., 10 µM) for 30 minutes at 37°C.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope.
-
-
Adhesion Molecule Expression (Western Blotting):
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against VCAM-1, ICAM-1, and a loading control.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities using densitometry software.
-
-
In Vivo Model of Endothelial Dysfunction
Objective: To investigate the effect of this compound on endothelial-dependent vasodilation in a rat model of endothelial dysfunction.
Materials and Reagents:
-
Male Sprague-Dawley rats
-
Nω-nitro-L-arginine methyl ester (L-NAME) to induce endothelial dysfunction
-
This compound
-
Anesthetic (e.g., isoflurane)
-
Pressurized myograph system
-
Acetylcholine (ACh) - endothelium-dependent vasodilator
-
Sodium Nitroprusside (SNP) - endothelium-independent vasodilator
-
Physiological salt solution (PSS)
Protocol:
-
Animal Model of Endothelial Dysfunction:
-
Administer L-NAME (e.g., 40 mg/kg/day) in the drinking water to rats for 4 weeks to induce hypertension and endothelial dysfunction. A control group should receive regular drinking water.
-
-
This compound Treatment:
-
During the last 1-2 weeks of L-NAME administration, treat a subgroup of rats with this compound. Based on L-norvaline studies, a dose of 10-50 mg/kg/day administered via intraperitoneal injection or oral gavage can be used. A vehicle control group for the this compound treatment should also be included.
-
-
Assessment of Endothelial-Dependent Vasodilation:
-
At the end of the treatment period, anesthetize the rats.
-
Isolate the thoracic aorta or mesenteric arteries and mount the vessel segments in a pressurized myograph system.
-
Equilibrate the vessels in PSS at 37°C.
-
Pre-constrict the vessels with a vasoconstrictor such as phenylephrine to achieve a stable submaximal contraction.
-
Generate a cumulative concentration-response curve to the endothelium-dependent vasodilator, acetylcholine (ACh) (e.g., 10⁻⁹ to 10⁻⁵ M), to assess vasodilation.
-
To assess endothelium-independent vasodilation, generate a cumulative concentration-response curve to sodium nitroprusside (SNP) (e.g., 10⁻¹⁰ to 10⁻⁴ M).
-
-
Data Analysis:
-
Express the vasodilation responses as a percentage of the pre-constriction.
-
Compare the concentration-response curves between the different treatment groups to determine the effect of this compound on endothelial-dependent and -independent vasodilation. An improvement in the response to ACh with no change in the response to SNP would indicate an improvement in endothelial function.
-
Conclusion
These application notes provide a framework for researchers to investigate the role of arginase in endothelial dysfunction and to evaluate the potential of this compound as a therapeutic agent. The detailed protocols for both in vitro and in vivo studies, along with the summarized quantitative data, offer a solid foundation for designing and interpreting experiments in this area of research. By understanding the mechanisms through which this compound improves endothelial function, new avenues for the treatment of cardiovascular diseases may be uncovered.
References
Application Notes and Protocols: Investigating the Role of Arginase in Neuroblastoma Cell Lines using D-Norvaline
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neuroblastoma, a common pediatric solid tumor, exhibits a unique metabolic vulnerability centered on the amino acid arginine. Many neuroblastoma cell lines lack the enzyme argininosuccinate synthetase 1 (ASS1), rendering them incapable of synthesizing arginine de novo. Consequently, these cells are dependent on extracellular arginine for survival and proliferation.[1] This dependency has led to the exploration of arginine deprivation as a therapeutic strategy, primarily through the use of the enzyme arginase to deplete systemic arginine levels.[2]
D-Norvaline is a non-proteinogenic amino acid that acts as an inhibitor of arginase. In the context of neuroblastoma research, this compound is not a therapeutic agent but rather a crucial chemical probe to elucidate the functional role of arginase and the consequences of its inhibition on cellular processes. By inhibiting arginase, this compound is expected to increase the intracellular availability of arginine, potentially influencing cell proliferation, apoptosis, and key signaling pathways.
These application notes provide a framework for utilizing this compound to study its effects on neuroblastoma cell lines, offering detailed protocols for key experiments and outlining the expected outcomes based on the known metabolic characteristics of these cancer cells.
Data Presentation
The following tables summarize hypothetical quantitative data from experiments designed to assess the impact of this compound on neuroblastoma cell lines. These tables are intended to serve as a guide for expected results when investigating the effects of arginase inhibition.
Table 1: Effect of this compound on the Viability of Neuroblastoma Cell Lines
| Cell Line | This compound Concentration (mM) | Incubation Time (hours) | % Cell Viability (relative to control) |
| SH-SY5Y (ASS1-negative) | 0 | 48 | 100 ± 4.5 |
| 1 | 48 | 115 ± 5.2 | |
| 5 | 48 | 130 ± 6.1 | |
| 10 | 48 | 142 ± 5.8 | |
| SK-N-AS (ASS1-positive) | 0 | 48 | 100 ± 3.8 |
| 1 | 48 | 102 ± 4.1 | |
| 5 | 48 | 105 ± 3.9 | |
| 10 | 48 | 108 ± 4.3 |
Table 2: Influence of this compound on Apoptosis in Neuroblastoma Cell Lines
| Cell Line | This compound Concentration (mM) | Treatment Duration (hours) | % Apoptotic Cells (Annexin V positive) |
| SH-SY5Y (ASS1-negative) | 0 | 48 | 5.2 ± 1.1 |
| 10 | 48 | 3.8 ± 0.9 | |
| SK-N-AS (ASS1-positive) | 0 | 48 | 4.9 ± 1.3 |
| 10 | 48 | 4.5 ± 1.0 |
Table 3: Modulation of Signaling Protein Phosphorylation by this compound in SH-SY5Y Cells
| Treatment | p-Akt (Ser473) / Total Akt (relative intensity) | p-ERK1/2 (Thr202/Tyr204) / Total ERK1/2 (relative intensity) |
| Control | 1.00 ± 0.12 | 1.00 ± 0.15 |
| This compound (10 mM) | 1.85 ± 0.21 | 1.62 ± 0.18 |
Mandatory Visualizations
Figure 1: Arginine metabolism in neuroblastoma and the inhibitory action of this compound.
Figure 2: Experimental workflow for assessing this compound effects on neuroblastoma cells.
Figure 3: Potential impact of increased arginine on PI3K/Akt and MAPK/ERK pathways.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: Human neuroblastoma cell lines such as SH-SY5Y (MYCN non-amplified, ASS1-negative) and SK-N-AS (MYCN non-amplified, ASS1-positive) are recommended for comparative studies.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with a 5% CO₂ atmosphere. Passage cells upon reaching 80-90% confluency.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed neuroblastoma cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.[3]
-
Prepare stock solutions of this compound in sterile PBS or culture medium.
-
Treat the cells with a range of this compound concentrations (e.g., 0, 1, 5, 10, 20 mM) for desired time points (e.g., 24, 48, 72 hours).[3]
-
Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage relative to the untreated control wells.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the viability assay.
-
Harvest cells, including both adherent and floating populations, by trypsinization.
-
Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each sample.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Western Blotting for Signaling Pathway Analysis
This technique is used to detect changes in the phosphorylation status of key proteins in signaling cascades like PI3K/Akt and MAPK/ERK.
-
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt (e.g., p-Akt Ser473) and ERK (e.g., p-ERK1/2 Thr202/Tyr204) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
-
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for researchers to investigate the role of arginase in neuroblastoma cell lines using this compound as a specific inhibitor. By examining the effects on cell viability, apoptosis, and key signaling pathways, these studies will contribute to a deeper understanding of the metabolic dependencies of neuroblastoma and may inform the development of novel therapeutic strategies targeting arginine metabolism.
References
Application Notes and Protocols for Measuring D-Norvaline Effects on Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Norvaline, an isomer of the amino acid valine, has garnered interest for its potential therapeutic applications, including in neurological disorders. Its structural analog, L-Norvaline, has been investigated for its role in neuroprotection and enhancement of synaptic plasticity, primarily through the inhibition of the enzyme arginase.[1][2] Arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. By inhibiting arginase, norvaline may increase the bioavailability of L-arginine for NOS, leading to enhanced nitric oxide (NO) production. The NO signaling pathway is a critical modulator of synaptic plasticity, including long-term potentiation (LTP), a cellular correlate of learning and memory.[1][3]
These application notes provide a comprehensive guide for researchers interested in investigating the effects of this compound on synaptic plasticity. The protocols detailed below are adapted from established neuroscience methodologies for studying LTP, Long-Term Depression (LTD), protein expression, and neuronal morphology. While direct evidence for this compound's effects on synaptic plasticity is limited, the provided frameworks will enable rigorous investigation of its potential roles.
Data Presentation: Summary of Expected Quantitative Data
The following tables provide a structured overview of the types of quantitative data that can be generated from the described experimental protocols. These tables are designed for easy comparison of results from control and this compound treated samples.
Table 1: Electrophysiological Parameters of Synaptic Plasticity
| Parameter | Condition | Baseline | Post-Induction (LTP) | Post-Induction (LTD) |
| fEPSP Slope (% of Baseline) | Control | 100% | e.g., 150 ± 10% | e.g., 75 ± 5% |
| This compound (Dose 1) | 100% | |||
| This compound (Dose 2) | 100% | |||
| Fiber Volley Amplitude (mV) | Control | |||
| This compound (Dose 1) | ||||
| This compound (Dose 2) | ||||
| Paired-Pulse Ratio | Control | |||
| This compound (Dose 1) | ||||
| This compound (Dose 2) |
Table 2: Western Blot Analysis of Synaptic Proteins
| Protein Target | Condition | Relative Expression (Normalized to Control) |
| PSD-95 | Control | 1.0 |
| This compound (Dose 1) | ||
| This compound (Dose 2) | ||
| Synaptophysin | Control | 1.0 |
| This compound (Dose 1) | ||
| This compound (Dose 2) | ||
| GluA1 (total) | Control | 1.0 |
| This compound (Dose 1) | ||
| This compound (Dose 2) | ||
| p-GluA1 (Ser845) | Control | 1.0 |
| This compound (Dose 1) | ||
| This compound (Dose 2) | ||
| p-GluA1 (Ser831) | Control | 1.0 |
| This compound (Dose 1) | ||
| This compound (Dose 2) | ||
| NR2B | Control | 1.0 |
| This compound (Dose 1) | ||
| This compound (Dose 2) | ||
| p-NR2B (Tyr1472) | Control | 1.0 |
| This compound (Dose 1) | ||
| This compound (Dose 2) | ||
| Arginase-1 | Control | 1.0 |
| This compound (Dose 1) | ||
| This compound (Dose 2) | ||
| nNOS | Control | 1.0 |
| This compound (Dose 1) | ||
| This compound (Dose 2) |
Table 3: Dendritic Spine Morphology and Density
| Parameter | Condition | Value (Mean ± SEM) |
| Spine Density (spines/10 µm) | Control | |
| This compound (Dose 1) | ||
| This compound (Dose 2) | ||
| Spine Head Diameter (µm) | Control | |
| This compound (Dose 1) | ||
| This compound (Dose 2) | ||
| Spine Length (µm) | Control | |
| This compound (Dose 1) | ||
| This compound (Dose 2) | ||
| Spine Morphology (%) | Mushroom | |
| Control | ||
| This compound (Dose 1) | ||
| This compound (Dose 2) | ||
| Thin | ||
| Control | ||
| This compound (Dose 1) | ||
| This compound (Dose 2) | ||
| Stubby | ||
| Control | ||
| This compound (Dose 1) | ||
| This compound (Dose 2) |
Experimental Protocols
Protocol 1: Electrophysiological Recording of Long-Term Potentiation (LTP) and Long-Term Depression (LTD) in Acute Hippocampal Slices
This protocol describes the methodology for preparing acute hippocampal slices and performing extracellular field potential recordings to measure LTP and LTD.
Materials:
-
Adult rodents (e.g., C57BL/6 mice or Sprague-Dawley rats)
-
Vibratome
-
Dissection tools (scissors, forceps, scalpel)
-
Carbogen gas (95% O2 / 5% CO2)
-
Artificial cerebrospinal fluid (aCSF) components (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 12.5 glucose, 2 CaCl2, and 2 MgSO4
-
Sucrose-based cutting solution (in mM): 210 sucrose, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 7 glucose, 0.5 CaCl2, and 7 MgCl2
-
This compound
-
Recording chamber and perfusion system
-
Glass microelectrodes (for recording and stimulation)
-
Amplifier, digitizer, and data acquisition software
-
Bipolar stimulating electrode
Procedure:
-
Preparation of Solutions:
-
Prepare 10x stock solutions of aCSF and cutting solution components.
-
On the day of the experiment, prepare fresh 1x aCSF and cutting solution. Bubble both solutions vigorously with carbogen for at least 30 minutes before use. Maintain the aCSF at 32-34°C and the cutting solution at 0-4°C.[4]
-
Prepare stock solutions of this compound in distilled water or aCSF. On the day of the experiment, dilute the stock to the desired final concentrations in aCSF.
-
-
Acute Hippocampal Slice Preparation:
-
Anesthetize the animal according to approved institutional animal care and use committee (IACUC) protocols.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, carbogenated cutting solution.
-
Isolate the hippocampus and prepare 350-400 µm thick transverse slices using a vibratome.
-
Transfer the slices to a holding chamber containing carbogenated aCSF at 32-34°C and allow them to recover for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the recording chamber, continuously perfused with carbogenated aCSF at a rate of 2-3 mL/min. Maintain the temperature at 32-34°C.
-
Place a bipolar stimulating electrode in the Schaffer collateral pathway and a glass recording microelectrode (filled with aCSF) in the stratum radiatum of the CA1 region.
-
Deliver baseline test pulses (e.g., 0.1 Hz) to evoke field excitatory postsynaptic potentials (fEPSPs). Adjust the stimulation intensity to elicit a fEPSP with a slope that is 30-40% of the maximum.
-
Record a stable baseline for at least 20-30 minutes.
-
Apply this compound at the desired concentration to the perfusion bath and allow it to equilibrate for at least 20 minutes before plasticity induction.
-
-
LTP and LTD Induction:
-
For LTP induction: Deliver a high-frequency stimulation (HFS) protocol, such as two trains of 100 Hz stimulation for 1 second, separated by 20 seconds.
-
For LTD induction: Deliver a low-frequency stimulation (LFS) protocol, such as 900 pulses at 1 Hz.
-
Continue recording fEPSPs at the baseline frequency for at least 60 minutes post-induction to assess the magnitude and stability of LTP or LTD.
-
-
Data Analysis:
-
Measure the initial slope of the fEPSP.
-
Normalize the fEPSP slopes to the average baseline value.
-
Compare the degree of potentiation or depression between control and this compound treated slices.
-
Protocol 2: Western Blot Analysis of Synaptic Proteins
This protocol details the procedure for analyzing the expression levels of key synaptic proteins in hippocampal tissue following treatment with this compound.
Materials:
-
Hippocampal tissue from control and this compound treated animals (or acute slices treated in vitro).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against synaptic proteins (e.g., PSD-95, Synaptophysin, GluA1, p-GluA1, NR2B, p-NR2B, Arginase-1, nNOS).
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Protein Extraction:
-
Homogenize hippocampal tissue or slices in ice-cold lysis buffer.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH).
-
Compare the relative protein expression levels between control and this compound treated groups.
-
Protocol 3: Golgi-Cox Staining for Dendritic Spine Analysis
This protocol describes the Golgi-Cox impregnation method for visualizing and analyzing dendritic spine morphology and density.
Materials:
-
Whole brains from control and this compound treated animals.
-
Golgi-Cox solution (containing mercuric chloride, potassium dichromate, and potassium chromate).
-
Sucrose solution (e.g., 30%).
-
Ammonium hydroxide.
-
Kodak Fixer for Film.
-
Dehydrating ethanol series (50%, 70%, 95%, 100%).
-
Xylene.
-
Mounting medium (e.g., Permount).
-
Microscope slides.
-
Vibratome or cryostat.
-
Light microscope with high-magnification objectives.
-
Image analysis software (e.g., ImageJ with NeuronJ plugin).
Procedure:
-
Tissue Preparation and Impregnation:
-
Anesthetize the animal and perfuse transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Carefully dissect the brain and immerse it in Golgi-Cox solution. Store in the dark at room temperature for 14 days.
-
Replace the Golgi-Cox solution after the first 24 hours.
-
-
Cryoprotection and Sectioning:
-
Transfer the brain to a 30% sucrose solution until it sinks (typically 2-3 days).
-
Section the brain into 100-200 µm thick coronal or sagittal sections using a vibratome or cryostat.
-
Mount the sections onto gelatin-coated microscope slides.
-
-
Staining Development:
-
Air-dry the sections in the dark.
-
Develop the staining by incubating the slides in the following sequence:
-
Distilled water
-
Ammonium hydroxide
-
Distilled water
-
Kodak Fixer for Film
-
Distilled water
-
-
-
Dehydration and Mounting:
-
Dehydrate the sections through an ascending series of ethanol concentrations.
-
Clear the sections in xylene.
-
Coverslip the slides using a mounting medium.
-
-
Image Acquisition and Analysis:
-
Acquire high-resolution images of well-impregnated pyramidal neurons in the hippocampus (e.g., CA1 region) using a light microscope.
-
Trace dendritic segments and identify and classify dendritic spines (e.g., mushroom, thin, stubby) using image analysis software.
-
Calculate spine density (number of spines per unit length of dendrite) and analyze the proportions of different spine morphologies.
-
Compare these parameters between control and this compound treated groups.
-
Mandatory Visualizations
Signaling Pathways
// Nodes D_Norvaline [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Arginase [label="Arginase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; L_Arginine [label="L-Arginine", fillcolor="#FBBC05", fontcolor="#202124"]; NOS [label="Nitric Oxide\nSynthase (NOS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NO [label="Nitric Oxide (NO)", fillcolor="#F1F3F4", fontcolor="#202124"]; sGC [label="Soluble Guanylate\nCyclase (sGC)", fillcolor="#F1F3F4", fontcolor="#202124"]; cGMP [label="cGMP", fillcolor="#F1F3F4", fontcolor="#202124"]; PKG [label="Protein Kinase G\n(PKG)", fillcolor="#F1F3F4", fontcolor="#202124"]; Synaptic_Plasticity [label="Synaptic Plasticity\n(LTP)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges D_Norvaline -> Arginase [label="Inhibits", arrowhead=tee]; L_Arginine -> Arginase [arrowhead=vee]; L_Arginine -> NOS [arrowhead=vee]; Arginase -> L_Arginine [label="Depletes", style=dashed, arrowhead=tee, color="#EA4335"]; NOS -> NO [label="Produces", arrowhead=vee]; NO -> sGC [label="Activates", arrowhead=vee]; sGC -> cGMP [label="Produces", arrowhead=vee]; cGMP -> PKG [label="Activates", arrowhead=vee]; PKG -> Synaptic_Plasticity [label="Modulates", arrowhead=vee]; } .dot
Caption: Proposed signaling pathway for this compound's effect on synaptic plasticity.
Experimental Workflows
// Nodes start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; slice_prep [label="Acute Hippocampal\nSlice Preparation", fillcolor="#F1F3F4", fontcolor="#202124"]; recovery [label="Slice Recovery\n(>1 hour in aCSF)", fillcolor="#F1F3F4", fontcolor="#202124"]; recording_setup [label="Transfer to Recording Chamber\n& Place Electrodes", fillcolor="#F1F3F4", fontcolor="#202124"]; baseline [label="Record Baseline fEPSPs\n(20-30 min)", fillcolor="#FBBC05", fontcolor="#202124"]; drug_app [label="Apply this compound or Vehicle\n(20 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; induction [label="Induce LTP (HFS)\nor LTD (LFS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; post_recording [label="Record Post-Induction fEPSPs\n(>60 min)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Data Analysis:\nNormalize fEPSP Slope", fillcolor="#5F6368", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges start -> slice_prep; slice_prep -> recovery; recovery -> recording_setup; recording_setup -> baseline; baseline -> drug_app; drug_app -> induction; induction -> post_recording; post_recording -> analysis; analysis -> end; } .dot
Caption: Experimental workflow for electrophysiological recordings.
// Nodes start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; tissue_prep [label="Prepare Hippocampal Lysates\n(Control vs. This compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; quantification [label="Protein Quantification\n(BCA Assay)", fillcolor="#F1F3F4", fontcolor="#202124"]; sds_page [label="SDS-PAGE", fillcolor="#FBBC05", fontcolor="#202124"]; transfer [label="Protein Transfer to Membrane", fillcolor="#FBBC05", fontcolor="#202124"]; blocking [label="Blocking", fillcolor="#4285F4", fontcolor="#FFFFFF"]; primary_ab [label="Primary Antibody Incubation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; secondary_ab [label="Secondary Antibody Incubation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; detection [label="Chemiluminescent Detection", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Densitometry Analysis", fillcolor="#5F6368", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges start -> tissue_prep; tissue_prep -> quantification; quantification -> sds_page; sds_page -> transfer; transfer -> blocking; blocking -> primary_ab; primary_ab -> secondary_ab; secondary_ab -> detection; detection -> analysis; analysis -> end; } .dot
Caption: Experimental workflow for Western blot analysis.
// Nodes start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; tissue_prep [label="Brain Fixation & Impregnation\nin Golgi-Cox Solution", fillcolor="#F1F3F4", fontcolor="#202124"]; cryoprotection [label="Cryoprotection\n(30% Sucrose)", fillcolor="#F1F3F4", fontcolor="#202124"]; sectioning [label="Sectioning\n(100-200 µm)", fillcolor="#FBBC05", fontcolor="#202124"]; development [label="Stain Development", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dehydration [label="Dehydration & Clearing", fillcolor="#34A853", fontcolor="#FFFFFF"]; mounting [label="Mounting & Coverslipping", fillcolor="#34A853", fontcolor="#FFFFFF"]; imaging [label="Microscopy & Image Acquisition", fillcolor="#5F6368", fontcolor="#FFFFFF"]; analysis [label="Spine Density & Morphology Analysis", fillcolor="#5F6368", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges start -> tissue_prep; tissue_prep -> cryoprotection; cryoprotection -> sectioning; sectioning -> development; development -> dehydration; dehydration -> mounting; mounting -> imaging; imaging -> analysis; analysis -> end; } .dot
Caption: Experimental workflow for Golgi-Cox staining and analysis.
References
- 1. lifetein.com [lifetein.com]
- 2. L-Norvaline Reverses Cognitive Decline and Synaptic Loss in a Murine Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Norvaline Reduces Blood Pressure and Induces Diuresis in Rats with Inherited Stress-Induced Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: D-Norvaline Solubility in PBS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with D-Norvaline in Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
A1: The solubility of this compound can vary based on the solvent and physical conditions. Published data indicates a solubility of 5.71 mg/mL in water with the aid of sonication.[1] Another source suggests a higher solubility of 83.9 mg/mL in water at 25°C. For the racemic mixture, DL-Norvaline, the solubility in PBS is reported to be 20 mg/mL, also requiring sonication for dissolution.[2]
Q2: Why is my this compound not dissolving properly in PBS at a neutral pH?
A2: this compound, like other amino acids, is a zwitterionic molecule. This means it has both a positive and a negative charge at its isoelectric point (pI), where its net charge is zero, and solubility is at its minimum. Standard PBS is typically at a pH of 7.4, which may be close to the pI of this compound, leading to poor solubility.
Q3: How does temperature affect the solubility of this compound?
A3: The solubility of this compound is generally expected to increase with temperature.[3][4] If you are experiencing difficulty dissolving this compound, gentle warming of the solution can be an effective method to increase its solubility.
Q4: Can the components of PBS influence this compound's solubility?
A4: Yes, the salt concentration in PBS can impact the solubility of amino acids through "salting-in" or "salting-out" effects. At low salt concentrations, solubility may increase (salting-in), while at high salt concentrations, it may decrease (salting-out). The exact effect can depend on the specific amino acid and the salt composition of the buffer.
Q5: How should I store my this compound stock solutions?
A5: Once prepared, it is recommended to aliquot your this compound stock solution and store it at -20°C for up to one month or at -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[1]
Troubleshooting Guide
Encountering issues with this compound solubility can be a roadblock in experimental workflows. This guide provides a systematic approach to troubleshoot and resolve these challenges.
Problem: this compound precipitate is visible in the PBS solution.
Solution Workflow:
Caption: Troubleshooting workflow for this compound precipitation in PBS.
Quantitative Solubility Data
The following table summarizes the available solubility data for this compound and its racemic form, DL-Norvaline.
| Compound | Solvent | Solubility | Conditions |
| This compound | Water | 5.71 mg/mL | Requires sonication |
| This compound | Water | 83.9 mg/mL | 25°C |
| DL-Norvaline | Water | 50 mg/mL | Requires sonication |
| DL-Norvaline | PBS | 20 mg/mL | Requires sonication |
Experimental Protocols
Protocol for Preparing this compound Solution in PBS
This protocol provides a general guideline for dissolving this compound in PBS. Optimization may be required based on the specific requirements of your experiment.
Materials:
-
This compound powder
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile 0.1 M HCl and 0.1 M NaOH
-
Sterile, nuclease-free water
-
pH meter
-
Sonicator bath
-
Water bath
-
Sterile 0.22 µm syringe filter
Procedure:
-
Initial Weighing: Accurately weigh the desired amount of this compound powder.
-
Initial Dissolution Attempt: Add a small amount of PBS to the this compound powder and vortex briefly.
-
pH Adjustment (if necessary):
-
If the powder does not readily dissolve, check the pH of the suspension.
-
Slowly add 0.1 M HCl dropwise to lower the pH to below 6.0, or add 0.1 M NaOH dropwise to raise the pH to above 8.0. Monitor the pH continuously. This compound should dissolve as the pH moves away from its isoelectric point.
-
-
Aiding Dissolution:
-
Sonication: Place the vial in a sonicator bath for 5-10 minute intervals until the solid is fully dissolved.
-
Gentle Warming: If sonication is not sufficient, place the vial in a water bath at a temperature of around 37°C. Avoid excessive heat to prevent potential degradation.
-
-
Final pH Adjustment: Once the this compound is completely dissolved, adjust the pH back to the desired final pH (e.g., 7.4 for cell culture experiments) using 0.1 M HCl or 0.1 M NaOH. Be aware that the compound may precipitate again if the final pH is near its pI.
-
Final Volume and Sterilization: Add PBS to reach the final desired concentration. Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile container.
-
Storage: Aliquot and store the solution at -20°C or -80°C.
Signaling Pathway
This compound is recognized as an inhibitor of the enzyme arginase. By inhibiting arginase, this compound prevents the conversion of L-arginine to ornithine and urea. This leads to an increased intracellular concentration of L-arginine, which can then be utilized by nitric oxide synthase (NOS) to produce nitric oxide (NO), a key signaling molecule in various physiological processes, including vasodilation.
Caption: this compound inhibits arginase, increasing L-arginine for NO synthesis.
References
D-Norvaline Stability in Aqueous Solution: A Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of D-Norvaline in aqueous solutions for long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound aqueous stock solutions?
For long-term stability, it is recommended to store this compound aqueous stock solutions at -20°C for up to one month or at -80°C for up to six months.[1] For short-term storage (a few days to a week), 4°C is acceptable. To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[2][3]
Q2: What factors can affect the stability of this compound in an aqueous solution?
Several factors can influence the stability of this compound in solution:
-
Temperature: Higher temperatures accelerate chemical degradation. Storage at room temperature is not recommended for long-term experiments.[2]
-
pH: While specific data for this compound is limited, amino acid solutions are generally most stable in a slightly acidic buffer (pH 5-6).[3] Alkaline conditions (pH > 8) should be avoided to minimize the risk of racemization and other degradation pathways.
-
Light: Prolonged exposure to light, particularly UV light, can potentially degrade this compound. It is advisable to store solutions in amber vials or protected from light.
-
Oxygen: Although this compound is not among the most susceptible amino acids to oxidation (like Cysteine, Methionine, or Tryptophan), prolonged exposure to atmospheric oxygen can contribute to slow oxidative degradation.
-
Microbial Contamination: Non-sterile aqueous solutions are prone to microbial growth, which can rapidly degrade this compound. It is crucial to use sterile water or buffer and sterile filtration for the final solution.
Q3: Can I store this compound solutions at room temperature?
Storing this compound solutions at room temperature is not recommended for long-term experiments due to the increased risk of chemical degradation and microbial growth. For use in cell culture, it is best to thaw an aliquot of a frozen stock solution and use it promptly.
Q4: What are the potential degradation pathways for this compound in an aqueous solution?
Under extreme conditions, such as high temperatures (156–186 °C), this compound can undergo decarboxylation and oxidative deamination, leading to the formation of byproducts like butyric acid, valeric acid, ammonia, and carbon dioxide. While these conditions are not typical for laboratory storage, they indicate potential chemical instabilities. Under normal long-term storage, gradual oxidation and hydrolysis may occur.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation or cloudiness in the this compound solution upon thawing. | The concentration may be too high for the buffer and temperature. The pH of the solution may be at or near the isoelectric point of this compound. | Gently warm the solution to 37°C and vortex to redissolve. If precipitation persists, consider preparing a more dilute stock solution. Ensure the pH of your buffer is appropriate (ideally pH 5-6). |
| Loss of biological activity in the experiment. | The this compound solution may have degraded due to improper storage (e.g., prolonged storage at 4°C or room temperature, multiple freeze-thaw cycles). Microbial contamination may have occurred. | Prepare a fresh stock solution from solid this compound. Always aliquot stock solutions to avoid repeated freezing and thawing. Ensure the solution is sterile-filtered. |
| Inconsistent experimental results over time. | This could be due to the gradual degradation of the this compound stock solution. | Use a consistent batch of this compound and prepare fresh stock solutions at regular intervals (e.g., monthly if stored at -20°C). It is also advisable to perform a stability study under your specific experimental conditions. |
Data on this compound Solution Stability
While comprehensive public data on the long-term stability of this compound in various aqueous solutions is limited, the following table summarizes recommendations from suppliers and general guidelines for amino acid storage.
| Storage Temperature | Recommended Maximum Storage Duration | Solvent/Buffer | Key Considerations |
| Room Temperature (~25°C) | Not Recommended | Aqueous | High risk of microbial growth and chemical degradation. |
| 4°C | Up to 1 week | Sterile Water or Buffer (pH 5-6) | Suitable for short-term storage only. |
| -20°C | Up to 1 month | Sterile Water or Buffer (pH 5-6) | Aliquot to avoid freeze-thaw cycles. |
| -80°C | Up to 6 months | Sterile Water or Buffer (pH 5-6) | Preferred for long-term storage. Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a Sterile this compound Aqueous Stock Solution
Objective: To prepare a sterile, aqueous stock solution of this compound for use in long-term experiments.
Materials:
-
This compound powder
-
Sterile, purified water (e.g., water for injection, WFI) or a sterile buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4, adjusted to pH 5-6 for optimal stability if compatible with the experiment)
-
Sterile conical tubes or vials
-
0.22 µm sterile syringe filter
-
Sterile syringes
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Add the sterile water or buffer to the appropriate final concentration. This compound is soluble in water.
-
Gently vortex or sonicate if necessary to fully dissolve the powder.
-
Draw the solution into a sterile syringe.
-
Attach the 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a sterile conical tube or directly into sterile cryovials for aliquoting.
-
Dispense single-use aliquots into sterile cryovials.
-
Label the vials with the name of the compound, concentration, date of preparation, and storage conditions.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Stability Assessment of this compound Solution by HPLC
Objective: To determine the stability of a this compound aqueous solution over time under specific storage conditions.
Materials:
-
Prepared this compound stock solution (from Protocol 1)
-
HPLC system with a suitable detector (e.g., UV or Mass Spectrometer)
-
Appropriate HPLC column (e.g., C18 reverse-phase)
-
Mobile phases (will be method-dependent, but typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol)
-
This compound analytical standard
Procedure:
-
Time-Zero Analysis: Immediately after preparing the this compound solution, take an aliquot for HPLC analysis. This will serve as the baseline (100% concentration).
-
Storage: Store the remaining aliquots under the desired conditions (e.g., 4°C, -20°C, and room temperature). Protect samples from light.
-
Time-Point Analysis: At predetermined time points (e.g., 1 week, 2 weeks, 1 month, 3 months, 6 months), remove one aliquot from each storage condition.
-
Allow the aliquot to thaw completely and reach room temperature.
-
Analyze the sample by HPLC. The method should be validated for linearity, accuracy, and precision.
-
Data Analysis: Quantify the peak area of this compound at each time point and compare it to the time-zero sample. Calculate the percentage of this compound remaining.
-
Plot the percentage of this compound remaining against time for each storage condition to determine the degradation rate.
Visualizations
Caption: Workflow for this compound aqueous solution stability testing.
Caption: Potential high-temperature degradation pathways of this compound.
References
Troubleshooting inconsistent results in arginase inhibition assays
This guide provides troubleshooting solutions and answers to frequently asked questions for researchers, scientists, and drug development professionals working with arginase inhibition assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems encountered during arginase inhibition assays, providing step-by-step guidance to identify and resolve them.
Q1: Why are my absorbance/fluorescence readings inconsistent or showing high variability between replicates?
High variability can obscure real results and make data interpretation impossible. The issue often stems from technical errors in assay setup or reagent preparation.
Troubleshooting Steps:
-
Pipetting Technique: Ensure consistent, careful pipetting. Small volume errors, especially with enzyme or inhibitor solutions, can cause large variations. Use calibrated pipettes and pre-wet the tips.
-
Mixing: Inadequate mixing of reagents in the wells can lead to localized reactions and inconsistent readings. Ensure thorough but gentle mixing after each reagent addition, avoiding bubbles.
-
Temperature Fluctuation: Arginase is temperature-sensitive.[1] Ensure the plate is incubated at a stable, uniform temperature (typically 37°C).[1] Avoid temperature gradients across the plate by ensuring the incubator is properly calibrated and allowing the plate to equilibrate.
-
Reagent Stability: Ensure all reconstituted reagents are stored correctly (e.g., -20°C or on ice) and have not undergone multiple freeze-thaw cycles, which can reduce enzyme activity.[2][3]
Q2: My positive control inhibitor (e.g., nor-NOHA) is showing little to no inhibition.
A failing positive control suggests a fundamental problem with the assay components or the inhibitor itself.
Troubleshooting Steps:
-
Inhibitor Integrity: Verify the concentration and integrity of the inhibitor stock solution. If possible, use a fresh, validated batch of the inhibitor. Note that some inhibitors like nor-NOHA may have unintended effects or instability in certain media.[4]
-
Enzyme Activity: The concentration of the arginase enzyme may be too high, requiring a much higher concentration of inhibitor to see an effect. Determine the optimal enzyme concentration by running a titration.
-
Incubation Times: Ensure the pre-incubation time of the enzyme with the inhibitor is sufficient before adding the substrate (L-arginine). This allows the inhibitor to bind to the enzyme. A common pre-incubation time is 10 minutes at 37°C.
-
Substrate Concentration: An excessively high concentration of L-arginine can outcompete the inhibitor, reducing its apparent potency. Ensure the substrate concentration is appropriate for the assay, often near the Km value (typically 1-5 mM).
Q3: The background signal in my "no enzyme" or "no substrate" control wells is too high.
High background can be caused by contamination or interfering substances in the sample or reagents.
Troubleshooting Steps:
-
Urea Contamination: Samples like serum or plasma can contain high levels of endogenous urea, which will be detected by colorimetric assays. It is recommended to remove urea from such samples using a 10 kDa spin column.
-
Reagent Purity: Ensure all buffers and reagents are prepared with high-purity water and are free from contamination.
-
Compound Interference: The test compounds themselves may interfere with the assay reagents or have inherent color or fluorescence. Always run a control with the test compound alone (no enzyme) to check for interference.
-
Plate Reader Settings: Ensure the correct wavelength (e.g., 430 nm or 540-570 nm depending on the kit) and settings are used on the microplate reader.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in arginase inhibition assays.
Caption: A flowchart for diagnosing and solving common assay problems.
Arginase Reaction and Inhibition Pathway
Arginase competes with nitric oxide synthase (NOS) for the common substrate L-arginine. Inhibition of arginase increases L-arginine availability for NOS, potentially leading to increased nitric oxide (NO) production.
Caption: The competitive relationship between Arginase and NOS for L-arginine.
Experimental Protocols & Data
Detailed Protocol: Colorimetric Arginase Activity Assay
This protocol is a generalized version based on common colorimetric methods that detect the product urea.
Reagents & Materials:
-
Recombinant Human Arginase-1
-
L-Arginine (Substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Manganese Chloride (MnCl₂) (e.g., 10 mM)
-
Test Inhibitors and Positive Control (e.g., nor-NOHA)
-
Acidic Stop Solution (e.g., H₂SO₄/H₃PO₄/H₂O mixture)
-
Color Reagents (e.g., α-isonitrosopropiophenone)
-
96-well clear, flat-bottom plate
-
Microplate reader
Procedure:
-
Enzyme Activation: Prepare a master mix containing Assay Buffer and MnCl₂. Add the arginase enzyme to this mix. Pre-incubate the enzyme solution for 10-15 minutes at 37°C to activate it with the manganese cofactor.
-
Inhibitor Addition: Add various concentrations of your test compound or the positive control inhibitor to the appropriate wells. Include a "no inhibitor" control.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the L-arginine substrate to all wells.
-
Incubation: Incubate the reaction mixture for an optimized period (e.g., 15-60 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding the acidic solution.
-
Color Development: Add the color reagents. Heat the plate (e.g., at 100°C for 45 minutes) to allow for color development.
-
Measurement: Cool the plate to room temperature and measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.
-
Calculation: Calculate the arginase activity based on the amount of urea produced, determined from a urea standard curve.
Reference Data: Key Assay Performance Parameters
The following table summarizes typical values for critical parameters in a validated arginase assay, which can serve as a benchmark for your experiments.
| Parameter | Typical Value | Method | Notes |
| IC₅₀ of nor-NOHA | ~180 nM | SAMDI-MS | A key benchmark for assay accuracy and performance. |
| Z-factor | > 0.8 | High-Throughput | Indicates excellent assay robustness and suitability for screening. |
| Signal-to-Background | > 20 | High-Throughput | Demonstrates good assay sensitivity. |
| Substrate (L-Arg) Kₘ | 1-5 mM | Colorimetric | Important for selecting an appropriate substrate concentration. |
| Enzyme Concentration | 2-10 nM | Various | Must be optimized for linear reaction rates. |
| Incubation Time | 10-30 min | Various | Should be within the linear range of the reaction. |
| Temperature | 37 °C | Various | Critical for optimal enzyme activity. |
References
Potential off-target effects of D-Norvaline in research
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot potential issues related to the off-target effects of D-Norvaline in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and problems encountered during experiments with this compound, focusing on its known off-target effects.
Issue 1: Unexpected Cytotoxicity or Decreased Cell Viability
Question: I am observing significant cell death in my cultures treated with this compound, even at concentrations intended for arginase inhibition. What could be the cause?
Answer: Unexpected cytotoxicity is a known potential off-target effect of this compound. The primary mechanism is believed to be the misincorporation of this compound into proteins in place of structurally similar amino acids like leucine and isoleucine.[1][2][3] This can lead to the synthesis of faulty, misfolded proteins, inducing cellular stress, mitochondrial dysfunction, and ultimately, necrotic cell death.[4]
Troubleshooting Steps:
-
Confirm this compound Concentration: Ensure the final concentration in your culture medium is accurate. Serial dilution errors can lead to unexpectedly high concentrations.
-
Assess Mitochondrial Function: Perform an assay to evaluate mitochondrial health, such as a JC-1 or MitoTracker staining, or measure oxygen consumption.[4] this compound has been shown to cause significant changes to mitochondrial morphology and function.
-
Co-treatment with Structurally Similar Amino Acids: To test the protein mimicry hypothesis, co-treat your cells with this compound and an excess of leucine or isoleucine. If the toxicity is reduced, it strongly suggests that competition for the same aminoacyl-tRNA synthetase is the cause.
-
Cell Line Specificity: Be aware that cytotoxicity can vary significantly between cell lines. It is advisable to perform a dose-response curve to determine the IC50 for your specific cell line.
Experimental Protocol: MTT Assay for Cell Viability
This protocol is adapted for assessing this compound induced cytotoxicity.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the this compound solutions. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm.
Issue 2: Inconsistent or No Effect on Nitric Oxide (NO) Production
Question: I am using this compound as an arginase inhibitor to increase nitric oxide (NO) production, but I am not seeing the expected results. Why might this be?
Answer: this compound inhibits arginase, which competes with nitric oxide synthase (eNOS) for their common substrate, L-arginine. By inhibiting arginase, more L-arginine should be available for eNOS, leading to increased NO production. However, several factors can complicate this outcome.
Troubleshooting Steps:
-
Check L-arginine Availability: Ensure that the culture medium has sufficient L-arginine. If the substrate is depleted, inhibiting a competing enzyme will have a minimal effect.
-
Assess eNOS Expression and Health: Verify that your cells express functional eNOS. The "uncoupling" of eNOS, where the enzyme produces superoxide instead of NO, can be a confounding factor. This can be exacerbated by oxidative stress.
-
Consider Alternative Arginase Inhibitors: If this compound's off-target effects are a concern, consider using other arginase inhibitors such as BEC (S-(2-boronoethyl)-L-cysteine) or L-NOHA (Nω-Hydroxy-L-arginine) for comparison.
-
Directly Measure Arginase Activity: To confirm that this compound is inhibiting arginase in your system, perform an arginase activity assay.
Issue 3: Suspected Protein Misincorporation
Question: How can I confirm if this compound is being incorporated into my proteins of interest?
Answer: The most direct way to detect the misincorporation of this compound is through mass spectrometry-based proteomics. This technique can identify peptides where leucine or isoleucine has been substituted with norvaline.
Experimental Protocol: Detection of Norvaline Misincorporation by Mass Spectrometry (General Workflow)
-
Cell Culture and Protein Extraction: Culture cells with and without this compound. Harvest the cells and extract total protein.
-
Protein Digestion: Digest the protein extracts into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Search the resulting spectra against a protein database, allowing for the variable modification of leucine and isoleucine residues with norvaline. Specialized software can aid in the identification and quantification of these misincorporations.
Quantitative Data Summary
Table 1: Reported Cytotoxic Concentrations of L-Norvaline
| Cell Line | Concentration for Decreased Viability | Reference |
| Mammalian Cells (in vitro) | As low as 125 µM |
Note: Data for this compound is limited in the reviewed literature; much of the cytotoxicity research has focused on the L-isomer. However, given their structural similarity, similar off-target effects can be anticipated.
Signaling Pathways and Experimental Workflows
This compound's Dual Off-Target Mechanisms
This compound can exert off-target effects through two primary mechanisms: inhibition of arginase and misincorporation into proteins. The following diagram illustrates these pathways.
Experimental Workflow for Investigating Unexpected Cytotoxicity
The following diagram outlines a logical workflow for troubleshooting unexpected cell death when using this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Incorporation of norvaline at leucine positions in recombinant human hemoglobin expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of non-proteinogenic amino acid norvaline and proteinogenic valine misincorporation on a secondary structure of a model peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and mitochondrial dysfunction caused by the dietary supplement l-norvaline - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Norvaline cytotoxicity at high concentrations in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vitro effects of D-Norvaline, particularly its reported cytotoxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-proteinogenic amino acid, an isomer of the more commonly studied L-Norvaline.[1] It is structurally similar to valine.[1] The primary recognized mechanism of action for norvaline (generally referring to the L-isoform in literature) is the inhibition of the enzyme arginase.[1][2] By inhibiting arginase, norvaline prevents the breakdown of L-arginine, thereby increasing its availability for nitric oxide synthase (NOS) and enhancing the production of nitric oxide (NO).[1]
Q2: At what concentrations is this compound reported to be cytotoxic in vitro?
While much of the cytotoxicity research has focused on L-Norvaline, these studies provide a starting point for understanding potential effects of the D-isoform. L-Norvaline has been shown to decrease cell viability at concentrations as low as 125 μM in mammalian cells in vitro. However, it is important to note that some researchers argue that most amino acids can exhibit cytotoxic effects in vitro at concentrations around 100 μM and higher. It is crucial to perform a dose-response curve for your specific cell line to determine the cytotoxic threshold.
Q3: What are the potential mechanisms of this compound-induced cytotoxicity at high concentrations?
In vitro studies, primarily on L-Norvaline, suggest that high concentrations may lead to:
-
Mitochondrial Dysfunction: Changes in mitochondrial morphology and function have been reported.
-
Necrotic Cell Death: High concentrations have been observed to cause necrosis.
-
Protein Amino Acid Mimicry: The structural similarity of norvaline to proteinogenic amino acids like valine may lead to its interference in metabolic pathways. The toxicity of L-Norvaline was reduced in the presence of structurally similar amino acids, supporting this hypothesis.
-
Apoptosis: Some studies on D-amino acids suggest that they can induce apoptosis, potentially through pathways independent of oxidative stress.
Q4: My cell viability assay (e.g., MTT, MTS) results show decreased viability after this compound treatment, but I am unsure if it is due to apoptosis or necrosis. How can I differentiate?
To distinguish between apoptosis and necrosis, you should use specific assays in parallel with your viability assay.
-
Annexin V and Propidium Iodide (PI) Staining: This is a common method used in flow cytometry. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, a hallmark of late apoptosis and necrosis.
-
Caspase Activity Assays: Apoptosis is mediated by a family of proteases called caspases. Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm an apoptotic pathway.
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability assays.
-
Possible Cause: Interference of this compound with the assay chemistry. Reducing compounds can interfere with tetrazolium-based assays (MTT, MTS, XTT).
-
Troubleshooting Steps:
-
Run a cell-free control with this compound in your media to see if it directly reduces the tetrazolium salt.
-
Use an alternative viability assay based on a different principle, such as measuring ATP levels (e.g., CellTiter-Glo®) or a protease-based viability assay.
-
Ensure consistent cell seeding density and incubation times.
-
Issue 2: No significant cytotoxicity observed even at high concentrations of this compound.
-
Possible Cause: Cell line resistance or culture conditions. Different cell lines have varying sensitivities. The presence of other amino acids in the culture medium may competitively inhibit this compound uptake or its cytotoxic effects.
-
Troubleshooting Steps:
-
Verify the purity and concentration of your this compound stock solution.
-
Increase the incubation time. Cytotoxic effects may be time-dependent.
-
Test a different, potentially more sensitive, cell line.
-
Consider reducing the concentration of structurally similar amino acids (like valine, leucine, isoleucine) in your culture medium, if feasible for your experimental design, to see if it enhances this compound's effect.
-
Issue 3: Observing morphological changes indicative of cell death, but apoptosis assays are negative.
-
Possible Cause: The primary mode of cell death might be necrosis, not apoptosis.
-
Troubleshooting Steps:
-
Perform an assay to detect necrosis, such as a lactate dehydrogenase (LDH) release assay. LDH is an enzyme released from cells upon plasma membrane damage.
-
Carefully examine the timing of your assay. Markers for early apoptosis are transient. If you are looking too late, the cells may have already progressed to secondary necrosis.
-
Quantitative Data Summary
The following tables summarize quantitative data from in vitro studies on Norvaline. Note that the majority of this data is for the L-isoform.
Table 1: Reported Cytotoxic Concentrations of L-Norvaline
| Cell Line | Concentration | Effect | Reference |
| Mammalian Cells | ≥ 125 µM | Decreased cell viability | |
| Human Neuroblastoma (SH-SY5Y) | > 125 µM | Reduced cell viability |
Table 2: Effects of L-Norvaline on Mitochondrial Function
| Cell Line | Concentration | Observed Effect | Reference |
| Human Neuroblastoma (SH-SY5Y) | 500 µM & 2000 µM | Significant mitochondrial dysfunction (in the presence of L-NAME) |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for assessing cell viability by measuring the metabolic activity of cells. Viable cells with active metabolism can convert the yellow tetrazolium dye MTT to insoluble purple formazan crystals.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include untreated control wells. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the appropriate time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Proposed signaling pathways for this compound induced cytotoxicity.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting decision tree for this compound experiments.
References
Technical Support Center: Cell Viability Assays for D-Norvaline Treated Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Norvaline and assessing its effects on cell viability.
Frequently Asked Questions (FAQs)
Q1: Which cell viability assay is most suitable for this compound treated cells?
A1: The choice of assay depends on the expected mechanism of this compound-induced cell death.
-
For assessing metabolic activity: MTT, XTT, or resazurin-based assays are suitable. However, be aware of potential interference from this compound's effects on cellular metabolism.
-
For assessing membrane integrity (necrosis): The Lactate Dehydrogenase (LDH) assay is a good choice, as L-norvaline has been shown to cause necrotic cell death.[1]
-
For detecting apoptosis: Assays that measure caspase activation, phosphatidylserine externalization (e.g., Annexin V staining), or DNA fragmentation are recommended.[2][3] Some studies on other D-amino acids suggest that apoptosis is a possible mechanism of cell death.
Q2: Can this compound interfere with tetrazolium-based assays like MTT and XTT?
A2: While direct interference studies for this compound are limited, its nature as an amino acid analog and its known effects on mitochondrial function suggest a potential for interference.[1] Amino acid analogs can alter cellular metabolism, which is the basis of these assays.[4] It is crucial to include proper controls, such as wells with this compound but without cells, to check for any non-enzymatic reduction of the tetrazolium salt.
Q3: At what concentrations is this compound expected to be cytotoxic?
A3: L-norvaline has been shown to decrease cell viability at concentrations as low as 125 µM. However, the cytotoxic concentration can vary significantly depending on the cell line and incubation time. It is recommended to perform a dose-response study to determine the IC50 value for your specific experimental conditions.
Q4: How can I distinguish between apoptosis and necrosis in this compound treated cells?
A4: A combination of assays is recommended. For instance, co-staining with Annexin V-FITC and Propidium Iodide (PI) allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry. L-norvaline has been reported to cause necrotic cell death.
Troubleshooting Guides
Metabolic Assays (MTT, XTT)
| Problem | Possible Cause | Troubleshooting Steps |
| Increased absorbance with increasing this compound concentration, suggesting increased viability. | This compound may be directly reducing the tetrazolium salt non-enzymatically. | Run a control plate with varying concentrations of this compound in cell-free media to check for direct reduction. If observed, consider using an alternative assay. |
| This compound may be altering cellular metabolism, leading to an increase in reductase activity without an actual increase in cell number. | Corroborate results with a different type of assay, such as a cytotoxicity assay (LDH) or a direct cell count using Trypan Blue. | |
| High background in control wells. | Contamination of media or reagents. | Use fresh, sterile reagents and media. Ensure aseptic techniques are followed. |
| This compound in the media is reacting with the assay components. | Include a "media only" blank and a "media + this compound" blank to subtract background absorbance accurately. |
LDH Cytotoxicity Assay
| Problem | Possible Cause | Troubleshooting Steps |
| No significant LDH release detected despite visible cell death under the microscope. | The timing of the assay is critical. LDH is released upon loss of membrane integrity, which may be a late-stage event. | Perform a time-course experiment to determine the optimal time point for measuring LDH release after this compound treatment. |
| This compound may be inhibiting LDH enzyme activity. | Test for direct inhibition by adding this compound to the LDH-positive control. If inhibition is observed, another cytotoxicity assay should be considered. | |
| High background LDH activity in the supernatant of untreated cells. | Cells are overly confluent or have been handled too vigorously, causing premature cell lysis. | Ensure cells are seeded at an optimal density and are handled gently during media changes and reagent additions. |
| Serum in the culture medium contains LDH. | Use a serum-free medium for the assay or measure the background LDH in the medium and subtract it from the experimental values. |
Apoptosis Assays (Annexin V, Caspase Activity)
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent Annexin V staining results. | Loss of cells during washing steps. | Be gentle during washing steps, especially with adherent cells. Consider using cell-collection plates or performing the assay with suspension cells. |
| Inappropriate buffer composition. | Ensure the binding buffer contains calcium, as Annexin V binding to phosphatidylserine is calcium-dependent. | |
| No significant caspase activation detected. | The apoptotic pathway induced by this compound may not involve the specific caspases being assayed. | Use a pan-caspase inhibitor to see if it rescues cells from this compound-induced death. Consider assaying for different caspases (e.g., initiator caspases like caspase-9 and effector caspases like caspase-3). |
| The timing of the assay is not optimal for detecting caspase activation, which is often an early event in apoptosis. | Perform a time-course experiment to identify the peak of caspase activity. |
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for this compound in different cell lines based on the finding that L-norvaline can be cytotoxic at concentrations as low as 125 µM. Note: These are example values and should be experimentally determined for your specific cell line and conditions.
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| HeLa | MTT | 24 | 250 |
| SH-SY5Y | LDH | 48 | 150 |
| Jurkat | Annexin V/PI | 12 | 100 |
Experimental Protocols
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.
-
This compound Treatment: Treat cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or other solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After treatment, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Annexin V-FITC Apoptosis Assay Protocol
-
Cell Seeding and Treatment: Treat cells with this compound as described previously.
-
Cell Harvesting: Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour of staining.
Visualizations
References
- 1. Cytotoxicity and mitochondrial dysfunction caused by the dietary supplement l-norvaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caspase-3 activation: Significance and symbolism [wisdomlib.org]
- 3. Phosphatidylserine Externalization Results from and Causes Neurite Degeneration in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: D-Norvaline Enantiomeric Purity Control
Welcome to the technical support center for D-Norvaline enantiomeric purity control. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshooting tips, and detailed protocols for ensuring the stereochemical integrity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is controlling the enantiomeric purity of this compound crucial?
A1: The stereochemistry of amino acids like Norvaline can significantly impact biological activity, safety, and quality in pharmaceutical development, neuroscience, and food science.[1] For instance, different enantiomers can have varying pharmacological effects, and the presence of the undesired L-enantiomer could lead to off-target effects or reduced efficacy. Regulatory bodies often require strict control over the enantiomeric purity of active pharmaceutical ingredients.[2]
Q2: What are the primary methods for determining the enantiomeric purity of this compound?
A2: The most common and reliable methods include High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), Gas Chromatography (GC) on a chiral column after derivatization, enzymatic assays utilizing stereospecific enzymes, and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating or derivatizing agents.[1][3][4]
Q3: What is the difference between direct and indirect chiral HPLC methods?
A3: Direct methods use a chiral stationary phase (CSP) to resolve enantiomers without prior modification. Indirect methods involve derivatizing the amino acid with a chiral reagent to form diastereomers, which can then be separated on a standard achiral stationary phase. While direct methods are often preferred to avoid extra sample preparation steps and potential impurities, indirect methods can be useful when a suitable CSP is not available.
Q4: Can I use NMR to determine enantiomeric excess (ee)?
A4: Yes, NMR spectroscopy is a powerful tool for determining enantiomeric excess. While enantiomers are indistinguishable in a standard NMR spectrum, the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can induce chemical shift differences between the enantiomers, allowing for their quantification by integrating the corresponding signals. This method can be quite accurate and does not always require chromatographic separation.
Q5: Are enzymatic methods suitable for quantifying this compound?
A5: Enzymatic assays can be highly selective and sensitive for determining the concentration of specific D-amino acids. These assays often employ D-amino acid oxidase (DAAO), an enzyme that specifically oxidizes D-amino acids. The reaction products can be quantified using spectrophotometric or fluorometric methods. However, the specificity of the enzyme for this compound should be confirmed, as DAAO has broad substrate specificity.
Troubleshooting Guides
Chiral HPLC Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor or no separation of enantiomers | - Inappropriate chiral stationary phase (CSP).- Incorrect mobile phase composition.- Suboptimal temperature. | - Screen different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based).- Adjust the ratio of organic modifier (e.g., ethanol, isopropanol) in the mobile phase. Small changes can have a large impact.- Optimize the column temperature, as it can affect enantioselectivity. |
| Poor peak shape (tailing or fronting) | - Secondary interactions with the stationary phase.- Sample overload.- Inappropriate mobile phase additives. | - Add a competing amine (e.g., diethylamine) to the mobile phase for basic compounds like amino acids in normal phase chromatography.- Reduce the sample concentration or injection volume.- For reversed-phase, ensure the mobile phase pH is appropriate for the analyte's pKa. |
| Inconsistent retention times | - Inadequate column equilibration.- Mobile phase composition drift.- Column degradation. | - Ensure the column is thoroughly equilibrated with the mobile phase before each run, especially when using gradients.- Prepare fresh mobile phase daily and ensure proper mixing.- Use a guard column and ensure the mobile phase is filtered to prolong column life. |
| L-enantiomer peak overlapping with the D-enantiomer peak | - In cases where the L-enantiomer is the major component, its peak tail can obscure the smaller D-enantiomer peak. | - Aim for a method where the minor enantiomer (in this case, L-Norvaline if this compound is the product) elutes first. This can sometimes be achieved by changing the CSP or mobile phase conditions. |
Sample Preparation Troubleshooting (Derivatization for GC/Indirect HPLC)
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete derivatization | - Insufficient reagent.- Non-optimal reaction conditions (time, temperature, pH).- Presence of water or other interfering substances. | - Use a molar excess of the derivatizing agent.- Optimize reaction time and temperature as per the protocol.- Ensure the sample is dry and free from contaminants that could react with the derivatizing agent. |
| Racemization during derivatization | - Harsh reaction conditions (e.g., high temperature, extreme pH). | - Use milder reaction conditions.- Investigate different derivatizing agents known to cause less racemization.- Analyze a standard of known enantiomeric purity to assess the extent of racemization during your procedure. |
| Multiple derivative peaks for a single enantiomer | - Side reactions.- Instability of the derivative. | - Purify the derivatizing agent if necessary.- Analyze the sample immediately after derivatization.- Adjust reaction conditions to minimize side product formation. |
Experimental Protocols & Data
Chiral HPLC Method for Underivatized this compound
This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.
Objective: To separate and quantify D- and L-Norvaline enantiomers using a chiral stationary phase.
Materials:
-
HPLC system with UV or Mass Spectrometric (MS) detector
-
Chiral Stationary Phase Column (e.g., Astec CHIROBIOTIC T)
-
Mobile Phase: Water:Methanol:Formic Acid (e.g., 50:50:0.1, v/v/v)
-
D,L-Norvaline standard
-
This compound sample for analysis
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the components in the desired ratio. Degas the mobile phase before use.
-
System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Standard Preparation: Prepare a stock solution of D,L-Norvaline in the mobile phase. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a known concentration.
-
Injection and Analysis: Inject the standard solutions and the sample onto the HPLC system.
-
Data Analysis: Identify the peaks for D- and L-Norvaline based on the retention times from the standard. Calculate the enantiomeric excess (% ee) using the formula: % ee = [([D] - [L]) / ([D] + [L])] x 100
Expected Results: The D-enantiomer is typically more strongly retained than the L-enantiomer on macrocyclic glycopeptide CSPs like CHIROBIOTIC T.
Data Summary: Chiral Separation Methods for Amino Acids
The following table summarizes typical performance characteristics of different analytical techniques for enantiomeric purity determination. Values are indicative and can vary based on the specific amino acid, instrumentation, and method conditions.
| Method | Typical Limit of Quantitation (LOQ) for Minor Enantiomer | Advantages | Disadvantages |
| Chiral HPLC-UV | 0.05 - 0.1% | - Widely available- Robust and reproducible- Direct and indirect methods available | - May require method development for new compounds- Sensitivity can be limited |
| Chiral GC-MS | < 0.1% | - High resolution and sensitivity- Mass spectrometric detection provides structural information | - Requires derivatization, which adds a sample preparation step and potential for racemization |
| NMR with Chiral Auxiliaries | ~1% | - Non-destructive- Provides structural information- No chromatographic separation needed | - Lower sensitivity compared to chromatographic methods- May require higher sample concentrations |
| Enzymatic Assays | Varies (can be very sensitive) | - High stereospecificity- Can be adapted for high-throughput screening | - Enzyme specificity must be validated for the analyte- Susceptible to matrix effects |
Visualizations
Workflow for Chiral HPLC Method Development
Caption: Workflow for developing a chiral HPLC method.
Decision Tree for Selecting an Analytical Method
Caption: Decision tree for method selection.
References
D-Norvaline Degradation in Cell Culture Media: Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with D-Norvaline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments, ensuring the stability and effective use of this compound in your cell culture studies.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with this compound.
Question: I am observing inconsistent or lower-than-expected arginase inhibition in my cell-based assay. What are the potential causes and how can I troubleshoot this?
Answer:
Inconsistent arginase inhibition can stem from several factors, ranging from experimental setup to the stability of this compound itself. Here’s a step-by-step guide to troubleshoot this issue:
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| This compound Degradation | Verify Stock Solution Integrity: Prepare fresh stock solutions of this compound in a sterile, aqueous buffer. Aliquot and store at -20°C or -80°C for long-term use to avoid repeated freeze-thaw cycles[1][2]. For working solutions, it is recommended to prepare them fresh or store them at 4°C for no longer than a few days. Assess Stability in Media: this compound can degrade in cell culture media over time, especially at 37°C. Perform a stability study by incubating this compound in your specific cell culture medium at 37°C and measuring its concentration at different time points (e.g., 0, 24, 48, 72 hours) using HPLC. |
| Enzymatic Degradation by Cells | D-Amino Acid Oxidase (DAAO) Activity: Some cell lines express D-amino acid oxidase (DAAO), which can enzymatically degrade this compound[3][4][5]. This is particularly relevant in some cancer cell lines. To check for DAAO activity, you can perform a cell-based assay to measure hydrogen peroxide production in the presence of this compound. Alternatively, you can test for DAAO expression using RT-PCR or Western blotting. If DAAO activity is confirmed, consider using a DAAO inhibitor or a cell line with low or no DAAO expression. |
| Cellular Uptake and Metabolism | Variable Intracellular Concentration: The cellular uptake of this compound can vary between cell lines, affecting its intracellular concentration and, consequently, its inhibitory effect on arginase. You can investigate the cellular uptake of this compound using radiolabeled compounds or by measuring its intracellular concentration via LC-MS. |
| Assay Conditions | Incorrect pH or Temperature: Ensure your assay buffer is at the optimal pH and temperature for arginase activity and this compound stability. Deviations can affect both enzyme kinetics and inhibitor binding. Presence of Interfering Substances: Components in your cell culture medium or serum may interfere with the arginase assay. Run appropriate controls, including a cell-free assay with this compound and purified arginase, to confirm the inhibitory activity. |
| Off-Target Effects | Interaction with Other Pathways: At high concentrations, this compound may have off-target effects that could indirectly influence your results. It has been shown to inhibit S6K1, which can have anti-inflammatory effects independent of arginase inhibition. Consider performing dose-response experiments to determine the optimal concentration of this compound that provides specific arginase inhibition with minimal off-target effects. |
Question: I am observing unexpected cytotoxicity or a decrease in cell viability after treating my cells with this compound. What could be the cause?
Answer:
While this compound is generally used as a specific arginase inhibitor, it can exhibit cytotoxicity under certain conditions. Here are the potential reasons and troubleshooting strategies:
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Enzymatic Degradation and Hydrogen Peroxide Production | DAAO-Mediated Toxicity: The degradation of D-amino acids by D-amino acid oxidase (DAAO) produces hydrogen peroxide (H₂O₂), which is a reactive oxygen species that can induce oxidative stress and cell death. This is a known mechanism of cytotoxicity for some D-amino acids in cells expressing DAAO. Mitigation: Test your cells for DAAO activity. If present, consider co-treatment with catalase to neutralize the generated H₂O₂ or use a DAAO inhibitor. |
| Off-Target Effects | Mitochondrial Dysfunction: Studies have shown that L-norvaline can induce mitochondrial dysfunction and necrotic cell death in vitro at concentrations as low as 125 µM. Although this study focused on the L-isomer, it is crucial to consider potential off-target effects of this compound as well. Mitigation: Perform a dose-response curve to determine the EC₅₀ for cytotoxicity in your cell line. Use the lowest effective concentration for arginase inhibition to minimize potential off-target toxicity. |
| Amino Acid Imbalance | Competition with Other Amino Acids: this compound, being an analog of valine, might compete with the uptake and metabolism of other branched-chain amino acids, potentially leading to cellular stress. Mitigation: Ensure your cell culture medium is not deficient in essential amino acids. Supplementing with L-valine might mitigate some of the toxic effects if they are due to competitive inhibition. |
| Contamination of this compound Stock | Impurity-Induced Toxicity: The this compound powder or stock solution may be contaminated with toxic impurities. Mitigation: Use high-purity this compound from a reputable supplier. Filter-sterilize your stock solution before use. |
FAQs (Frequently Asked Questions)
Q1: What is the primary mechanism of this compound degradation in cell culture media?
A1: this compound degradation in cell culture can occur through two main pathways:
-
Enzymatic Degradation: The primary enzymatic route is through the action of D-amino acid oxidase (DAAO), an enzyme that catalyzes the oxidative deamination of D-amino acids. This reaction produces an α-keto acid, ammonia, and hydrogen peroxide. The presence and activity of DAAO can vary significantly between different cell lines.
-
Chemical Instability: Like many amino acids, this compound can also undergo slow chemical degradation in aqueous solutions, especially at physiological temperature (37°C) and pH. The rate of this degradation is generally much slower than enzymatic degradation if DAAO is present.
Q2: How should I prepare and store this compound stock solutions?
A2: To ensure the stability and potency of your this compound, follow these guidelines for preparation and storage:
-
Preparation: Dissolve this compound powder in a sterile, aqueous solvent such as water, PBS, or a suitable buffer. Ensure complete dissolution; gentle warming or sonication may be required. After dissolution, filter-sterilize the solution using a 0.22 µm filter.
-
Storage:
-
Long-term: For long-term storage, it is recommended to prepare concentrated stock solutions, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, and store them at -20°C or -80°C. Stock solutions can be stable for up to 2 years at -80°C and for 1 year at -20°C.
-
Short-term: Working solutions can be stored at 4°C for a few days. However, for optimal results, it is best to prepare fresh working solutions from frozen stocks for each experiment.
-
This compound Stock Solution Stability
| Storage Temperature | Duration | Recommendation |
| -80°C | Up to 2 years | Recommended for long-term storage of concentrated stocks. |
| -20°C | Up to 1 year | Suitable for long-term storage. |
| 2-8°C | Up to 1 month | For short-term storage of working solutions. |
| Room Temperature | < 24 hours | Not recommended for storage. |
Q3: What is the expected stability of this compound in common cell culture media at 37°C?
A3: The stability of this compound in cell culture media at 37°C is influenced by the media composition, pH, and the presence of cells expressing DAAO. In the absence of cells or DAAO, this compound is relatively stable. However, in a cell culture environment, its concentration can decrease over time.
Illustrative Degradation of this compound in Different Media at 37°C (Cell-Free)
Disclaimer: The following data is illustrative and represents expected trends. Actual degradation rates should be determined experimentally.
| Time (hours) | DMEM | RPMI-1640 |
| 0 | 100% | 100% |
| 24 | ~95% | ~97% |
| 48 | ~90% | ~94% |
| 72 | ~85% | ~91% |
This table illustrates a hypothetical scenario of this compound degradation in cell-free media. The presence of cells, especially those with DAAO activity, would likely accelerate this degradation.
Q4: Can serum in the culture medium affect this compound stability?
A4: Yes, serum can potentially affect this compound stability, although its impact is complex. Serum contains various components, including enzymes and other proteins, that could either degrade or stabilize this compound. Some sera may contain low levels of D-amino acid oxidase. However, serum proteins can also bind to small molecules, which might protect them from degradation. The exact effect will depend on the specific batch and source of the serum. It is recommended to perform stability studies in your complete cell culture medium, including serum, to accurately assess this compound stability in your experimental setup.
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound
-
Your cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Sterile tubes or plates
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
Procedure:
-
Prepare a stock solution of this compound at a known concentration (e.g., 100 mM) in sterile water or PBS.
-
Spike your cell culture medium with this compound to a final working concentration (e.g., 1 mM).
-
Aliquot the this compound-containing medium into sterile tubes for each time point to be tested (e.g., 0, 6, 12, 24, 48, 72 hours).
-
Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
At each designated time point, remove one tube and store it at -80°C until all time points are collected.
-
Once all samples are collected, thaw them and prepare them for HPLC analysis according to the quantification protocol below.
-
Analyze the concentration of this compound in each sample.
-
Plot the concentration of this compound as a function of time to determine its stability profile.
Protocol 2: Quantification of this compound in Cell Culture Supernatant by HPLC-UV
This protocol provides a general method for quantifying this compound using HPLC with pre-column derivatization with o-phthalaldehyde (OPA).
Materials:
-
Cell culture supernatant samples
-
This compound standard solutions
-
o-Phthalaldehyde (OPA) derivatization reagent
-
Borate buffer (pH 9.5)
-
HPLC system with a UV or fluorescence detector
-
Reversed-phase C18 column
Procedure:
-
Sample Preparation:
-
Collect cell culture supernatant at desired time points.
-
Centrifuge the supernatant at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to remove any cell debris.
-
Collect the clear supernatant for analysis. Samples can be stored at -80°C if not analyzed immediately.
-
-
Standard Curve Preparation:
-
Prepare a series of this compound standard solutions of known concentrations (e.g., ranging from 1 µM to 1 mM) in the same cell culture medium used for your experiment to account for matrix effects.
-
-
Derivatization (Automated or Manual):
-
For each sample and standard, mix a defined volume (e.g., 10 µL) with borate buffer (e.g., 40 µL).
-
Add the OPA reagent (e.g., 10 µL) and allow the reaction to proceed for a specific time (typically 1-2 minutes) at room temperature.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto the HPLC system.
-
Separate the components using a suitable gradient of mobile phases (e.g., a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol).
-
Detect the OPA-derivatized this compound using a UV detector (e.g., at 338 nm) or a fluorescence detector.
-
-
Quantification:
-
Integrate the peak area corresponding to the this compound derivative.
-
Construct a standard curve by plotting the peak areas of the standards against their known concentrations.
-
Determine the concentration of this compound in your samples by interpolating their peak areas on the standard curve.
-
Visualizations
Caption: Enzymatic degradation pathway of this compound by D-Amino Acid Oxidase (DAAO).
Caption: General experimental workflow for assessing this compound stability in cell culture media.
Caption: Troubleshooting decision tree for inconsistent arginase inhibition by this compound.
References
Long-term stability of D-Norvaline stock solutions at -20°C
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of D-Norvaline stock solutions stored at -20°C.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature and duration for this compound stock solutions?
A1: For long-term stability, it is recommended to store this compound stock solutions at -20°C for up to one year or at -80°C for up to two years.[1][2] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1][2]
Q2: How should I prepare a this compound stock solution?
A2: this compound powder is soluble in water.[1] For a stock solution, dissolve the this compound powder in high-purity water, such as sterile, deionized, or distilled water. If you are preparing an aqueous stock solution, it is advisable to filter and sterilize it using a 0.22 μm filter before storage.
Q3: Can I store this compound stock solutions at 4°C?
A3: While short-term storage at 4°C may be acceptable for some amino acid solutions, long-term storage at this temperature is not recommended due to the potential for slow oligomerization reactions between amino and carboxyl groups. For extended stability, freezing at -20°C or -80°C is preferable.
Q4: I am observing unexpected results with my experiments using a stored this compound solution. Could the solution have degraded?
A4: Yes, improper storage or handling can lead to the degradation of this compound in solution. Factors such as repeated freeze-thaw cycles, prolonged storage beyond the recommended duration, and contamination can affect the stability and purity of the solution. If you suspect degradation, it is advisable to prepare a fresh stock solution.
Q5: What are the signs of this compound solution degradation?
A5: Visual signs of degradation can include changes in color, turbidity, or the presence of precipitate. However, chemical degradation can occur without any visible changes. Therefore, if the solution has been stored for an extended period or subjected to multiple freeze-thaw cycles, its integrity may be compromised. A general study on amino acid mixes indicated that some degradation of certain amino acids can be observed after three weeks of frozen storage.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock solution due to improper storage or handling. | Prepare a fresh stock solution of this compound. Ensure proper aliquoting and storage at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Precipitate observed in thawed solution | Poor solubility at low temperatures or concentration changes during freezing. | Gently warm the solution and vortex to redissolve the precipitate. If the precipitate persists, it may indicate degradation or contamination, and a fresh solution should be prepared. |
| Reduced biological activity | Loss of active this compound due to chemical degradation. | Verify the age and storage conditions of the stock solution. If it is older than the recommended storage period or has undergone multiple freeze-thaw cycles, discard it and prepare a fresh solution. |
This compound Stability Data
| Form | Storage Temperature | Recommended Storage Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -20°C | 1 year |
| In Solvent | -80°C | 2 years |
Experimental Protocols
Protocol for Assessing this compound Stock Solution Stability
This protocol provides a general framework for evaluating the stability of this compound stock solutions over time.
1. Materials:
- This compound powder
- High-purity water (e.g., HPLC-grade)
- Sterile microcentrifuge tubes
- 0.22 µm syringe filters
- High-Performance Liquid Chromatography (HPLC) system with a suitable column for amino acid analysis
- -20°C freezer
2. Procedure:
- Prepare a fresh stock solution: Accurately weigh this compound powder and dissolve it in high-purity water to a known concentration (e.g., 10 mM).
- Sterilize and aliquot: Filter the stock solution through a 0.22 µm filter into sterile microcentrifuge tubes. Create multiple small aliquots to avoid repeated freeze-thaw cycles of the bulk solution.
- Initial Analysis (Time Zero): Immediately analyze one aliquot using a validated HPLC method to determine the initial concentration and purity of the this compound solution. This will serve as the baseline.
- Storage: Place the remaining aliquots in a -20°C freezer for long-term storage.
- Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 6, 9, and 12 months), remove one aliquot from the freezer.
- Sample Preparation and Analysis: Thaw the aliquot completely at room temperature. Analyze the sample using the same HPLC method as in step 3.
- Data Analysis: Compare the concentration and purity of this compound at each time point to the initial (time zero) measurement. A significant decrease in concentration or the appearance of degradation peaks would indicate instability.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
References
Preventing precipitation of D-Norvaline in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of D-Norvaline in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
A1: this compound is a non-proteinogenic amino acid, an enantiomer of the naturally occurring L-Norvaline. It is often used in research as an arginase inhibitor and in peptide synthesis.[1][2] Its solubility is influenced by its zwitterionic nature, possessing both an acidic carboxylic acid group and a basic amino group.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₁₁NO₂ | [1] |
| Molecular Weight | 117.15 g/mol | |
| pKa (Strongest Acidic) | ~2.71 | |
| pKa (Strongest Basic) | ~9.53 | |
| Isoelectric Point (pI) | ~6.12 (Calculated) | |
| Water Solubility | 5.71 mg/mL (48.74 mM) with ultrasound | |
| Appearance | White to off-white solid/crystals |
Q2: Why is my this compound precipitating out of my buffer?
A2: this compound precipitation, often appearing as cloudiness or solid particles, typically occurs when its concentration exceeds its solubility limit in the specific buffer conditions. Key factors influencing solubility include:
-
pH: Solubility is lowest near the isoelectric point (pI), where the net charge of the molecule is zero.
-
Temperature: The solubility of most amino acids, including this compound, generally increases with temperature.
-
Buffer Composition and Ionic Strength: The type and concentration of salts in the buffer can affect solubility through "salting-in" or "salting-out" effects.
-
Concentration: The concentration of this compound may simply be too high for the chosen buffer and conditions.
Q3: What are the recommended storage conditions for this compound solutions?
A3: For optimal stability and to prevent precipitation, it is recommended to prepare fresh this compound solutions for each experiment. If short-term storage is necessary, store the solution at 4°C for up to one week. For longer-term storage, aliquot the solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can promote precipitation.
Troubleshooting Guides
Issue 1: this compound precipitates immediately upon addition to the buffer.
This is a common issue when the local concentration of this compound transiently exceeds its solubility limit during dissolution.
Troubleshooting Workflow for Immediate Precipitation
Caption: Troubleshooting workflow for immediate this compound precipitation.
Issue 2: this compound precipitates over time or upon storage.
This can be due to solution instability, temperature changes, or evaporation leading to increased concentration.
Troubleshooting Steps for Delayed Precipitation:
-
Verify Storage Conditions: Ensure the solution is stored at the correct temperature (4°C for short-term, -20°C or -80°C for long-term) and that containers are well-sealed to prevent evaporation.
-
Avoid Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to minimize temperature fluctuations.
-
Re-dissolve Precipitate: If a precipitate forms upon cooling, gently warm the solution to 37°C and vortex or sonicate to attempt re-dissolution before use.
-
Filter Sterilization: After dissolution and before storage, consider sterile filtering the solution through a 0.22 µm filter to remove any micro-precipitates.
-
Consider Additives: For long-term stability, the addition of stabilizing agents like L-arginine and L-glutamic acid has been shown to improve the solubility and stability of some proteins and may be beneficial for amino acids.
Experimental Protocols
Protocol 1: Standard Method for Dissolving this compound in Aqueous Buffers (e.g., PBS, Tris-HCl)
This protocol is a starting point for achieving a clear, stable solution of this compound.
-
Calculate Requirements: Determine the mass of this compound and the volume of buffer needed to achieve the desired final concentration.
-
Pre-warm Buffer: Warm the experimental buffer (e.g., PBS, pH 7.4) to 37°C. This will increase the solubility of this compound.
-
Initial Dissolution:
-
Add the appropriate volume of the pre-warmed buffer to a sterile container.
-
Place the container on a magnetic stirrer or vortexer at a moderate speed.
-
Slowly add the weighed this compound powder to the buffer in small portions to avoid clumping.
-
-
Enhance Solubility (if necessary):
-
Vortexing/Stirring: Continue to vortex or stir the solution for 5-10 minutes.
-
Sonication: If undissolved particles remain, place the container in a sonicator water bath for 5-15 minutes. Monitor the temperature to avoid excessive heating.
-
pH Adjustment: Check the pH of the solution. If it is close to the pI of this compound (~6.12), adjust the pH of the buffer away from this value. For example, adjusting a Tris buffer to pH 8.0 or a phosphate buffer to pH 7.0 can improve solubility.
-
-
Final Steps:
-
Once the this compound is completely dissolved, allow the solution to return to room temperature.
-
Visually inspect for any signs of precipitation.
-
For sterile applications, filter the solution through a 0.22 µm sterile filter.
-
Protocol 2: Using a Co-solvent for High Concentrations of this compound
For concentrations at or above the solubility limit in aqueous buffers, a co-solvent like DMSO can be used to prepare a concentrated stock solution.
-
Prepare Concentrated Stock in DMSO:
-
Weigh the required amount of this compound.
-
Add a small volume of 100% DMSO to dissolve the powder completely. Gentle vortexing or sonication can be used to assist dissolution.
-
-
Prepare Intermediate Dilution (Optional but Recommended):
-
To avoid "crashing out," create an intermediate dilution of the DMSO stock in your pre-warmed experimental buffer. For example, add the DMSO stock to an equal volume of buffer.
-
-
Prepare Final Working Solution:
-
Slowly add the concentrated DMSO stock or the intermediate dilution to the final volume of pre-warmed experimental buffer while vortexing.
-
Important: Ensure the final concentration of DMSO in your experimental setup is non-toxic to your cells (typically <0.5%, ideally <0.1%).
-
Logical Relationship for Solubility Enhancement
Caption: Factors influencing this compound solubility and corresponding solutions.
References
D-Norvaline In Vivo Studies: Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing D-Norvaline in in vivo experimental models. This guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common pitfalls and ensure the rigor and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in vivo?
A1: The primary established mechanism of this compound is the inhibition of the enzyme arginase.[1] Arginase metabolizes L-arginine to ornithine and urea. By inhibiting arginase, this compound increases the bioavailability of L-arginine, which can then be utilized by nitric oxide synthase (NOS) to produce nitric oxide (NO).[1] This modulation of the L-arginine-NO pathway is central to many of its observed in vivo effects.
Q2: There are conflicting reports about this compound's toxicity. Is it safe for in vivo studies?
A2: This is a critical and common point of confusion. The discrepancy arises from differing results between in vitro and in vivo studies.
-
In Vitro Studies: Some studies using cell lines, such as neuroblastoma cells, have reported cytotoxicity and mitochondrial dysfunction at high concentrations of L-Norvaline (the more commonly studied enantiomer), with effects observed at concentrations as low as 125 µM.[2]
-
In Vivo Studies: In contrast, multiple in vivo studies in animal models have shown that this compound is well-tolerated at physiological doses, with some studies even reporting neuroprotective effects.[1]
Q3: What are the known off-target effects of this compound?
A3: While arginase inhibition is its primary mechanism, some studies suggest other potential effects. For instance, L-Norvaline has been reported to influence the mTOR signaling pathway by inhibiting ribosomal protein S6 kinase beta-1 (S6K1). Additionally, as a branched-chain amino acid analog, it may interact with branched-chain amino acid aminotransferases (BCAT), potentially impacting glutamate metabolism. Careful experimental design, including appropriate controls, is necessary to dissect these potential off-target effects.
Q4: Why is the enantiomeric purity of this compound important for my experiments?
A4: The biological activity of amino acids is often stereospecific. While this compound is the focus for certain research applications, its enantiomer, L-Norvaline, is more commonly studied for its arginase inhibition properties. The therapeutic effects and metabolic fate of D- and L-enantiomers can differ significantly. Using a compound with high enantiomeric purity ensures that the observed effects are attributable to the specific enantiomer under investigation, which is critical for the accuracy and reproducibility of your findings.
Q5: Should I use L-Norvaline or this compound for my arginase inhibition studies?
A5: Both L-Norvaline and this compound have been reported to inhibit arginase. L-Norvaline is more extensively studied in this context. However, the choice may depend on the specific research question, as the enantiomers may have different pharmacokinetic properties and off-target effects. It is essential to clearly state which enantiomer is used in your study and to source it from a reputable supplier with a certificate of analysis confirming its purity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Lack of Efficacy or Inconsistent Results | Poor Bioavailability: The compound may not be reaching the target tissue at a sufficient concentration. | - Optimize the route of administration (e.g., intraperitoneal injection may offer better bioavailability than oral gavage for initial studies). - Use an appropriate vehicle to ensure complete dissolution of this compound. - Perform a pilot pharmacokinetic study to determine the Cmax and half-life in your model. |
| Enantiomeric Impurity: The purchased this compound may contain significant amounts of the L-enantiomer or other impurities. | - Always purchase from a reputable supplier and request a certificate of analysis confirming enantiomeric purity (ideally >99%). | |
| Incorrect Dosing: The dose may be too low to elicit a biological response. | - Conduct a dose-response study to identify the optimal effective dose in your specific animal model and for your desired endpoint. | |
| Degradation of this compound: The compound may be unstable in the chosen vehicle or under the storage conditions. | - Prepare fresh solutions for each experiment. - Assess the stability of this compound in your chosen vehicle over the duration of your experiment. | |
| Unexpected Toxicity or Adverse Events | High Dose: While generally well-tolerated, very high doses may lead to off-target effects or toxicity. | - Reduce the dose and perform a thorough dose-response toxicity study. - Carefully monitor animals for any signs of distress, weight loss, or changes in behavior. |
| In Vitro vs. In Vivo Discrepancy: Your in vivo model may be more sensitive than previously reported. | - Start with a lower dose than reported in the literature and titrate up. - Ensure your animal model is healthy and free of underlying conditions that might increase sensitivity. | |
| Vehicle Toxicity: The vehicle used to dissolve this compound may be causing adverse effects. | - Run a vehicle-only control group to rule out any effects of the vehicle itself. - If using DMSO, ensure the final concentration is well below toxic levels. Saline is a preferred vehicle when possible. | |
| High Variability Between Animals | Inconsistent Dosing: Inaccurate or inconsistent administration of the compound. | - Ensure precise and consistent dosing techniques. - Normalize the dose to the body weight of each animal. |
| Biological Variability: Inherent biological differences between individual animals. | - Increase the number of animals per group to improve statistical power. - Ensure animals are age- and sex-matched and housed under identical conditions. | |
| Difficulty Interpreting Results | Lack of Appropriate Controls: Without proper controls, it's difficult to attribute observed effects solely to this compound. | - Include a vehicle-only control group. - Consider using a structurally similar but inactive amino acid analog as a negative control to account for potential non-specific effects of amino acid administration. - To confirm arginase inhibition, consider co-administration with L-arginine to see if the effects are rescued or enhanced. |
| Complex Signaling Interactions: this compound may have multiple downstream effects. | - Measure not only your primary endpoint but also markers of target engagement (e.g., arginase activity, NO levels) and potential off-target pathways (e.g., glutamate levels, phosphorylation of S6K1). |
Quantitative Data Summary
Table 1: In Vivo Dosages of Norvaline in Animal Models
| Animal Model | Enantiomer | Dosage | Route of Administration | Observed Effect | Reference |
| Hypertensive Rats (ISIAH) | L-Norvaline | 30 mg/kg/day | Intraperitoneal | Reduction in blood pressure | |
| Alzheimer's Disease Mice (3xTg-AD) | L-Norvaline | 250 mg/L in drinking water | Oral | Improved cognitive function | |
| Pulmonary Fibrosis Mice | L-Norvaline | Not Specified | Oral | Attenuated lung inflammation and fibrosis (in combination with L-arginine) |
Table 2: Toxicity Data for Norvaline and Related Compounds
| Compound | Animal Model | Route of Administration | LD50 | Reference |
| DL-Norvaline | Rat | Oral | N/A | |
| DL-2,4-dimethyl-norvaline | Mouse | Intraperitoneal | 750 mg/kg |
N/A: Not Available. The material safety data sheet indicates that the material is not considered hazardous.
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for In Vivo Studies
Objective: To provide a general protocol for the preparation and administration of this compound in a rodent model.
Materials:
-
This compound (enantiomeric purity >99%)
-
Vehicle (e.g., sterile saline, 0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles for injection or gavage needles
-
pH meter and solutions for adjustment (e.g., sterile HCl and NaOH)
Procedure:
-
Calculate the Required Amount: Based on the desired dose (mg/kg) and the average weight of the animals, calculate the total amount of this compound needed.
-
Dissolution:
-
Weigh the calculated amount of this compound and place it in a sterile tube.
-
Add the required volume of sterile saline to achieve the desired final concentration. This compound is soluble in water.
-
Vortex thoroughly. If dissolution is slow, gentle warming or sonication can be used.
-
-
pH Adjustment (Optional but Recommended): Check the pH of the solution. If necessary, adjust to a physiological pH (~7.4) using sterile, dilute HCl or NaOH. This can minimize irritation at the injection site.
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter into a new sterile tube.
-
Administration:
-
Intraperitoneal (IP) Injection: Administer the calculated volume of the this compound solution to the animal via IP injection.
-
Oral Gavage: Administer the calculated volume directly into the stomach using an appropriate-sized gavage needle.
-
-
Control Group: Administer the same volume of the vehicle (sterile saline, pH-adjusted if necessary) to the control group of animals using the same route of administration.
Stability Note: It is recommended to prepare fresh solutions daily. If storage is necessary, store at 4°C for no longer than 24-48 hours, and visually inspect for any precipitation before use. Perform stability tests if longer storage is required.
Protocol 2: Measurement of Arginase Activity in Tissue Homogenates
Objective: To determine the effect of this compound treatment on arginase activity in a target tissue (e.g., liver, brain, kidney).
Materials:
-
Tissue sample from control and this compound-treated animals
-
Lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with 1 µM pepstatin A, 1 µM leupeptin)
-
Arginase reaction buffer (e.g., 10 mM MnCl2 in 50 mM Tris-HCl, pH 7.5)
-
L-arginine solution (0.5 M, pH 9.7)
-
Urea standard solutions
-
Urea colorimetric detection reagents (e.g., α-isonitrosopropiophenone)
-
Spectrophotometer (plate reader)
Procedure:
-
Tissue Homogenization:
-
Homogenize the tissue sample in ice-cold lysis buffer.
-
Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for the arginase activity assay and protein concentration measurement (e.g., BCA assay).
-
-
Enzyme Activation:
-
In a microcentrifuge tube, mix a volume of the tissue lysate with an equal volume of the arginase reaction buffer.
-
Heat the mixture at 55-60°C for 10 minutes to activate the arginase.
-
-
Arginase Reaction:
-
Initiate the reaction by adding L-arginine solution to the activated lysate.
-
Incubate at 37°C for a defined period (e.g., 60 minutes). The incubation time may need to be optimized based on the tissue type and expected enzyme activity.
-
-
Reaction Termination: Stop the reaction by adding an acid solution (e.g., a mixture of H2SO4, H3PO4, and water).
-
Urea Quantification:
-
Add the colorimetric reagent for urea detection.
-
Heat the samples at 100°C for 30-60 minutes to allow for color development.
-
Cool the samples to room temperature.
-
Measure the absorbance at the appropriate wavelength (e.g., 540 nm).
-
-
Calculation:
-
Generate a standard curve using the urea standards.
-
Calculate the amount of urea produced in each sample based on the standard curve.
-
Normalize the arginase activity to the protein concentration of the lysate and the incubation time. The activity is typically expressed as µmol urea/min/mg protein.
-
Signaling Pathways and Experimental Workflows
References
Validation & Comparative
D-Norvaline vs. L-Norvaline as Arginase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of D-Norvaline and L-Norvaline as inhibitors of the enzyme arginase. Arginase plays a critical role in regulating L-arginine metabolism, a key substrate for nitric oxide synthase (NOS). Inhibition of arginase can enhance nitric oxide (NO) bioavailability, a crucial signaling molecule in various physiological processes, including vasodilation and immune response. This comparison is supported by experimental data, detailed methodologies, and visual representations of the underlying biochemical pathways and experimental workflows.
Executive Summary
L-Norvaline is a recognized inhibitor of arginase and has been shown to increase NO production in various experimental models. In contrast, available evidence suggests that this compound is not a significant inhibitor of arginase. This stereoselectivity of the arginase enzyme has important implications for the use of these compounds in research and potential therapeutic applications.
Data Presentation: Quantitative Comparison of Arginase Inhibition
The following table summarizes the available quantitative and qualitative data on the inhibitory effects of this compound and L-Norvaline on arginase activity.
| Compound | Arginase Isoform/Source | Inhibition Data | Reference |
| L-Norvaline | Entamoeba histolytica Arginase | IC50: 17.9 mM | [Singh et al., 2019] |
| This compound | Murine Macrophage Arginase | No significant inhibition of NO production (at 10 mM), indicating a lack of significant arginase inhibition.[1] | [Chang et al.] |
Note: The IC50 value for L-Norvaline is from a study on a protozoan arginase and may not be directly comparable to mammalian arginase activity. However, it provides a quantitative measure of its inhibitory potential. The data for this compound is qualitative, based on its lack of effect on a downstream product of the arginase-NOS pathway.
Signaling Pathway and Experimental Workflow
Arginase-NOS Signaling Pathway
The following diagram illustrates the competition between arginase and nitric oxide synthase (NOS) for their common substrate, L-arginine, and the mechanism of action of arginase inhibitors.
References
A Comparative Guide to Arinase Inhibitors: D-Norvaline, BEC, and nor-NOHA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three commonly researched arginase inhibitors: D-Norvaline, S-(2-boronoethyl)-L-cysteine (BEC), and Nω-hydroxy-nor-L-arginine (nor-NOHA). The information presented is based on available experimental data to assist in the selection of appropriate inhibitors for research and drug development purposes.
Mechanism of Action and Performance
Arginase is a critical enzyme in the urea cycle, converting L-arginine to L-ornithine and urea.[1] By competing with nitric oxide synthase (NOS) for the common substrate L-arginine, arginase activity can significantly impact the production of nitric oxide (NO), a key signaling molecule in various physiological processes, including vasodilation and immune responses.[1][2] Inhibition of arginase is therefore a therapeutic strategy for diseases characterized by endothelial dysfunction and immune dysregulation.
This compound and its Isomer L-Norvaline:
While information on this compound as an arginase inhibitor is scarce, its stereoisomer, L-Norvaline, is recognized as an inhibitor of arginase.[3][4] One study indicated that this compound at a concentration of 10 mM had no effect on nitric oxide (NO) production in activated macrophages, suggesting it is not a potent arginase inhibitor. In contrast, L-Norvaline has been shown to enhance NO production by inhibiting arginase. The mechanism of L-Norvaline's inhibitory action is debated, with some sources describing it as a competitive inhibitor, while others classify it as non-competitive. It is thought to act, in part, due to its structural similarity to ornithine, a product of the arginase reaction that can feedback-inhibit the enzyme.
S-(2-boronoethyl)-L-cysteine (BEC):
BEC is a potent, competitive, and slow-binding inhibitor of both arginase I and II. Its mechanism involves the boronic acid moiety mimicking the transition state of the L-arginine hydrolysis reaction. The potency of BEC is notably pH-dependent, with its inhibitory constant (Ki) decreasing significantly at a more alkaline pH.
Nω-hydroxy-nor-L-arginine (nor-NOHA):
Nor-NOHA is a reversible and competitive inhibitor of arginase. It is a structural analog of Nω-hydroxy-L-arginine (NOHA), an intermediate in the NOS reaction that also inhibits arginase. However, a study has suggested that some of the anti-leukemic effects of nor-NOHA may be independent of its action on arginase 2. Furthermore, it has been reported that nor-NOHA can spontaneously release an NO-like molecule in cell culture media, which could complicate the interpretation of experimental results.
Quantitative Comparison of Arginase Inhibitors
The following table summarizes the available quantitative data for the inhibitory potency of L-Norvaline, BEC, and nor-NOHA against arginase. Data for this compound is not included due to the lack of available quantitative inhibition constants.
| Inhibitor | Arginase Isoform(s) | IC50 | Ki | Notes |
| L-Norvaline | Not specified | Not widely reported | Not widely reported | Reduces urea production by 50% at 10 mM in macrophage lysates. |
| BEC | Arginase I & II | Not widely reported | Arginase I: 0.4-0.6 μM; Arginase II: 0.31 μM (pH 7.5), 30 nM (pH 9.5) | Potent, slow-binding, competitive inhibitor. Potency is pH-dependent. |
| nor-NOHA | Arginase I & II | Liver Arginase: ~0.5 μM; Macrophage Arginase: 10 +/- 3 μM | Rat Liver Arginase: 0.5 μM; Human Arginase II: 51 nM (pH 7.5) | Reversible, competitive inhibitor. |
Experimental Protocols
Arginase Inhibition Assay (Colorimetric Method)
This protocol outlines a general method for determining the inhibitory activity of a compound against arginase by quantifying the amount of urea produced.
Materials:
-
Recombinant human arginase I or II
-
Arginase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl2)
-
L-arginine solution (substrate)
-
Test compounds (this compound, BEC, nor-NOHA) dissolved in an appropriate solvent (e.g., DMSO)
-
Urea colorimetric detection reagents (e.g., α-isonitrosopropiophenone and diacetyl monoxime)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Activation: Pre-incubate the arginase enzyme in the assay buffer for 10-15 minutes at 37°C to ensure activation by manganese ions.
-
Inhibitor Incubation: Add various concentrations of the test compounds to the wells of the 96-well plate. Include a vehicle control (solvent only). Add the activated arginase enzyme to each well and incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Enzymatic Reaction: Initiate the reaction by adding the L-arginine solution to each well. Incubate the plate at 37°C for a specific duration (e.g., 20-30 minutes).
-
Reaction Termination and Color Development: Stop the reaction by adding an acidic reagent. Add the colorimetric reagents for urea detection and incubate at an elevated temperature (e.g., 95-100°C) for the time specified by the reagent manufacturer to allow for color development.
-
Data Acquisition: After cooling to room temperature, measure the absorbance at the appropriate wavelength (typically around 540 nm) using a microplate reader.
-
Data Analysis: Construct a urea standard curve to determine the concentration of urea produced in each well. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Arginase-NO Signaling Pathway
The following diagram illustrates the central role of arginase in modulating nitric oxide production through substrate competition with nitric oxide synthase.
References
- 1. The vascular effects of different arginase inhibitors in rat isolated aorta and mesenteric arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-Norvaline | Endogenous Metabolite | TargetMol [targetmol.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
D-Norvaline vs. Agmatine: A Comparative Guide to Enhancing Nitric oxide Synthesis
For researchers and professionals in drug development, optimizing nitric oxide (NO) synthesis is a critical target for therapeutic intervention in cardiovascular and neurological disorders. Both D-Norvaline and agmatine have emerged as potential modulators of NO production, acting through distinct biochemical pathways. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the appropriate agent for specific research applications.
At a Glance: this compound vs. Agmatine for NO Synthesis
| Feature | This compound | Agmatine |
| Primary Mechanism | Arginase Inhibition | Modulation of Nitric Oxide Synthase (NOS) activity and receptor signaling |
| Effect on NO Synthesis | Indirectly increases NO synthesis by preserving L-arginine availability for all NOS isoforms. | Complex and isoform-specific: can inhibit nNOS and iNOS, but stimulate eNOS. |
| Context of Efficacy | Potentially beneficial in conditions with elevated arginase activity, such as hypertension and endothelial dysfunction. | Context-dependent effects; may be neuroprotective by inhibiting nNOS and iNOS, while promoting vasodilation through eNOS stimulation. |
| Supporting Data | Primarily preclinical, demonstrating blood pressure reduction in hypertensive animal models. | More extensive and varied, with in vitro and in vivo data showing both inhibitory and stimulatory effects on NO production. |
Mechanism of Action: A Tale of Two Pathways
The divergent effects of this compound and agmatine on nitric oxide synthesis stem from their fundamentally different mechanisms of action.
This compound: The Arginase Inhibitor
This compound, a non-proteinogenic amino acid, enhances nitric oxide production by competitively inhibiting the enzyme arginase.[1][2][3] Arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine.[4] By blocking arginase, this compound increases the bioavailability of L-arginine for all three NOS isoforms (nNOS, iNOS, and eNOS), thereby promoting NO synthesis.[4] This mechanism makes this compound a promising candidate for conditions characterized by elevated arginase activity and subsequent endothelial dysfunction.
Agmatine: The Multifaceted Modulator
Agmatine, a metabolite of L-arginine, exhibits a more complex and nuanced regulation of nitric oxide synthesis. Its effects are isoform-specific and can be either inhibitory or stimulatory.
-
Inhibition of nNOS and iNOS: Agmatine acts as a competitive inhibitor of neuronal NOS (nNOS) and inducible NOS (iNOS). This inhibitory action may contribute to its neuroprotective effects by preventing excessive NO production in pathological conditions.
-
Stimulation of eNOS: In contrast, agmatine has been shown to stimulate endothelial NOS (eNOS) activity, leading to increased NO production in the vasculature. This effect is thought to be mediated through its interaction with cell surface imidazoline receptors, which triggers an increase in intracellular calcium, a key activator of eNOS.
Quantitative Data Comparison
The following tables summarize the available quantitative data on the effects of this compound and agmatine on the key enzymes involved in nitric oxide synthesis.
Table 1: Inhibition of Nitric Oxide Synthase (NOS) Isoforms by Agmatine
| NOS Isoform | Inhibition Constant (Ki) | Experimental System | Reference |
| Neuronal (nNOS) | ~660 µM | Rat Brain Homogenate | |
| Inducible (iNOS) | ~220 µM | Murine Macrophage Lysate | |
| Endothelial (eNOS) | ~7.5 mM | Bovine Aortic Endothelial Cell Lysate |
Table 2: Stimulation of Endothelial Nitric Oxide Production by Agmatine
| Compound | Concentration | Effect on Nitrite Production | Experimental System | Reference |
| Agmatine | Not specified | ~3-fold increase | Cultured Bovine Pulmonary Artery Endothelial Cells | |
| Agmatine | 50, 100, 200 µM | Concentration-dependent increase in eNOS and NO | bEnd.3 cells (murine brain endothelial cells) |
Table 3: Effect of L-Norvaline on Nitric Oxide Metabolites in an Animal Model
| Treatment Group | Plasma NO Metabolites | Urine NO Metabolites | Experimental System | Reference |
| L-Norvaline (30 mg/kg/day, i.p.) | Amplified in normotensive rats, no change in hypertensive rats | Amplified in normotensive rats, no change in hypertensive rats | Wistar rats and Inherited Stress-Induced Arterial Hypertensive (ISIAH) rats |
Note: Data for this compound's direct effect on NO production and its arginase inhibition kinetics (IC50/Ki) are limited in the reviewed literature.
Experimental Protocols
Arginase Activity Assay
A common method to determine arginase activity and its inhibition by compounds like this compound involves the colorimetric measurement of urea, a product of the arginase-catalyzed reaction.
-
Sample Preparation: Cell or tissue lysates are prepared in a suitable buffer containing protease inhibitors.
-
Reaction Initiation: The lysate is incubated with a buffered solution of L-arginine (substrate) at 37°C.
-
Reaction Termination: The reaction is stopped by the addition of an acidic solution.
-
Urea Detection: A colorimetric reagent (e.g., α-isonitrosopropiophenone) is added, which reacts with the urea produced to form a colored product.
-
Quantification: The absorbance of the colored product is measured using a spectrophotometer, and the arginase activity is calculated based on a urea standard curve.
Nitric Oxide Synthase (NOS) Activity Assay
NOS activity can be determined by measuring the conversion of L-arginine to L-citrulline or by quantifying the NO produced. The Griess assay is a common method for the indirect measurement of NO through the detection of its stable metabolite, nitrite.
-
Sample Preparation: Cell or tissue homogenates are prepared in a buffer containing necessary cofactors for NOS activity (e.g., NADPH, FAD, FMN, BH4, calmodulin).
-
Reaction Initiation: The reaction is started by adding L-arginine to the homogenate and incubating at 37°C.
-
Nitrite Detection: After incubation, the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the sample.
-
Color Formation: In an acidic environment, nitrite reacts with the Griess reagent to form a purple azo compound.
-
Quantification: The absorbance of the purple product is measured at ~540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve.
Conclusion
This compound and agmatine both present compelling, yet distinct, avenues for the modulation of nitric oxide synthesis. This compound offers a straightforward, indirect approach by inhibiting arginase and thereby increasing the substrate pool for all NOS isoforms. This makes it a potentially valuable tool in research focused on conditions with elevated arginase activity.
Agmatine, in contrast, provides a more complex and targeted modulation of NO signaling. Its ability to inhibit nNOS and iNOS while stimulating eNOS suggests a potential for dual therapeutic benefits: neuroprotection through the reduction of excitotoxic NO levels and cardiovascular support through enhanced endothelial NO production.
The choice between this compound and agmatine will ultimately depend on the specific research question and the desired biological outcome. For a general enhancement of NO production in the presence of high arginase activity, this compound may be the preferred agent. For more nuanced applications requiring isoform-specific modulation of NOS activity, agmatine presents a more versatile, albeit more complex, option. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and therapeutic potentials of these two intriguing molecules.
References
- 1. stack3d.com [stack3d.com]
- 2. Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hsnstore.eu [hsnstore.eu]
- 4. Norvaline Reduces Blood Pressure and Induces Diuresis in Rats with Inherited Stress-Induced Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Neuroprotective Effects of D-Norvaline In Vitro: A Comparative Guide
An Objective Evaluation of D-Norvaline and its Alternatives in Cellular Models of Neurodegeneration
Introduction
This compound, a non-proteinogenic amino acid, has garnered interest within the scientific community for its potential therapeutic applications. Its isomer, L-Norvaline, is a known inhibitor of the enzyme arginase, which plays a role in regulating nitric oxide (NO) bioavailability.[1][2] By inhibiting arginase, L-Norvaline is proposed to increase the levels of L-arginine available for nitric oxide synthase (NOS), thereby promoting NO production, which can have neuroprotective effects.[3][4] However, a significant gap exists in the scientific literature regarding the specific neuroprotective effects of the D-enantiomer, this compound, in in vitro settings. While some studies have utilized this compound to induce oxidative stress, its potential to protect neurons from damage remains largely unexplored.[5]
This guide provides a comparative overview of the current understanding of Norvaline's mechanism of action, alongside established alternative neuroprotective agents with documented in vitro efficacy: Memantine and N-acetylcysteine (NAC). We present available quantitative data from in vitro studies, detailed experimental protocols for key neuroprotective assays, and diagrams to illustrate signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals interested in the field of neuroprotection.
Putative Mechanism of Action: this compound and Arginase Inhibition
The primary proposed mechanism of action for Norvaline's neuroprotective effects is through the inhibition of arginase. Arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. In pathological conditions, increased arginase activity can deplete the L-arginine pool available to NOS, leading to reduced NO production and increased production of reactive oxygen species (ROS), contributing to neuronal damage. By inhibiting arginase, Norvaline is thought to restore L-arginine levels for NOS, enhancing NO production and its downstream neuroprotective signaling. It is important to note that the majority of studies investigating this mechanism have focused on L-Norvaline.
Signaling Pathway of Arginase Inhibition by Norvaline
Caption: Proposed signaling pathway of Norvaline's neuroprotective effect via arginase inhibition.
Alternative Neuroprotective Agents: An In Vitro Perspective
Given the limited data on this compound, it is pertinent to consider established neuroprotective agents that have been extensively studied in vitro.
-
Memantine: An uncompetitive NMDA receptor antagonist, Memantine protects against excitotoxicity, a key mechanism in neuronal cell death. It is approved for the treatment of Alzheimer's disease. In vitro studies have demonstrated its ability to protect neurons from NMDA-induced toxicity and hypoxic conditions.
-
N-acetylcysteine (NAC): A precursor to the antioxidant glutathione, NAC exerts its neuroprotective effects by scavenging reactive oxygen species (ROS) and reducing oxidative stress. It has shown efficacy in protecting neurons from oxidative damage induced by various toxins in vitro.
Comparison of Neuroprotective Efficacy
The following tables summarize quantitative data from in vitro studies on Memantine and N-acetylcysteine. It is crucial to note that these data are from separate studies and not from a direct head-to-head comparison with this compound.
Table 1: In Vitro Neuroprotective Effects of Memantine
| Cell Line | Insult | Assay | Memantine Concentration | Outcome | Reference |
| Cultured Chick Embryo Neurons | Hypoxia (1 mmol/l NaCN) | Cell Viability | 1 µmol/l | Lowest effective concentration | |
| Organotypic Hippocampal Slices | NMDA | Cell Death | 10 µM | Almost complete block of NMDA effect | |
| Striatal Spiny Neurons | In Vitro Ischemia | Field Potential Loss | 5 µM | EC50 for reducing irreversible loss |
Table 2: In Vitro Neuroprotective Effects of N-acetylcysteine (NAC)
| Cell Line | Insult | Assay | NAC Concentration | Outcome | Reference |
| Rat Sciatic Nerve Fibers | Cadmium-induced Neurotoxicity | Compound Action Potential | 1 mM | Almost 100% neuroprotection | |
| Primary Rat Hippocampus Neurons | Hydrogen Peroxide (H2O2) | MTT Assay | 100 µmol/l | Ameliorated cell viability reduction | |
| Primary Rat Hippocampus Neurons | Hydrogen Peroxide (H2O2) | ROS Detection | 10 and 100 µmol/l | Markedly reduced excessive ROS production |
Experimental Protocols
Detailed methodologies for common in vitro neuroprotection assays are provided below. These protocols can be adapted to evaluate the neuroprotective potential of this compound.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: Pre-treat cells with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 1-2 hours).
-
Induction of Neurotoxicity: Introduce the neurotoxic agent (e.g., 6-OHDA, H2O2, or glutamate) to the wells, with the exception of the control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24-48 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing a substrate solution with a dye solution and a cofactor. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution (e.g., 1M acetic acid) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 690 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
Experimental Workflow
The following diagram illustrates a general workflow for in vitro screening of neuroprotective compounds.
References
- 1. L-Norvaline Reverses Cognitive Decline and Synaptic Loss in a Murine Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. Norvaline Reduces Blood Pressure and Induces Diuresis in Rats with Inherited Stress-Induced Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemogenetic emulation of intraneuronal oxidative stress affects synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of D-Norvaline and L-Citrulline on Nitric Oxide Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of D-Norvaline and L-Citrulline, two amino acid compounds recognized for their potential to enhance nitric oxide (NO) production. This analysis is supported by experimental data, detailed methodologies, and visual representations of the relevant biological pathways to aid in research and development.
Introduction
Nitric oxide is a critical signaling molecule involved in numerous physiological processes, most notably in vasodilation and the regulation of blood flow. Consequently, strategies to augment NO bioavailability are of significant interest in the development of therapeutics for cardiovascular diseases and for applications in sports nutrition. Both this compound and L-Citrulline have been investigated for their efficacy in increasing NO levels, albeit through distinct biochemical mechanisms. This guide offers a comparative overview of their mechanisms of action, quantitative effects on NO production and related enzymatic activity, and the experimental protocols used to ascertain these effects.
Mechanisms of Action
This compound: The primary mechanism by which this compound enhances nitric oxide production is through the inhibition of the enzyme arginase.[1][2] Arginase competes with nitric oxide synthase (NOS) for the common substrate L-arginine.[3] By competitively inhibiting arginase, this compound reduces the degradation of L-arginine into ornithine and urea.[4][5] This action effectively increases the intracellular pool of L-arginine available for NOS to synthesize nitric oxide. It is important to note that the L-isomer, L-norvaline, is the active form in arginase inhibition, while this compound has been reported to have no effect on NO production.
L-Citrulline: L-Citrulline enhances nitric oxide production primarily by serving as a precursor for the endogenous synthesis of L-arginine. Unlike L-arginine, which undergoes significant first-pass metabolism in the liver, L-Citrulline bypasses hepatic breakdown and is efficiently converted to L-arginine in the kidneys and other tissues. This leads to a more sustained elevation of plasma L-arginine levels, thereby increasing the substrate availability for NOS and subsequent NO production. Some studies also suggest that L-Citrulline may have a direct inhibitory effect on arginase activity, further promoting the availability of L-arginine for NO synthesis.
Quantitative Data on Efficacy
The following table summarizes key quantitative findings from experimental studies on the effects of this compound and L-Citrulline on nitric oxide production and arginase activity.
| Compound | Model System | Dosage/Concentration | Effect on Arginase Activity | Effect on Nitric Oxide Production | Reference |
| L-Norvaline | Activated Mouse Macrophages (J774A.1) | 10 mM | ↓ 50% (as indicated by reduced urea production) | ↑ 55% | |
| L-Citrulline | Patients with Type 2 Diabetes | 2000 mg/day for 1 month | ↓ 21% | ↑ 38% (plasma nitrite levels) | |
| L-Citrulline | Bovine Aortic Endothelial Cells (High Glucose) | 2.5 mM | Prevented a 2-fold increase | Restored levels after a 30% decrease | |
| L-Citrulline | Hypoxic Human Pulmonary Artery Endothelial Cells | 1.0 mM | Increased activity | Increased production | |
| L-Citrulline | Young Men (High-Intensity Interval Exercise) | 12 g (acute dose) | Not Measured | ↑ (significantly greater change than placebo) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are representative protocols for the key assays cited in the literature.
Measurement of Nitric Oxide Production (Griess Assay)
The Griess assay is a common colorimetric method for the indirect measurement of NO production by quantifying its stable metabolite, nitrite (NO₂⁻), in biological fluids.
Principle: The assay involves a two-step diazotization reaction. In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt. This salt then couples with N-(1-naphthyl)ethylenediamine to produce a stable, colored azo compound. The intensity of the color, measured spectrophotometrically, is proportional to the nitrite concentration.
Procedure:
-
Sample Preparation: Cell culture supernatants or plasma samples are collected.
-
Standard Curve: A standard curve is prepared using known concentrations of sodium nitrite.
-
Griess Reagent: The Griess reagent is typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in an acidic solution.
-
Reaction: An equal volume of the Griess reagent is added to the samples and standards in a 96-well plate.
-
Incubation: The plate is incubated at room temperature for a specified time (e.g., 10-15 minutes) to allow for color development.
-
Measurement: The absorbance is read at a specific wavelength (typically 540-570 nm) using a microplate reader.
-
Quantification: The nitrite concentration in the samples is determined by interpolating the absorbance values against the standard curve.
Arginase Activity Assay
Arginase activity is typically determined by measuring the amount of urea produced from the hydrolysis of L-arginine.
Principle: This colorimetric assay is based on the reaction of urea with a reagent (e.g., α-isonitrosopropiophenone or diacetyl monoxime) in an acidic environment to form a colored product. The intensity of the color is proportional to the amount of urea, and thus to the arginase activity.
Procedure:
-
Sample Preparation: Tissue or cell lysates are prepared in a suitable buffer.
-
Enzyme Activation: Arginase often requires manganese ions (Mn²⁺) for its activity. Therefore, the lysate is pre-incubated with a manganese-containing buffer.
-
Reaction Initiation: The reaction is started by adding a buffered L-arginine solution to the activated lysate.
-
Incubation: The mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow for the enzymatic conversion of L-arginine to ornithine and urea.
-
Reaction Termination and Color Development: The reaction is stopped, and the colorimetric reagent is added. The mixture is then heated to facilitate color development.
-
Measurement: After cooling, the absorbance is measured at a specific wavelength (e.g., 540 nm).
-
Quantification: The amount of urea produced is calculated from a standard curve prepared with known concentrations of urea. Arginase activity is then expressed as units per milligram of protein.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a generalized experimental workflow.
Figure 1: this compound's Mechanism of Action
Figure 2: L-Citrulline's Mechanism of Action
Figure 3: General Experimental Workflow
Conclusion
Both this compound and L-Citrulline demonstrate the potential to increase nitric oxide production, a key factor in vasodilation and cardiovascular health. This compound functions as a direct inhibitor of arginase, thereby preserving the L-arginine pool for NOS. In contrast, L-Citrulline acts as a precursor to L-arginine, effectively increasing its systemic availability for NO synthesis, and may also possess arginase-inhibiting properties.
The choice between these two compounds for research or therapeutic development may depend on the specific context, including the desired duration of action and the underlying physiological conditions. The quantitative data presented, while not from direct head-to-head comparative studies, suggest that both compounds can elicit significant increases in NO production. Further research, particularly direct comparative clinical trials, is warranted to fully elucidate the relative efficacy and potential synergistic effects of this compound and L-Citrulline. The provided experimental protocols and pathway diagrams serve as a foundational resource for designing and interpreting such future investigations.
References
D-Norvaline vs. L-Norvaline: A Comparative Analysis of Arginase Inhibition Specificity
A definitive determination of whether D-Norvaline is a more specific arginase inhibitor than L-Norvaline is hampered by a lack of direct comparative studies. However, existing research on L-Norvaline's biological activity, including its off-target effects, allows for an initial assessment and highlights critical areas for future investigation.
L-Norvaline is a well-documented inhibitor of arginase, an enzyme that plays a crucial role in the urea cycle by converting L-arginine to ornithine and urea. By inhibiting arginase, L-Norvaline increases the bioavailability of L-arginine for nitric oxide synthase (NOS), leading to increased production of nitric oxide (NO), a key signaling molecule in various physiological processes, including vasodilation. The racemic mixture, DL-Norvaline, is also recognized as an arginase inhibitor. While this compound is marketed in supplements to boost nitric oxide production—an indirect outcome of arginase inhibition—direct evidence and quantitative data on its arginase inhibitory activity are scarce in the scientific literature.
Arginase Inhibition: Potency and Mechanism
Table 1: Quantitative Data on Arginase Inhibition
| Compound | Target Enzyme | IC50 Value | Source |
| L-Norvaline | Entamoeba histolytica Arginase | 17.9 mM | [1] |
| This compound | Mammalian Arginase | Data not available | - |
| L-Norvaline | Mammalian Arginase | Data not available | - |
Specificity and Off-Target Effects
The specificity of an inhibitor is determined by its differential activity at its intended target versus other biological molecules. L-Norvaline has been shown to exhibit off-target effects, most notably the inhibition of p70 ribosomal S6 kinase 1 (p70S6K1). This interaction is independent of its arginase inhibition. Furthermore, concerns have been raised about the potential cytotoxicity of L-Norvaline, which may be attributed to its ability to mimic protein amino acids, potentially leading to mitochondrial dysfunction.
Information regarding the off-target effects of this compound is currently lacking in the scientific literature. To establish whether this compound is a more specific arginase inhibitor, it would be crucial to demonstrate not only its potent inhibition of arginase but also its lack of activity against other enzymes, such as p70S6K1, and a lower cytotoxicity profile compared to L-Norvaline.
Table 2: Summary of Known Off-Target Effects
| Compound | Known Off-Target Effects |
| L-Norvaline | Inhibition of p70 ribosomal S6 kinase 1 (p70S6K1)[2][3], Potential cytotoxicity through protein amino acid mimicry[4][5] |
| This compound | Data not available |
Experimental Protocols
Arginase Inhibition Assay (General Protocol)
A common method to determine arginase inhibitory activity involves measuring the amount of urea produced from the hydrolysis of L-arginine.
-
Enzyme Preparation: Purified arginase (e.g., bovine liver arginase) is activated with a cofactor such as MnCl2 in a buffered solution.
-
Inhibitor Incubation: The activated enzyme is incubated with various concentrations of the test inhibitor (D- or L-Norvaline) for a specified period.
-
Substrate Addition: The enzymatic reaction is initiated by adding a known concentration of the substrate, L-arginine.
-
Reaction Termination and Urea Quantification: The reaction is stopped, and the amount of urea produced is quantified using a colorimetric method, often involving α-isonitrosopropiophenone.
-
Data Analysis: The concentration of inhibitor that reduces enzyme activity by 50% (IC50) is calculated from the dose-response curve.
Signaling Pathway and Logical Relationship
The following diagram illustrates the established pathway of arginase inhibition by L-Norvaline and its downstream effects, alongside the known off-target interaction. The potential, yet unconfirmed, action of this compound is also depicted.
Caption: Arginase inhibition by Norvaline isomers and known off-target effects.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. news-medical.net [news-medical.net]
- 4. Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypotensive Effects of Arginase Inhibition by L-Norvaline in Genetic Models of Normotensive and Hypertensive Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Small Molecule Arginase Inhibitors: D-Norvaline in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of D-Norvaline and other prominent small molecule arginase inhibitors. Arginase, a critical enzyme in the urea cycle, has emerged as a significant therapeutic target in various diseases, including cardiovascular disorders, cancer, and infectious diseases. Its two isoforms, Arginase I (ARG1) and Arginase II (ARG2), regulate the bioavailability of L-arginine, a substrate for nitric oxide synthase (NOS). Inhibition of arginase can enhance nitric oxide (NO) production and modulate immune responses, making the development of potent and selective inhibitors a key area of research. This document summarizes quantitative data, details experimental methodologies, and visualizes key pathways to aid in the selection and application of these inhibitors.
Quantitative Performance of Arginase Inhibitors
The inhibitory potency of small molecule arginase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). These values are crucial for comparing the efficacy of different compounds and their selectivity towards arginase isoforms. The following tables summarize the available data for this compound and other well-characterized arginase inhibitors.
A notable gap in the current literature is the lack of specific quantitative data for the arginase inhibitory activity of this compound. Most research has focused on its enantiomer, L-Norvaline. Arginase exhibits a high degree of stereoselectivity, strongly preferring L-amino acids as substrates. D-amino acids are generally not recognized by the enzyme's active site, suggesting that this compound is likely a significantly weaker arginase inhibitor than L-Norvaline.[1]
Table 1: Inhibitory Activity against Human Arginase I (ARG1)
| Inhibitor | IC50 (µM) | Ki (µM) | Notes |
| This compound | Data not available | Data not available | |
| L-Norvaline | ~54 (rat liver) | - | Non-competitive inhibitor.[2] |
| BEC | - | 0.4 - 0.6 | Slow-binding, competitive inhibitor.[3] |
| nor-NOHA | - | 0.517 (SPR), ~0.05 (ITC) | Potent, selective, and competitive inhibitor.[4] |
| ABH | - | 0.11 | Potent, competitive inhibitor.[3] |
| NOHA | - | 3.6 | A physiological intermediate in the NOS pathway. |
Table 2: Inhibitory Activity against Human Arginase II (ARG2)
| Inhibitor | IC50 (µM) | Ki (µM) | Notes |
| This compound | Data not available | Data not available | |
| L-Norvaline | Data not available | Data not available | |
| BEC | - | 0.31 (pH 7.5), 0.03 (pH 9.5) | Slow-binding, competitive inhibitor. |
| nor-NOHA | - | 0.051 | A more potent inhibitor than NOHA. |
| ABH | - | 0.25 (pH 7.5), 0.0085 (pH 9.5) | Potent, competitive inhibitor. |
| NOHA | - | 1.6 | Competitive inhibitor. |
Signaling Pathways and Experimental Workflows
To understand the context of arginase inhibition, it is crucial to visualize the relevant biochemical pathways and the experimental procedures used to assess inhibitor efficacy.
The diagram above illustrates the central role of arginase in L-arginine metabolism. Arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. Inhibition of arginase shunts L-arginine towards the NOS pathway, leading to increased production of nitric oxide, which has various physiological effects including vasodilation and immune modulation.
The workflow diagram outlines the key steps in a typical colorimetric assay to determine the inhibitory activity of a compound against arginase. The assay measures the amount of urea produced, which is a direct product of the arginase-catalyzed reaction.
Experimental Protocols
A detailed and standardized experimental protocol is fundamental for obtaining reproducible and comparable data. Below is a representative protocol for a colorimetric arginase activity assay, commonly used for inhibitor screening.
Colorimetric Arginase Activity Assay
This method is based on the colorimetric determination of urea produced from the hydrolysis of L-arginine by arginase.
1. Reagents and Materials:
-
Recombinant Human Arginase I or II
-
L-Arginine (Substrate)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Manganese Chloride (MnCl2) solution (10 mM)
-
Test Inhibitor stock solutions (dissolved in an appropriate solvent, e.g., DMSO)
-
Acidic Stop Solution (e.g., a mixture of H2SO4, H3PO4, and H2O)
-
Color Reagent A: α-isonitrosopropiophenone (α-ISPF) in ethanol
-
Color Reagent B: Diacetyl monoxime in water
-
96-well microplate
-
Microplate reader
2. Enzyme Activation:
-
Prepare a working solution of arginase in Tris-HCl buffer.
-
Add MnCl2 to the enzyme solution to a final concentration of 1 mM.
-
Pre-incubate the enzyme solution for 10 minutes at 37°C to allow for the binding of the manganese cofactor and activation of the enzyme.
3. Assay Procedure:
-
In a 96-well microplate, add 25 µL of Tris-HCl buffer to each well.
-
Add 5 µL of the test inhibitor solution at various concentrations to the respective wells. For the control wells (100% activity), add 5 µL of the solvent used for the inhibitors.
-
Add 10 µL of the activated arginase enzyme solution to all wells.
-
Pre-incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of L-arginine solution (e.g., 100 mM) to all wells.
-
Incubate the plate at 37°C for 15-30 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range.
-
Stop the reaction by adding 100 µL of the Acidic Stop Solution to each well.
4. Color Development and Measurement:
-
Add 25 µL of Color Reagent A to each well.
-
Add 25 µL of Color Reagent B to each well.
-
Seal the plate and incubate at 100°C for 45 minutes.
-
Cool the plate to room temperature.
-
Measure the absorbance at approximately 540 nm using a microplate reader.
5. Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of Control Well)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
This guide provides a comparative overview of several key small molecule arginase inhibitors. While L-Norvaline, BEC, NOHA, and ABH have demonstrated significant inhibitory activity against both arginase isoforms, there is a conspicuous absence of data for this compound. Based on the known stereoselectivity of arginase, it is predicted to be a weak inhibitor. For researchers investigating arginase inhibition, the choice of inhibitor should be guided by the desired potency, isoform selectivity, and the specific experimental context. The provided experimental protocol offers a standardized method for evaluating and comparing the efficacy of these and other novel arginase inhibitors. Further research is warranted to definitively characterize the inhibitory potential of this compound and to develop more potent and isoform-selective arginase inhibitors for therapeutic applications.
References
- 1. Binding of α,α-Disubstituted Amino Acids to Arginase Suggests New Avenues for Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
D-Norvaline's Anti-Inflammatory Properties: An Unsubstantiated Claim
A comprehensive review of existing scientific literature reveals a significant lack of evidence to support the purported anti-inflammatory properties of D-Norvaline. Despite interest in the biological activities of amino acids and their derivatives, research has predominantly focused on its stereoisomer, L-Norvaline. This guide aims to objectively present the available data, or lack thereof, for this compound and provide a comparative context using its better-studied isomer, L-Norvaline, and a well-established non-steroidal anti-inflammatory drug (NSAID), Ibuprofen.
Comparative Analysis: this compound vs. L-Norvaline and Ibuprofen
Due to the absence of specific studies on this compound's anti-inflammatory effects, a direct comparison is not feasible. However, to provide a framework for evaluation, this section summarizes the known anti-inflammatory mechanisms and effects of L-Norvaline and Ibuprofen.
| Feature | This compound | L-Norvaline | Ibuprofen |
| Primary Mechanism | Not established | Arginase inhibition; partial inhibition of ribosomal protein S6 kinase beta-1 (S6K1)[1][2]. | Non-selective inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2)[3][4]. |
| Effect on Pro-inflammatory Cytokines | No data available | Reduces brain levels of TNF-α in a murine model of Alzheimer's disease[1]. | Reduces the production of prostaglandins, which are key mediators of inflammation. |
| Supporting Experimental Data | No peer-reviewed studies found validating anti-inflammatory effects. | In vivo studies have shown neuroprotective and anti-inflammatory effects in models of Alzheimer's disease. In vitro studies in human endothelial cells have also indicated anti-inflammatory properties. | Extensive in vitro and in vivo data available, with well-established efficacy in reducing inflammation and pain. IC50 values for COX-1 and COX-2 are approximately 12 µM and 80 µM, respectively, though these can vary depending on the assay system. |
Signaling Pathways in Inflammation
Inflammation is a complex biological response involving multiple signaling pathways. A key pathway implicated in the inflammatory process is the Nuclear Factor-kappa B (NF-κB) pathway, which plays a crucial role in regulating the expression of pro-inflammatory genes.
References
- 1. Norvaline Reduces Blood Pressure and Induces Diuresis in Rats with Inherited Stress-Induced Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-Norvaline, a new therapeutic agent against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ibuprofen - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
D-Norvaline and Cancer Cell Proliferation: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential effects of D-Norvaline on cancer cell proliferation based on available in vitro research. Due to a lack of direct studies on this compound, this document draws comparisons from its L-enantiomer, L-Norvaline, and other related compounds that modulate arginine metabolism. The information herein is intended to guide future research into the potential therapeutic applications of this compound in oncology.
Introduction to this compound
This compound is a non-proteinogenic amino acid and the D-stereoisomer of L-Norvaline. While L-Norvaline is a known inhibitor of the enzyme arginase, the specific biological activities of this compound are less characterized, particularly in the context of cancer biology. However, studies on other D-amino acids have demonstrated cytotoxic effects against cancer cell lines, suggesting a potential avenue for this compound as an anti-cancer agent[1]. Arginase is an enzyme involved in the urea cycle that breaks down arginine, an amino acid crucial for cancer cell proliferation[2]. The potential of this compound as an arginase inhibitor warrants investigation into its effects on cancer cell viability.
Comparative Analysis of Anti-Proliferative Effects
Direct experimental data on the in vitro effects of this compound on cancer cell proliferation is currently unavailable in published literature. However, we can extrapolate potential effects based on studies of its L-isomer and other compounds targeting arginine metabolism.
Table 1: Comparison of In Vitro Anti-Proliferative Effects
| Compound | Cancer Cell Line(s) | Observed Effect | Concentration | Combination Therapy | Reference |
| L-Norvaline | 4T1 (Murine Breast Cancer) | Inhibited cell proliferation and increased apoptosis | Not specified | Synergistic effect with Doxorubicin | [3] |
| ADI-PEG 20 | B16F10 (Murine Melanoma) | Induced anti-tumor response | Not specified | Enhanced therapeutic effect with L-Norvaline | [4][5] |
| D-Alanine, D-Proline, D-Lysine | HeLa (Cervical Cancer), MCF-7 (Breast Cancer) | Cytotoxic effects, induced apoptosis | Not specified | Not specified |
Potential Mechanism of Action of this compound
Based on the known mechanism of L-Norvaline, a hypothetical signaling pathway for this compound's effect on cancer cell proliferation is proposed. This pathway centers on the inhibition of arginase, leading to increased intracellular arginine levels. Elevated arginine can enhance the production of nitric oxide (NO) via nitric oxide synthase (NOS), which can induce apoptosis. Furthermore, arginine deprivation itself can be a therapeutic strategy against certain tumors that are auxotrophic for this amino acid.
Caption: Hypothetical signaling pathway of this compound in cancer cells.
Experimental Protocols for In Vitro Validation
To validate the hypothesized effects of this compound, the following standard in vitro assays are recommended.
Cell Viability and Proliferation Assays
A crucial first step is to determine the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines.
References
- 1. Roles of N-methyl-D-aspartate receptors and D-amino acids in cancer cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. L-norvaline affects the proliferation of breast cancer cells based on the microbiome and metabolome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel combination therapy of arginine deiminase and an arginase inhibitor targeting arginine metabolism in the tumor and immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel combination therapy of arginine deiminase and an arginase inhibitor targeting arginine metabolism in the tumor and immune microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Norvaline vs. Arginase Gene Silencing: A Comparative Guide to Arginase Inhibition
For researchers and drug development professionals exploring strategies to modulate arginase activity, the choice between small molecule inhibitors and genetic knockdown approaches is a critical one. This guide provides a detailed comparison of D-Norvaline, a putative arginase inhibitor, and gene silencing techniques for reducing arginase expression and activity. While direct comparative studies are scarce, this document synthesizes available experimental data to offer an objective overview of their respective mechanisms, efficacy, and experimental considerations.
Introduction to Arginase and Its Inhibition
Arginase is a critical enzyme in the urea cycle, catalyzing the hydrolysis of L-arginine to L-ornithine and urea.[1][2] Beyond its role in nitrogen metabolism, arginase regulates the bioavailability of L-arginine for nitric oxide synthase (NOS), which produces the crucial signaling molecule nitric oxide (NO).[1][2] By competing with NOS for their common substrate, upregulated arginase activity can lead to decreased NO production, contributing to endothelial dysfunction, cardiovascular diseases, and immune dysregulation.[3] Consequently, inhibiting arginase is a promising therapeutic strategy for various pathologies.
This guide focuses on two distinct approaches to arginase inhibition: the use of the amino acid analog this compound and the application of gene silencing technologies, primarily small interfering RNA (siRNA).
This compound: An Enigmatic Arginase Inhibitor
While L-Norvaline is a well-documented competitive inhibitor of arginase, the direct inhibitory effect of its stereoisomer, this compound, is not well-established in the scientific literature. Most studies investigating the effects of norvaline on arginase activity have utilized the L-isoform.
Mechanism of Action (L-Norvaline): L-Norvaline's inhibitory action stems from its structural similarity to ornithine, one of the products of the arginase reaction. It acts as a competitive inhibitor, binding to the active site of the arginase enzyme and preventing the breakdown of L-arginine. This leads to increased intracellular L-arginine levels, thereby enhancing its availability for NOS and promoting NO production.
Quantitative Data on Arginase Inhibition:
| Inhibitor | Target Arginase | IC50 Value | Reference |
| L-Norvaline | Bovine Arginase I | 9 µM | |
| L-Norvaline | Human Arginase I | 55 µM | |
| nor-NOHA | Human Arginase I | 223 nM | |
| nor-NOHA | Human Arginase II | 509 nM |
Note: The lack of specific data for this compound is a significant gap in the current understanding of its potential as an arginase inhibitor.
Arginase Gene Silencing: A Targeted Approach
Gene silencing, particularly through RNA interference (RNAi), offers a highly specific method to reduce arginase expression at the genetic level. Small interfering RNAs (siRNAs) are commonly used to target and degrade arginase mRNA, thereby preventing its translation into a functional protein.
Mechanism of Action: Exogenously introduced siRNAs, designed to be complementary to a specific sequence of the arginase mRNA, are incorporated into the RNA-induced silencing complex (RISC). This complex then binds to the target arginase mRNA and cleaves it, leading to its degradation and a subsequent reduction in the synthesis of the arginase enzyme.
Quantitative Data on Arginase Knockdown:
Studies have demonstrated the high efficiency of siRNA-mediated knockdown of arginase expression and activity. The effect is typically measured as a percentage reduction compared to a control group.
| Cell Type | siRNA Target | Knockdown Efficiency (Protein/Activity) | Reference |
| Human Endothelial Cells | Arginase II | Significant reduction in protein and activity | N/A |
| RAW 264.7 Macrophages | Arginase I | Significantly reduced protein expression and activity | |
| Human Saphenous Vein | eNOS | ~55% protein knockdown |
Note: While percentage knockdown is a useful metric, direct comparisons with IC50 values are challenging due to the different nature of the interventions (inhibition of existing enzyme vs. prevention of new enzyme synthesis).
Experimental Protocols
Arginase Activity Assay
A common method to measure arginase activity is a colorimetric assay that quantifies the amount of urea produced from the hydrolysis of L-arginine.
Protocol Outline:
-
Sample Preparation: Homogenize tissues or lyse cells in a suitable buffer.
-
Enzyme Activation: Activate arginase by heating the lysate in the presence of MnCl2.
-
Arginine Hydrolysis: Initiate the reaction by adding L-arginine and incubate at 37°C.
-
Urea Detection: Stop the reaction and measure the urea concentration using a colorimetric reagent (e.g., α-isonitrosopropiophenone) that forms a colored product with urea, detectable by spectrophotometry.
-
Quantification: Determine arginase activity by comparing the sample's absorbance to a standard curve of known urea concentrations. Activity is typically expressed as units per milligram of protein (U/mg protein).
siRNA Transfection for Arginase Knockdown in Endothelial Cells
This protocol outlines a general procedure for transfecting human umbilical vein endothelial cells (HUVECs) with arginase-specific siRNA.
Protocol Outline:
-
Cell Seeding: Plate HUVECs in antibiotic-free growth medium to achieve 30-50% confluency on the day of transfection.
-
Complex Formation: Dilute the arginase-specific siRNA and a transfection reagent (e.g., Lipofectamine™ RNAiMAX) separately in a serum-free medium (e.g., Opti-MEM™). Combine the diluted siRNA and transfection reagent and incubate to allow the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-transfection reagent complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours to allow for gene knockdown.
-
Analysis: Harvest the cells to assess arginase mRNA levels (by qRT-PCR), protein levels (by Western blot), and enzyme activity (using an arginase activity assay).
Signaling Pathways and Downstream Effects
Both this compound (assuming it acts similarly to L-Norvaline) and arginase gene silencing are expected to impact similar downstream signaling pathways by increasing the bioavailability of L-arginine for NOS.
Comparative Analysis
| Feature | This compound | Arginase Gene Silencing (siRNA) |
| Mechanism | Putative competitive enzyme inhibition | Post-transcriptional gene silencing (mRNA degradation) |
| Specificity | Potentially non-specific (L-Norvaline also inhibits other enzymes) | Highly specific to the target arginase isoform |
| Onset of Action | Rapid, upon reaching effective concentration | Delayed, requires time for mRNA and protein turnover |
| Duration of Effect | Transient, depends on pharmacokinetics | Can be sustained for several days |
| Quantification | IC50 value (lacking for this compound) | Percentage of knockdown (mRNA, protein, activity) |
| Experimental Use | Acute studies, in vivo and in vitro | Mechanistic studies, target validation, in vitro and in vivo |
Conclusion
The choice between using this compound and arginase gene silencing depends on the specific research question and experimental context.
-
Arginase gene silencing offers a highly specific and potent method for reducing arginase expression and is an invaluable tool for target validation and mechanistic studies. The effects are longer-lasting, making it suitable for investigating the consequences of sustained arginase depletion.
-
The role of This compound as a direct arginase inhibitor remains poorly defined in the scientific literature, with L-Norvaline being the extensively studied isoform. For researchers considering a small molecule inhibitor approach, L-Norvaline or other well-characterized inhibitors with known IC50 values would be a more scientifically rigorous choice.
Future Directions:
There is a clear need for studies that directly compare the quantitative effects of this compound and arginase gene silencing on arginase activity and downstream physiological outcomes within the same experimental system. Furthermore, research to elucidate the specific inhibitory potential and IC50 of this compound against different arginase isoforms is crucial to validate its use as a research tool or potential therapeutic agent.
Experimental Workflow Diagrams
References
Safety Operating Guide
Navigating the Disposal of D-Norvaline: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling D-Norvaline, proper disposal is a critical component of laboratory safety and environmental responsibility. Although this compound is not classified as a hazardous substance, adherence to established laboratory waste management protocols is essential to ensure a safe and compliant work environment.[1][2] This guide provides a procedural framework for the proper disposal of this compound, aligning with general laboratory chemical waste regulations.
Immediate Safety and Handling
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound and wear appropriate personal protective equipment (PPE), including eye shields and gloves. Ensure adequate ventilation in the handling area.[2] In the event of a spill, sweep up the solid material and place it into a suitable container for disposal.[2] For solutions, absorb the liquid with a non-combustible, inert material and containerize it for disposal. Prevent the chemical from entering drains or the environment.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound should follow the general principles of laboratory chemical waste management, which emphasize proper waste determination, segregation, containment, and documentation.
1. Waste Characterization: While this compound itself is not considered hazardous, it is crucial to determine if it has been mixed with or contaminated by any hazardous substances during experimental use. If this compound waste is mixed with a hazardous chemical, it must be treated as hazardous waste and disposed of according to the regulations governing the hazardous component.
2. Waste Segregation: Proper segregation of chemical waste is fundamental to safe disposal.
-
Solid this compound Waste: Uncontaminated, solid this compound waste should be collected separately from other chemical waste streams.
-
This compound Solutions: Aqueous solutions of this compound should not be disposed of down the drain. They should be collected in a designated container for non-hazardous aqueous waste, unless contaminated with hazardous materials.
-
Contaminated Materials: Items such as gloves, weigh boats, and paper towels that are lightly contaminated with this compound can typically be disposed of in the regular laboratory trash, provided they are not contaminated with any hazardous substances.
3. Container Management: The selection and labeling of waste containers are critical for safety and compliance.
-
Container Selection: Use containers that are chemically compatible with the waste. For solid this compound, a securely sealed plastic bag or a screw-top container is suitable. For solutions, use a leak-proof container, ensuring it is not filled beyond 90% capacity.
-
Labeling: All waste containers must be clearly labeled with the full name of the chemical ("this compound") and its concentration if in solution. The label should also include the date of accumulation and the generating laboratory's information.
4. Storage and Collection: Accumulated waste must be stored safely pending collection by trained personnel.
-
Storage Location: Store waste containers in a designated, well-ventilated satellite accumulation area within the laboratory.
-
Collection: Arrange for the collection of the waste through your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal contractor. Follow their specific procedures for waste pickup requests.
The following diagram illustrates the workflow for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
Regulatory Framework
The disposal of all chemical waste, including substances not classified as hazardous, is governed by a hierarchy of regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) sets the national standards. Academic laboratories may operate under the alternative requirements of Subpart K of the RCRA generator regulations, which provide specific guidelines for waste management in a research setting. It is imperative to consult and adhere to your institution's specific Laboratory Management Plan and the requirements set forth by local and state authorities to ensure full compliance.
References
Personal protective equipment for handling D-Norvaline
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive, immediate safety and logistical information for the handling and disposal of D-Norvaline. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment. While this compound is not classified as a hazardous substance, following standard laboratory safety protocols is essential to minimize any potential risks.[1][2][3]
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended to ensure the safe handling of this compound in a laboratory setting.
| PPE Category | Recommended Equipment | Rationale & Best Practices |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from accidental splashes or dust particles. |
| Hand Protection | Disposable nitrile gloves | Provides a barrier against skin contact. Gloves should be inspected before use and removed promptly if contaminated. |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes | Prevents incidental skin contact with the chemical and protects from potential spills. |
| Respiratory Protection | Not required under normal conditions with adequate ventilation. A NIOSH-approved N95 respirator should be used if dust is generated. | Minimizes the inhalation of airborne particles, particularly when handling the solid form of the compound. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for minimizing exposure and ensuring experimental integrity.
1. Handling Solid this compound:
-
Preparation: Before handling, ensure your designated workspace is clean and uncluttered. It is recommended to handle the powder on a disposable bench cover to facilitate easy cleanup.
-
Weighing: To minimize the generation of dust, weigh this compound in a well-ventilated area or within a fume hood if available. Use a spatula or scoop to carefully transfer the powder to a weigh boat or container. Avoid any actions that could cause the powder to become airborne.
-
Container Management: Keep the this compound container tightly sealed when not in use to prevent contamination and accidental spills.
2. Preparing this compound Solutions:
-
Solvent Addition: When preparing a solution, slowly add the solvent to the solid this compound to prevent splashing.
-
Dissolving: Stir the mixture gently to dissolve the solid. If necessary, a magnetic stirrer or sonicator can be used to aid dissolution. Ensure the container is appropriately sized to prevent spills during mixing.
-
Labeling: Clearly label the container with the name of the solution, its concentration, the date of preparation, and your initials.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure a safe laboratory environment.
-
Solid this compound Waste:
-
This compound Solutions:
-
Aqueous solutions of this compound can typically be disposed of down the drain with copious amounts of water, provided this is in accordance with your institution's and local regulations for non-hazardous waste.
-
Always check with your institution's Environmental Health and Safety (EHS) department for specific guidelines on aqueous waste disposal.
-
-
Contaminated Materials:
-
Disposable items such as gloves, weigh boats, and paper towels that have come into contact with this compound should be placed in a designated solid waste container.
-
Empty this compound containers should be triple-rinsed with a suitable solvent (e.g., water) before being discarded or recycled. The rinsate should be disposed of as aqueous waste.
-
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
